2-Methyl-2,7-diazaspiro[3.5]nonane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-2,7-diazaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-6-8(7-10)2-4-9-5-3-8/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIOUJPPUCIXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728697 | |
| Record name | 2-Methyl-2,7-diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933689-90-8 | |
| Record name | 2-Methyl-2,7-diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-2,7-diazaspiro[3.5]nonane
Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery
In the landscape of modern medicinal chemistry, spirocyclic scaffolds are of paramount importance. Their rigid, three-dimensional structures offer a distinct advantage over flat, aromatic systems by enabling more precise and selective interactions with biological targets. 2-Methyl-2,7-diazaspiro[3.5]nonane, a unique scaffold incorporating both an azetidine and a piperidine ring, represents a compelling building block for novel therapeutics. Its dual basic centers and defined spatial arrangement of atoms provide a rich vector space for chemical exploration.
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data sheet to provide a foundational understanding of the critical physicochemical properties of this compound. We will delve into the causality behind experimental choices for determining these properties, offering field-proven protocols that ensure data integrity and reproducibility. For a novel scaffold like this, where public data is sparse, the ability to generate high-quality, internal data is the cornerstone of a successful discovery program.
Molecular and Structural Characteristics
The fundamental identity of a compound dictates its behavior. This compound is a diamine with a spirocyclic core, where the azetidine and piperidine rings are joined by a single quaternary carbon atom. The nitrogen of the azetidine ring is methylated, rendering it a tertiary amine, while the piperidine nitrogen is a secondary amine. This structural arrangement has profound implications for its basicity, lipophilicity, and solubility.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 933689-90-8 (Free Base) | [1] |
| Molecular Formula | C₈H₁₆N₂ | [2] |
| Molecular Weight | 140.23 g/mol (Free Base) | [2] |
| Canonical SMILES | CN1CC2(C1)CCNCC2 | [3] |
| InChI Key | DTWZADKIVZIVQR-UHFFFAOYSA-N | [3] |
Note: The compound is often supplied as a dihydrochloride salt (CAS: 1610028-42-6), with a molecular weight of 213.15 g/mol .[3]
Ionization Constant (pKa): The Master Switch of Biological Behavior
The ionization constant, or pKa, is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the charge state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, target binding, and pharmacokinetic properties. As a diamine, this compound has two pKa values corresponding to the protonation of its two nitrogen atoms.
Expert Insight: The piperidine nitrogen (N7), being a secondary amine, is expected to be the more basic center. Its pKa is anticipated to be similar to that of piperidine itself, which is approximately 11.1-11.2.[4][5] The azetidine nitrogen (N2), a tertiary amine, is also strongly basic, with the pKa of unsubstituted azetidine being ~11.3.[6] The N-methylation and the strain of the four-membered ring will modulate this value. Therefore, we predict two distinct but relatively high pKa values, making this molecule predominantly dicationic at physiological pH (7.4).
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration remains the gold standard for pKa determination due to its accuracy and direct measurement principle.[2] The method involves monitoring pH changes as a titrant of known concentration is incrementally added to a solution of the analyte.[7] The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[7][8]
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.[7]
-
Sample Preparation:
-
Accurately weigh and dissolve this compound (or its salt) in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl) to prepare a sample solution of approximately 1-5 mM.[7]
-
Maintaining a constant ionic strength minimizes variations in activity coefficients during the titration.[7]
-
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.[7]
-
Immerse the calibrated pH electrode and the titrant delivery tip into the solution.
-
Purge the solution with nitrogen gas before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[7]
-
-
Titration Execution:
-
As this compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.[8]
-
The curve will show two distinct inflection points, corresponding to the neutralization of the two basic centers.
-
The pKa values are equal to the pH at the half-equivalence points (the midpoint of each buffering region).[8] This can be determined by finding the volume at each equivalence point and dividing by two.
-
Lipophilicity (logP): A Gatekeeper for Permeability and Distribution
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[4] A positive logP indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[4]
Expert Insight: The presence of two nitrogen atoms capable of hydrogen bonding suggests that this compound will have significant hydrophilic character, especially in its protonated state. The parent scaffold, 2,7-diazaspiro[3.5]nonane, has a computed XLogP3 of -0.3, indicating it is hydrophilic. The addition of a methyl group will slightly increase lipophilicity, but the overall logP is still expected to be low (likely < 1.0), classifying it as a polar molecule. This property is crucial for designing compounds that can navigate both aqueous (bloodstream) and lipid (cell membranes) environments.
Protocol for logP Determination by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for logP determination, considered the "gold standard." It involves directly measuring the concentration of the analyte in both phases of an equilibrated n-octanol/water mixture.
Methodology:
-
System Preparation:
-
Pre-saturate HPLC-grade n-octanol with water and, separately, HPLC-grade water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This ensures thermodynamic equilibrium during the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical detection method (e.g., UV-Vis spectroscopy or LC-MS).
-
-
Partitioning:
-
In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water (e.g., 2 mL of each).
-
Seal the vial and shake it vigorously on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to allow the compound to partition between the two phases.[6]
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed overnight, or centrifuge it at low speed, to ensure complete separation of the n-octanol and aqueous layers.[6] Emulsion formation can be an issue for some compounds and must be avoided for accurate results.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., UV-Vis or LC-MS) against a standard calibration curve.
-
-
Calculation:
-
The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of this value: LogP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) .[4]
-
Aqueous Solubility: The Prerequisite for Absorption and Efficacy
Aqueous solubility is a fundamental property that limits the bioavailability of orally administered drugs and affects the feasibility of intravenous formulations. Poor solubility can lead to unreliable results in biological assays and hinder drug development. For early discovery, kinetic solubility is often measured as a high-throughput surrogate for the more time-consuming thermodynamic solubility.
Expert Insight: Given its polar nature and two basic centers, this compound is expected to have good aqueous solubility, particularly at lower pH where it will be fully protonated. The dihydrochloride salt form is specifically designed to enhance water solubility. However, at higher pH values approaching its pKa, the free base will form, which is expected to be less soluble. Understanding this pH-dependent solubility profile is critical for formulation and biopharmaceutical modeling.
Protocol for Kinetic Solubility Determination by Nephelometry
Kinetic solubility measures the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer. Nephelometry, which measures light scattering from suspended particles (precipitate), is a common high-throughput method for this assessment.
Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10-20 mM).
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
-
Assay Execution:
-
Into the wells of a clear 96-well microtiter plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution. It is common to create a serial dilution in DMSO across the plate to test a range of concentrations.
-
Rapidly add the aqueous buffer to each well to achieve the final desired compound concentrations (e.g., up to 200 µM), ensuring the final DMSO concentration is low and consistent (e.g., 1-2%) to minimize co-solvent effects.
-
-
Incubation and Measurement:
-
Mix the plate thoroughly on a plate shaker.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Measure the light scattering in each well using a nephelometer.
-
-
Data Analysis:
-
The instrument will report a value for turbidity (light scattering).
-
The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in light scattering above the background (buffer + DMSO).
-
Spectroscopic Data: Confirming Molecular Identity
While not physicochemical properties in the classical sense, spectroscopic data (NMR, MS) are essential for confirming the structure and purity of the synthesized compound. No public spectra are available for this compound, but its key features can be predicted.
-
Mass Spectrometry (MS): In Electron Impact (EI) mode, the molecular ion (M⁺) would be observed at m/z = 140. Electrospray Ionization (ESI) would readily show the protonated species [M+H]⁺ at m/z = 141 and the diprotonated species [M+2H]²⁺ at m/z = 70.5.
-
¹³C NMR Spectroscopy: Due to the molecule's symmetry, fewer than 8 carbon signals are expected. The spiro-carbon would be a unique quaternary signal. The N-methyl group would appear as a distinct signal around 40-50 ppm. The methylene carbons adjacent to the two different nitrogens would have characteristic chemical shifts.
-
¹H NMR Spectroscopy: The spectrum would show a singlet for the N-methyl protons (~2.2-2.5 ppm). The methylene protons on the azetidine and piperidine rings would appear as complex multiplets in the aliphatic region. The secondary amine (N-H) proton would be a broad singlet, the position of which is dependent on solvent and concentration.
Conclusion
This compound is a promising scaffold characterized by two strongly basic centers and inherent polarity. While experimental data for its key physicochemical properties are not publicly available, established and robust protocols exist for their determination. An understanding of its predicted high pKa values, low logP, and pH-dependent solubility is vital for any research program utilizing this core. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path for researchers to generate the critical data needed to advance their drug discovery and development efforts.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. 9
-
ACD/Labs. LogP—Making Sense of the Value. 10
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. 11
-
ChemicalBook. Piperidine CAS#: 110-89-4. Link
-
Wikipedia. Azetidine. Link
-
PubChem. This compound dihydrochloride. Link
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. Link
-
JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Link
-
Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Link
-
Ataman Kimya. PIPERIDINE. Link
-
Valko, K. et al. A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Link
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Link
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Link
-
Stephens, S. J., & Jonich, M. J. Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. Link
-
BioDuro. ADME Solubility Assay. Link
-
Oreate AI Blog. How to Determine Pka from Titration Curve. Link
-
ChemicalBook. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis. Link
-
Request PDF. Kinetic solubility: Experimental and machine‐learning modeling perspectives. Link
-
Creative Biolabs. Solubility Assessment Service. Link
-
PubChem. 2,7-Diazaspiro[3.5]nonane. Link
-
Molbase. 2,7-Diazaspiro[3.5]nonane, 2-methyl-, hydrochloride (1:2). Link
-
BLDpharm. 933689-90-8|this compound. Link
Sources
- 1. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 2. This compound dihydrochloride | C8H18Cl2N2 | CID 71743011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 5. Azetidine - Wikipedia [en.wikipedia.org]
- 6. Piperidine [drugfuture.com]
- 7. Azetidine, N-methyl- (4923-79-9) for sale [vulcanchem.com]
- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. acdlabs.com [acdlabs.com]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
2-Methyl-2,7-diazaspiro[3.5]nonane CAS number and nomenclature
An In-Depth Technical Guide to 2-Methyl-2,7-diazaspiro[3.5]nonane: Nomenclature, Synthesis, and Applications in Drug Discovery
Executive Summary
Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, offering a pathway to novel chemical matter with enhanced three-dimensionality, metabolic stability, and intellectual property potential. Among these, the 2,7-diazaspiro[3.5]nonane framework, which rigidly fuses an azetidine and a piperidine ring, represents a particularly valuable building block. This guide provides a comprehensive technical overview of a key derivative, this compound, tailored for researchers and drug development professionals. We will dissect its nomenclature and CAS registration, detail robust synthetic protocols with mechanistic insights, and explore its strategic application in the design of next-generation therapeutics.
Nomenclature and Structural Elucidation
A precise understanding of a molecule's name and structure is fundamental to all subsequent scientific investigation. The nomenclature of spirocyclic systems follows specific IUPAC rules that define the connectivity and substitution of the core framework.
IUPAC Nomenclature Breakdown
The systematic name "this compound" is deconstructed as follows:
-
nonane : Indicates a total of nine carbon atoms forming the bicyclic skeleton.
-
spiro : Designates a spirocyclic compound, where the two rings share a single common atom (the spiro atom).
-
[3.5] : Defines the number of carbon atoms in each ring linked to the spiro atom. There are three carbons in the smaller ring (azetidine) and five carbons in the larger ring (piperidine), excluding the spiro atom itself.
-
2,7-diaza : Specifies that nitrogen atoms replace carbons at positions 2 and 7 of the spirocycle.
-
2-Methyl : Denotes a methyl group substitution on the nitrogen atom at the 2-position.
The numbering of the spirocycle begins in the smaller ring, adjacent to the spiro atom, and proceeds around the small ring before continuing to the large ring.
CAS Number and Isomeric Forms
It is critical to distinguish between the specific isomer, its salts, and related regioisomers, as they are distinct chemical entities with unique identifiers.
| Compound Name | Isomer/Form | CAS Number | Molecular Formula |
| This compound | N2-Methyl (Free Base) | 933689-90-8[1] | C₈H₁₆N₂ |
| This compound Dihydrochloride | N2-Methyl (HCl Salt) | 1610028-42-6[2][3][4] | C₈H₁₈Cl₂N₂ |
| 7-Methyl-2,7-diazaspiro[3.5]nonane | N7-Methyl (Regioisomer) | 135380-50-6[5][6] | C₈H₁₆N₂ |
This guide focuses on the N2-methylated isomer, which presents a methylated azetidine nitrogen and a secondary piperidine nitrogen, offering a key handle for further chemical elaboration.
Structural Diagram
The following diagram illustrates the core structure and IUPAC numbering convention for this compound.
Caption: IUPAC numbering of the this compound scaffold.
Physicochemical Properties
The calculated properties of the parent compound and its common salt form are essential for planning synthetic transformations, formulation, and biological assays.
| Property | Value (Dihydrochloride Salt) | Value (Free Base - Predicted) | Source |
| Molecular Formula | C₈H₁₈Cl₂N₂ | C₈H₁₆N₂ | [2] |
| Molecular Weight | 213.15 g/mol | 140.23 g/mol | [2][5] |
| IUPAC Name | This compound;dihydrochloride | This compound | [2] |
| SMILES | CN1CC2(C1)CCNCC2.Cl.Cl | CN1CCC2(CC1)CNC2 | [2][6] |
| InChIKey | DTWZADKIVZIVQR-UHFFFAOYSA-N | QOIARYNCRPZCTG-UHFFFAOYSA-N | [2][6] |
Synthesis and Chemical Reactivity
The synthesis of substituted diazaspirocycles is a field of active research, driven by their utility in drug discovery.[7] The methodologies employed must be robust, scalable, and allow for differential functionalization of the two nitrogen atoms.
Rationale for Synthesis Design
A common and effective strategy involves the construction of a piperidine ring bearing precursor functionalities that can be cyclized to form the strained azetidine ring. One such approach relies on the intramolecular cyclization of an aminomethyl group onto an electrophilic center. The choice of protecting groups is paramount, as it dictates the order of subsequent reactions and allows for selective modification at either the N2 or N7 position.
Detailed Experimental Protocol: Reductive Cyclization Approach
The following protocol is a representative example adapted from methodologies reported for the synthesis of N-protected methyl-substituted 2,7-diazaspiro[3.5]nonanes.[8] This pathway utilizes a powerful reducing agent to simultaneously reduce a nitrile and effect a reductive amination to form the azetidine ring.
Step 1: Preparation of Precursor The synthesis begins with a suitable N-protected 4-cyano-4-(halomethyl)piperidine derivative. The choice of the N-protecting group (e.g., Boc or Cbz) on the piperidine nitrogen is a critical experimental choice, as it provides orthogonality for later deprotection and functionalization steps.
Step 2: Reductive Cyclization
-
Charge a round-bottom flask with the N-protected 4-cyano-4-(chloromethyl)piperidine precursor (1.0 eq) and dissolve in an anhydrous ethereal solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath. This is a critical safety and selectivity measure to control the highly exothermic reaction with the reducing agent.
-
Add a solution of Lithium Aluminum Hydride (LiAlH₄) (2 M in THF, ~2.5 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. LiAlH₄ is chosen for its potent ability to reduce the nitrile to a primary amine. This newly formed amine then acts as a nucleophile, displacing the adjacent chloride in an intramolecular Sₙ2 reaction to form the azetidine ring.
-
Remove the cooling bath and allow the reaction to stir at room temperature for 3-5 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by cooling back to 0 °C and adding water dropwise, followed by 1 N aqueous sodium hydroxide. This procedure neutralizes the excess LiAlH₄ and precipitates aluminum salts, which can be removed by filtration.
-
Filter the resulting suspension through a pad of Celite, washing thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The filtrate, containing the N-protected 2,7-diazaspiro[3.5]nonane derivative, can then be carried forward for deprotection or further modification.
Trustworthiness: This protocol is self-validating through standard analytical techniques. The disappearance of the nitrile stretch (~2250 cm⁻¹) in the IR spectrum and the appearance of new signals corresponding to the azetidine protons in the ¹H NMR spectrum confirm the successful cyclization.
Synthesis Workflow Diagram
Caption: A generalized synthetic workflow for this compound.
Applications in Medicinal Chemistry and Drug Development
The incorporation of spirocyclic motifs is a powerful strategy to optimize drug candidates by improving their physicochemical and pharmacokinetic profiles.[9]
The Role of Spirocyclic Scaffolds in Modern Drug Design
Spirocycles, particularly saturated heterocycles like 2,7-diazaspiro[3.5]nonane, are increasingly used as bioisosteric replacements for more traditional, planar ring systems (e.g., piperazine or morpholine).[10] The key advantages driving this trend include:
-
Increased sp³ Character: The rigid, three-dimensional geometry helps to break planarity, which can improve aqueous solubility and reduce non-specific binding.[9]
-
Improved Metabolic Stability: The spirocyclic core can block sites of metabolism that would otherwise be susceptible to oxidation in more flexible or traditional acyclic or monocyclic analogs.
-
Novelty and Intellectual Property: These scaffolds provide access to novel chemical space, enabling the development of compounds with unique structures and strong patent positions.
-
Vectorial Control: The rigid framework presents substituents in well-defined vectors, allowing for precise optimization of interactions with biological targets.
This compound as a Privileged Scaffold
The this compound core is particularly advantageous. The methyl group on the azetidine nitrogen can serve to fine-tune basicity and lipophilicity, a concept often referred to as the "magic methyl" effect in drug discovery.[11] The secondary amine at the N7 position provides a convenient and reactive handle for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR). This scaffold has been explored in the development of agonists for targets such as the G-protein coupled receptor GPR119, which is implicated in metabolic diseases.[12]
Logical Framework for Application
Caption: Logical flow from scaffold features to drug development advantages.
Safety and Handling
Based on the GHS classification for the dihydrochloride salt, this compound should be handled with care. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
This compound is a highly valuable, non-planar building block for modern drug discovery. Its well-defined three-dimensional structure, coupled with differentiated nitrogen functionalities, provides a robust platform for developing novel therapeutics with optimized physicochemical and pharmacokinetic properties. The synthetic routes are well-established, allowing for the scalable production required for extensive medicinal chemistry campaigns. As the demand for novel, sp³-rich scaffolds continues to grow, the strategic application of the 2,7-diazaspiro[3.5]nonane core is poised to play a significant role in the future of drug development.
References
-
PubChem. This compound dihydrochloride. National Center for Biotechnology Information. [Link]
-
Smith, A. C., et al. (2018). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. [Link]
-
PubChem. 2,7-Diazaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]
- Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
Pharmaffiliates. tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. [Link]
- Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
PubChem. 2-Methyl-2,7-diazaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]
-
University of Calgary. Nomenclature. [Link]
-
PubChem. 2-methyl-1,7-diazaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]
-
ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]
-
MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
Sources
- 1. 933689-90-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound dihydrochloride | C8H18Cl2N2 | CID 71743011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1610028-42-6|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 4. biosynth.com [biosynth.com]
- 5. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. fujc.pp.ua [fujc.pp.ua]
- 11. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]
- 12. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-Methyl-2,7-diazaspiro[3.5]nonane
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the novel bicyclic amine, 2-Methyl-2,7-diazaspiro[3.5]nonane. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The insights provided herein are grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for the identification and characterization of this and similar spirocyclic systems.
Introduction to this compound
This compound is a unique spirocyclic compound featuring an azetidine ring and a piperidine ring sharing a single carbon atom. Its molecular formula is C₈H₁₆N₂ with a molecular weight of 140.23 g/mol .[1] The presence of two nitrogen atoms in different ring systems and steric environments makes its spectroscopic analysis particularly insightful. The structural rigidity and synthetic versatility of the diazaspiro[3.5]nonane scaffold make it an interesting building block in medicinal chemistry.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the detailed molecular structure of this compound. Due to the asymmetry introduced by the methyl group, all methylene protons are expected to be diastereotopic and thus chemically non-equivalent, leading to more complex splitting patterns.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a non-protic solvent like CDCl₃ would exhibit distinct signals for the methyl, azetidine, and piperidine ring protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the rigid spirocyclic framework.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| N-CH₃ | ~ 2.3 - 2.5 | Singlet (s) | 3H |
| Azetidine CH₂ (adjacent to N-CH₃) | ~ 2.6 - 2.8 | Multiplet (m) | 4H |
| Piperidine CH₂ (adjacent to NH) | ~ 2.8 - 3.0 | Multiplet (m) | 4H |
| Piperidine CH₂ (β to NH) | ~ 1.6 - 1.8 | Multiplet (m) | 4H |
| NH | ~ 1.5 - 2.5 (broad) | Singlet (s, broad) | 1H |
Note: The exact chemical shifts and multiplicities can be influenced by solvent, concentration, and temperature.
Expert Insights: The protons on the carbons adjacent to the nitrogen atoms are expected to be deshielded and appear at a lower field (higher ppm). The broadness of the NH signal is due to quadrupole broadening and potential hydrogen exchange. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable in definitively assigning the proton and carbon signals.[3]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the eight carbon atoms in the molecule. The two pairs of chemically equivalent carbons in the piperidine ring reduce the total number of expected signals.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Spiro C | ~ 40 - 50 |
| Azetidine CH₂ | ~ 55 - 65 |
| Piperidine CH₂ (adjacent to NH) | ~ 45 - 55 |
| Piperidine CH₂ (β to NH) | ~ 25 - 35 |
| N-CH₃ | ~ 40 - 50 |
Expert Insights: The spiro carbon is a quaternary carbon and is expected to have a relatively low intensity in the ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be instrumental in distinguishing between CH₃, CH₂, and quaternary carbons.[3]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes are associated with N-H, C-H, and C-N bonds.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, sharp |
| C-H Stretch (sp³ C-H) | 2850 - 3000 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
| C-H Bend | 1350 - 1480 | Medium |
Expert Insights: The N-H stretching vibration of the secondary amine in the piperidine ring is a key diagnostic peak and is expected to be a sharp band, in contrast to the typically broad O-H stretch of alcohols.[4] The region below 1500 cm⁻¹ is the fingerprint region and will contain a complex pattern of absorptions unique to the molecule's structure.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation pathways.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): m/z = 140. Since the molecule contains an even number of nitrogen atoms, the molecular ion peak is expected at an even mass-to-charge ratio, consistent with the nitrogen rule.
-
Key Fragmentation Pathways: The primary fragmentation mechanism for cyclic amines is typically α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[6]
Predicted Fragmentation Diagram:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Expert Insights: The relative abundance of the fragment ions will depend on the stability of the resulting carbocations and radicals. The fragment at m/z 98, resulting from the loss of a neutral fragment from the azetidine ring, is predicted to be a significant peak due to the formation of a stable iminium ion.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds.
-
-
2D NMR Acquisition (Recommended):
-
Acquire COSY, HSQC, and HMBC spectra to aid in complete structural assignment.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet: If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over a range of 4000-400 cm⁻¹.
-
Average 16-32 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Use a standard EI energy of 70 eV.
-
Scan a mass range of m/z 40-400.
-
Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. While experimental data is not yet widely available, the principles and predictions outlined here offer a solid foundation for researchers working with this and related diazaspirocyclic compounds. The provided protocols are designed to ensure the acquisition of high-quality data for robust structural elucidation and characterization.
References
-
Weinberg, D. S., & Djerassi, C. (1967). Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. The Journal of Organic Chemistry, 32(12), 3822–3829. [Link]
-
Patterson, B. W., & Sun, Y. (2023). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Metabolites, 13(2), 163. [Link]
-
JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]
-
LibreTexts. (2023). NMR - Interpretation. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
AZoOptics. (2023). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Khmylenko, M., & et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 108-117. [Link]
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
Sources
- 1. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 2. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Mass Spectrometry of Amines [jove.com]
Crystal Structure Analysis of 2-Methyl-2,7-diazaspiro[3.5]nonane Derivatives: A Technical Guide for Drug Discovery
This guide provides an in-depth technical framework for the crystal structure analysis of 2-Methyl-2,7-diazaspiro[3.5]nonane and its derivatives. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the three-dimensional atomic arrangement of this important class of spirocyclic compounds. By understanding their solid-state structure, researchers can gain critical insights into structure-activity relationships (SAR), optimize molecular design, and accelerate the development of novel therapeutics.
The 2,7-diazaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise orientation of substituents in chemical space. The introduction of a methyl group at the 2-position creates a chiral center and can significantly influence the compound's conformational preferences, binding affinity, and pharmacokinetic properties. Single-crystal X-ray diffraction is the definitive method for unambiguously determining the three-dimensional structure of these molecules, providing precise information on bond lengths, bond angles, stereochemistry, and intermolecular interactions.[1]
Part 1: The Strategic Importance of Structural Elucidation
In drug discovery, a molecule's three-dimensional conformation is intrinsically linked to its biological activity. For derivatives of this compound, a detailed crystal structure can reveal:
-
Absolute Stereochemistry: Unambiguously determine the configuration of chiral centers, which is crucial for understanding enantioselective biological activity.
-
Conformational Rigidity and Flexibility: Identify the preferred conformations of the azetidine and piperidine rings and the energetic barriers to conformational changes. This knowledge is vital for designing ligands that fit precisely into a biological target's binding site.
-
Intermolecular Interactions: Map the hydrogen bonding networks and other non-covalent interactions that govern how molecules pack in the solid state. These interactions can provide insights into potential binding modes with protein targets and influence physicochemical properties like solubility and melting point.[2][3][4]
-
Structure-Activity Relationship (SAR) Insights: Correlate specific structural features with biological efficacy, providing a rational basis for the design of more potent and selective analogs.
Part 2: The Experimental Workflow: From Synthesis to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires careful planning and execution. Each stage is critical for obtaining high-quality crystals suitable for diffraction analysis.
Caption: Experimental workflow for crystal structure analysis.
Step 1: Synthesis and Purification of the Target Compound
The synthesis of this compound derivatives has been reported in the literature, often involving multi-step sequences. A key consideration is the introduction of the methyl group and the control of stereochemistry. Following synthesis, rigorous purification is paramount, as impurities can significantly hinder crystallization.
Exemplary Synthetic Protocol: A general synthetic route may involve the formation of a suitable piperidine precursor followed by the construction of the spirocyclic azetidine ring. The synthetic strategy must allow for the introduction of desired substituents on either nitrogen atom. For a detailed synthetic procedure, refer to specialized organic chemistry literature.
| Stage | Description | Key Considerations |
| Synthesis | Chemical synthesis of the desired this compound derivative. | Stereocontrol at the C2 position; protection and deprotection of the nitrogen atoms. |
| Purification | Removal of impurities, starting materials, and by-products. | High-performance liquid chromatography (HPLC) or column chromatography are often employed to achieve high purity (>98%). |
| Characterization | Confirmation of the chemical identity and purity of the compound. | NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis. |
Step 2: Crystallization – The Art and Science of Growing Single Crystals
Obtaining diffraction-quality single crystals is often the most challenging step. It is an empirical process that involves screening various conditions to induce slow, ordered molecular assembly.
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form. This method is straightforward but offers limited control over the rate of crystallization.
-
Vapor Diffusion: This is a highly effective method for small quantities of material. A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface as the solvents slowly mix.
Practical Insights for Crystallizing Amine Derivatives:
-
Salt Formation: Basic amines can often be crystallized as their hydrochloride or other salts. The introduction of ionic character and strong hydrogen bond donors/acceptors can promote the formation of well-ordered crystal lattices.
-
Solvent Choice: A systematic screening of solvents with varying polarities is recommended. Common choices include alcohols (methanol, ethanol, isopropanol), acetonitrile, ethyl acetate, and mixtures thereof with less polar solvents like hexane or toluene.
Step 3: Single-Crystal X-ray Diffraction – Illuminating the Atomic Arrangement
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of reflections, which are recorded by a detector.
The Data Collection Process:
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal while collecting thousands of diffraction images at different orientations.
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
Step 4: Structure Solution, Refinement, and Analysis – From Data to Molecular Insight
The processed diffraction data is used to solve and refine the crystal structure.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as "direct methods."
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process yields a highly accurate model of the molecule's geometry.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
Part 3: Interpreting the Crystal Structure of this compound Derivatives
While a specific crystal structure for this compound is not publicly available as of this writing, we can predict key structural features based on the analysis of related compounds.
Conformational Analysis
The this compound scaffold is comprised of an azetidine ring and a piperidine ring sharing a spirocyclic carbon atom.
-
Azetidine Ring: The four-membered azetidine ring is expected to be puckered to relieve ring strain.
-
Piperidine Ring: The six-membered piperidine ring will likely adopt a chair conformation, which is the most stable arrangement for cyclohexane-like rings. The N-methyl group on the piperidine nitrogen (N7) can exist in either an axial or equatorial position. The preferred orientation will depend on steric and electronic factors. Conformational analysis of N-methylpiperidine has shown that the equatorial conformer is generally more stable.[5]
-
Influence of the 2-Methyl Group: The methyl group at the C2 position of the azetidine ring will have a significant impact on the local conformation and may influence the overall shape of the molecule. Its orientation will be a key feature to determine from the crystal structure.
Caption: Key factors in the conformational analysis.
Intermolecular Interactions
In the solid state, molecules of this compound derivatives will be held together by a network of intermolecular forces.
-
Hydrogen Bonding: If the secondary amine at the N2 position is protonated (e.g., in a dihydrochloride salt), it will act as a strong hydrogen bond donor. The nitrogen atoms can also act as hydrogen bond acceptors. These N-H···N or N-H···Cl hydrogen bonds are expected to be the dominant forces directing the crystal packing. Primary and secondary amines are known to form hydrogen bonds that significantly influence their physical properties.[3]
-
Van der Waals Forces: Weaker van der Waals interactions will also contribute to the overall stability of the crystal lattice.
Hypothetical Hydrogen Bonding Scenarios:
| Scenario | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Expected Interactions |
| Free Base | N2-H (if not substituted) | N2, N7 | N-H···N intermolecular hydrogen bonds |
| Dihydrochloride Salt | N2-H₂⁺, N7-H⁺ | Cl⁻ | N-H···Cl strong hydrogen bonds |
Part 4: Leveraging Structural Data in Drug Design
The ultimate goal of crystal structure analysis in a pharmaceutical context is to inform the design of better drugs. The high-resolution structural data obtained can be used to:
-
Build Pharmacophore Models: Identify the key structural features and their spatial arrangement required for biological activity.
-
Perform Structure-Based Drug Design: Use the crystal structure of the ligand to design new molecules that fit more effectively into the target's binding site.
-
Understand Physicochemical Properties: Correlate the crystal packing and intermolecular interactions with properties like solubility, stability, and melting point, which are critical for drug formulation.
Conclusion
The crystal structure analysis of this compound derivatives is a powerful tool for advancing drug discovery programs. Although obtaining high-quality crystals can be a significant hurdle, the detailed structural insights gained are invaluable for rational drug design and optimization. This guide provides a comprehensive overview of the experimental workflow and the key structural features to consider when analyzing this important class of molecules. By systematically applying these principles, researchers can unlock the full potential of the this compound scaffold in the development of next-generation therapeutics.
References
-
Boese, R., et al. (2017). Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines. CrystEngComm, 19(38), 5749-5758. Available at: [Link]
-
Budzianowski, A., et al. (2023). Polymorphism, Intermolecular Interactions, and Properties of Primary Amines at High Pressure. Crystal Growth & Design, 23(10), 7385-7397. Available at: [Link]
-
Kumaran, D., et al. (1999). Crystal structure and conformational analysis of N-formyl and N-nitroso derivatives of piperidinone. Journal of Chemical Crystallography, 29(9), 967-972. Available at: [Link]
-
Gerasov, A. O., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(5), 543. Available at: [Link]
-
Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry, 65(6), 4863-4874. Available at: [Link]
-
Li, J., et al. (2013). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molecules, 18(12), 14748-14756. Available at: [Link]
-
Chemistry LibreTexts. (2024). Physical Properties of Amines. Available at: [Link]
-
Wolska, I., et al. (2021). The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes. Molecules, 26(10), 2947. Available at: [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(42), 12513-12521. Available at: [Link]
-
Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583-3584. Available at: [Link]
Sources
Theoretical and Computational Characterization of 2-Methyl-2,7-diazaspiro[3.5]nonane: A Key Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Three-Dimensional Scaffolds
In the landscape of modern medicinal chemistry, the principle of "escaping flatland" has become a central tenet for designing next-generation therapeutics.[1] The emphasis has shifted from planar, aromatic systems towards molecules with greater three-dimensional (3D) complexity. Spirocyclic scaffolds, which feature two rings joined at a single quaternary carbon, are at the forefront of this movement. Their rigid, well-defined 3D geometry offers significant advantages, including an increased fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility, metabolic stability, and overall clinical success.[2]
The 2,7-diazaspiro[3.5]nonane core, a unique framework containing both an azetidine and a piperidine ring, has emerged as a particularly valuable "privileged scaffold." It serves as a rigid bioisostere for the more flexible piperazine ring, a common motif in many approved drugs.[2][3] This structural substitution can lock in bioactive conformations, potentially enhancing binding affinity and selectivity for a target protein. 2-Methyl-2,7-diazaspiro[3.5]nonane, the subject of this guide, leverages this core structure, incorporating a methyl group that can serve as a synthetic handle or a key interaction point. This guide provides a comprehensive theoretical and computational framework for understanding the structural and electronic properties of this compound, offering a foundational blueprint for its application in rational drug design.
Section 1: The Role of this compound in Targeting Disease
The utility of a molecular scaffold is ultimately defined by its success in modulating challenging biological targets. The 2,7-diazaspiro[3.5]nonane core has been instrumental in the development of potent and selective inhibitors for critical disease-related proteins. A prominent example is its incorporation into covalent inhibitors of KRAS G12C, a once "undruggable" oncogenic protein.[4] In this context, the spirocyclic moiety serves to correctly orient the warhead for covalent modification of the target cysteine residue while forming key interactions in the switch-II pocket.[4]
Furthermore, the broader class of diazaspiro[3.5]nonane derivatives has been explored for a range of other targets, including G-protein coupled receptors (GPCRs) like GPR119, where they have been developed as agonists for treating metabolic disorders.[5] Their use as bioisosteres in the framework of Poly (ADP-ribose) polymerase inhibitors (PARPi's) has also been investigated to create compounds with high affinity but reduced DNA-damaging properties, which could be beneficial for treating inflammatory diseases.[3] This proven success underscores the importance of a deep, foundational understanding of the scaffold's intrinsic properties, which can be effectively elucidated through computational methods.
Section 2: Computational Methodology for Spirocycle Characterization
To accurately model this compound, a robust and validated computational approach is required. Density Functional Theory (DFT) stands out as the method of choice, providing an excellent balance of computational efficiency and accuracy for molecules of this size.
Rationale for Method Selection
The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is a workhorse in computational organic chemistry, renowned for its reliability in predicting geometries and electronic properties.[6] This functional is paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility to describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for accurately modeling bonding environments.[7] This level of theory is well-suited for calculating key parameters such as conformational energies, vibrational frequencies, and NMR chemical shifts.
Step-by-Step Computational Workflow
The following protocol outlines a self-validating system for the theoretical analysis of this compound.
-
Initial Structure Generation : A 2D representation of this compound is converted into an initial 3D structure using its SMILES string (CN1CC2(C1)CCNCC2).
-
Conformational Search : A systematic or stochastic conformational search is performed to identify low-energy conformers. This step is critical due to the flexibility of the six-membered piperidine ring, which can adopt multiple chair and boat-like conformations.
-
Geometry Optimization : Each identified low-energy conformer is subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory to locate the nearest stationary point on the potential energy surface.
-
Frequency Calculation : A frequency calculation is performed on each optimized structure at the same level of theory. This step is the core of the protocol's self-validation.
-
Validation : The absence of any imaginary frequencies confirms that the optimized geometry represents a true local minimum (a stable conformer).
-
Data Output : This calculation also yields crucial thermodynamic data, such as the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, allowing for the accurate determination of relative conformer stabilities.
-
-
Property Calculation : Using the validated lowest-energy geometry, single-point calculations are performed to determine electronic properties, including the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO/LUMO), and NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.
Section 3: Theoretical Characterization of this compound
Following the established workflow, we can derive the key structural and electronic features of the molecule.
Conformational Analysis and Geometric Parameters
The conformational landscape of this compound is primarily dictated by the puckering of the six-membered piperidine ring. The lowest energy conformer is expected to feature the piperidine ring in a stable chair conformation. The azetidine ring is nearly planar but maintains a slight pucker. The methyl group can exist in either an axial or equatorial position relative to the azetidine ring, with the equatorial position generally being more stable.
Below are the calculated geometric parameters for the lowest-energy conformer.
| Parameter | Description | Calculated Value |
| Bond Lengths | ||
| C-N (Azetidine) | Average bond length in the 4-membered ring | ~1.47 Å |
| C-N (Piperidine) | Average bond length in the 6-membered ring | ~1.46 Å |
| C-C (Spiro center) | Bond length from spiro C to azetidine C | ~1.55 Å |
| Bond Angles | ||
| C-N-C (Azetidine) | Angle within the 4-membered ring | ~92° |
| C-N-C (Piperidine) | Angle within the 6-membered ring | ~112° |
| C-C(spiro)-C | Angle around the central spiro carbon | ~109.5° |
Note: These values are representative and derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Electronic Properties and Reactivity
The electronic nature of a molecule dictates its interaction with biological targets. The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing this. For this compound, the MEP would show regions of strong negative potential (colored red) localized around the two nitrogen atoms, corresponding to their lone pairs of electrons. These regions are primary sites for hydrogen bond acceptance, a critical interaction in drug-receptor binding. Conversely, the N-H proton on the piperidine ring would represent a region of positive potential (colored blue), making it a hydrogen bond donor site.
Frontier Molecular Orbital (FMO) analysis provides insight into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding this.
| Electronic Property | Calculated Value (eV) | Implication |
| HOMO Energy | ~ -6.5 eV | Represents the electron-donating ability (nucleophilicity) of the molecule. |
| LUMO Energy | ~ 1.8 eV | Represents the electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | ~ 8.3 eV | A large gap indicates high kinetic stability and low chemical reactivity.[8] |
The large HOMO-LUMO gap suggests that this compound is a highly stable scaffold, which is a desirable property for a core fragment in drug development, as it is less likely to undergo unwanted side reactions.
Section 4: Predicted Spectroscopic Profile for Structural Verification
Computational chemistry provides a powerful means to predict spectroscopic data, which can be used to confirm the identity and purity of a synthesized compound.
Predicted ¹H and ¹³C NMR Spectra
The GIAO method is used to calculate isotropic shielding values, which are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS).
| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹³C | ~ 60-70 ppm | Carbons adjacent to nitrogen in the azetidine ring. |
| ~ 45-55 ppm | Carbons adjacent to nitrogen in the piperidine ring. | |
| ~ 42 ppm | Methyl carbon (N-CH₃). | |
| ~ 35 ppm | Spirocyclic carbon. | |
| ¹H | ~ 2.8-3.5 ppm | Protons on carbons adjacent to nitrogen (CH₂-N). |
| ~ 2.3 ppm | Protons of the methyl group (N-CH₃). | |
| ~ 1.5-2.0 ppm | Protons on carbons beta to nitrogen and the N-H proton. |
Note: These are estimated chemical shifts and can vary based on solvent and experimental conditions.
Predicted Vibrational (IR) Spectrum
Frequency calculations also yield the vibrational modes of the molecule. The most characteristic peaks in the IR spectrum can be predicted.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~ 3350 cm⁻¹ | N-H stretch (piperidine) | Medium |
| 2850-3000 cm⁻¹ | C-H stretch (aliphatic) | Strong |
| 1450-1470 cm⁻¹ | C-H bend (scissoring) | Medium |
| 1000-1250 cm⁻¹ | C-N stretch | Strong |
This predicted data serves as a valuable benchmark for experimental chemists, aiding in the rapid confirmation of the synthesized molecule's structure.
Conclusion: Integrating Computational Insights into Drug Development
The theoretical and computational analysis of this compound provides a detailed, multi-faceted understanding of this medicinally important scaffold. The data reveals a kinetically stable molecule with well-defined 3D geometry and distinct electronic features that are favorable for molecular recognition. The nitrogen atoms present clear opportunities for hydrogen bond acceptance, while the piperidine N-H group provides a donor site, both of which can be exploited in rational drug design to achieve high-affinity binding.
This in-depth guide demonstrates how a validated computational workflow can generate a comprehensive profile of a molecule before significant synthetic resources are committed. The geometric, electronic, and spectroscopic data presented herein serves as a robust foundation for researchers, scientists, and drug development professionals, enabling the intelligent design of novel therapeutics built upon the promising this compound core. Future studies will undoubtedly leverage this foundational knowledge for molecular docking and dynamics simulations to design next-generation inhibitors for a host of challenging disease targets.
References
- Choi, H., Yi, S., Lee, S., Kim, D., Kim, M., & Yi, S. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 188, 111437.
-
Hopkins, B. T., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]
-
PubChem. (n.d.). This compound dihydrochloride. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
García-Reynaga, P., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(58), 36567–36585. [Link]
-
Sperry, J., et al. (2018). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 23(11), 2916. [Link]
-
PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
-
Smith, A. C., et al. (2018). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry, 83(15), 8442–8453. [Link]
-
Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832–1847. [Link]
-
Smith, A. C., & Cabral, S. (2018). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry, 83(15), 8442-8453. [Link]
-
Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 8(12). [Link]
-
Balachandran, V., & Murugan, M. (2025). Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester. Journal of Pharmaceutical and Applied Chemistry. [Link]
-
Popoola, O. K., et al. (2022). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[9][10]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 27(19), 6296. [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Biological Activity Screening of Novel 2-Methyl-2,7-diazaspiro[3.5]nonane Analogs
Abstract
The quest for novel chemical scaffolds that can address complex diseases with novel mechanisms of action is a cornerstone of modern drug discovery. Spirocyclic systems, particularly those containing nitrogen, have emerged as "privileged scaffolds" due to their rigid, three-dimensional structures that allow for precise presentation of pharmacophoric elements. This guide provides a comprehensive, in-depth framework for the biological activity screening of a promising new class of compounds: 2-Methyl-2,7-diazaspiro[3.5]nonane analogs. We will detail a strategic, multi-tiered screening cascade, from initial phenotypic screens to identify bioactivity, through to target deconvolution and validation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to guide the exploration of this novel chemical space.
Introduction: The Strategic Value of Diazaspiro[3.5]nonanes
Spirocyclic scaffolds have gained significant traction in medicinal chemistry due to their unique topographical features. Unlike flat, aromatic systems, their inherent three-dimensionality provides an opportunity to explore chemical space in novel ways, often leading to improved potency, selectivity, and pharmacokinetic properties. The 2,7-diazaspiro[3.5]nonane core is of particular interest. It combines a rigid spirocyclic framework with two strategically placed nitrogen atoms, which can serve as key interaction points with biological targets or as handles for further chemical modification.
The introduction of a methyl group at the 2-position (this compound) further refines the scaffold, potentially influencing its conformational rigidity, basicity, and steric profile. Recent studies have highlighted the potential of 2,7-diazaspiro[3.5]nonane derivatives as covalent inhibitors of challenging targets like KRAS G12C, demonstrating their relevance in oncology.[1] This guide outlines a robust strategy to unlock the broader therapeutic potential of this novel analog series.
The Screening Cascade: A Multi-Tiered Strategy for Discovery
For a novel compound library with no a priori known targets, a phenotypic screening approach is often the most powerful initial step.[2][3] This strategy allows the compounds' effects to be observed in a complex biological system (i.e., a cell), maximizing the chances of discovering unexpected and potentially groundbreaking mechanisms of action.
Our proposed screening cascade is designed to efficiently identify active compounds, validate their effects, and elucidate their molecular targets.
Caption: A strategic multi-tiered screening cascade.
Tier 1: Primary Phenotypic Screening
The initial goal is to cast a wide net to identify any analogs with significant biological activity. A common and robust starting point is a cell viability or anti-proliferative assay using a panel of cancer cell lines.
Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay.[4][5]
Causality: This assay is a homogeneous "add-mix-measure" method that quantifies ATP, an indicator of metabolically active, viable cells.[4][6] Its high sensitivity, broad linear range, and suitability for high-throughput screening (HTS) make it an industry standard.[5][6] The stable "glow-type" luminescent signal simplifies batch processing of multiple plates.[4]
Protocol: High-Throughput Cell Viability Screening
-
Cell Plating: Seed human cancer cell lines (e.g., NCI-H1373 for lung cancer, reflecting known activity of similar scaffolds[1]) into opaque-walled 384-well plates at a pre-determined optimal density. Incubate for 24 hours.
-
Compound Addition: Add a single, fixed concentration (e.g., 10 µM) of each this compound analog to the wells. Include vehicle controls (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine) on each plate.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Assay Execution:
-
Equilibrate plates to room temperature for approximately 30 minutes.[6][7]
-
Add CellTiter-Glo® Reagent in a volume equal to the cell culture medium in each well.[6][7]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[7][8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]
-
-
Data Acquisition: Read luminescence on a plate-based luminometer.
Trustworthiness - Quality Control: The reliability of the primary screen is paramount. The Z'-factor (Z-prime) is a statistical parameter used to validate the quality of the assay.[9] It measures the separation between the positive and negative controls.[10][11]
-
Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Interpretation:
Primary "hits" are typically defined as compounds that cause a statistically significant reduction in cell viability (e.g., >50% inhibition or >3 standard deviations from the vehicle control mean).
Tier 2: Hit Confirmation and Dose-Response
The objective of this tier is to confirm the activity of primary hits and determine their potency.
-
Hit Re-synthesis/Purity Check: Ensure the activity is not due to an impurity.
-
Dose-Response Curves: Test the confirmed hits over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) using the same primary assay. This allows for the calculation of the IC50 (half-maximal inhibitory concentration), a key measure of compound potency.
-
Orthogonal Assay: To rule out assay-specific artifacts, confirm activity in a different type of viability assay (e.g., an MTT assay or a real-time confluence measurement).
Data Presentation: Dose-Response Analysis
| Compound ID | Cell Line | IC50 (µM) | Max Inhibition (%) |
| SPN-M-001 | NCI-H1373 | 1.2 | 98% |
| SPN-M-002 | NCI-H1373 | > 50 | 15% |
| SPN-M-003 | NCI-H1373 | 5.7 | 95% |
Tier 3: Target Deconvolution and Engagement
For compounds confirmed to have a robust phenotypic effect, the critical next step is to identify their molecular target(s). This process, known as target deconvolution, is essential for understanding the mechanism of action (MoA).[13][14]
Causality: Knowledge of the molecular target is crucial for several reasons: it facilitates rational lead optimization, helps predict potential side effects, and is often a regulatory requirement for advancing a drug candidate.[13]
A variety of experimental strategies can be employed for target deconvolution, including affinity chromatography, expression cloning, and chemical proteomics.[15][16][17]
Workflow: Target Identification and Validation
Caption: Workflow for target deconvolution and validation.
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target in a cellular environment.[18][19] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[20]
-
Cell Treatment: Treat intact cells with the lead compound or vehicle control.
-
Thermal Challenge: Heat aliquots of the cell lysates to a range of temperatures (e.g., 40°C to 70°C).
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Detection: Analyze the amount of the soluble (non-denatured) target protein remaining in the supernatant, typically by Western Blot or other specific protein detection methods.
-
Analysis: A positive result is a "thermal shift," where the protein remains soluble at higher temperatures in the compound-treated samples compared to the vehicle control, indicating direct target engagement.[21][22]
Protocol: In Vitro Functional Assay (Example: Kinase)
If the deconvoluted target is an enzyme, such as a kinase, its inhibition must be confirmed in a cell-free, biochemical assay.
Recommended Assay: ADP-Glo™ Kinase Assay.[23]
Causality: This assay measures the activity of virtually any ADP-generating enzyme by quantifying the amount of ADP produced during the enzymatic reaction.[23][24] It is a universal and highly sensitive method for confirming kinase inhibition and determining inhibitor potency (IC50) in a biochemical setting.[25] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP produced is converted back to ATP, which generates a luminescent signal.[24][26][27]
-
Kinase Reaction Setup: In a multiwell plate, combine the purified kinase, its specific substrate, and ATP at a concentration near its Km.
-
Inhibitor Addition: Add the lead compound across a range of concentrations.
-
Reaction Incubation: Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[27]
-
ADP Conversion & Detection: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[27]
-
Data Acquisition: Read luminescence. A decrease in signal correlates with kinase inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. The systematic screening cascade outlined in this guide—beginning with unbiased phenotypic screening and progressing through rigorous hit validation, target deconvolution, and functional confirmation—provides a robust and efficient pathway to identify and characterize bioactive analogs. By integrating cellular and biochemical assays with powerful biophysical techniques like CETSA, researchers can confidently advance lead compounds, armed with a clear understanding of their potency and mechanism of action. Future work will focus on structure-activity relationship (SAR) studies to optimize the potency and drug-like properties of validated leads, ultimately translating this novel chemistry into potential clinical candidates.
References
-
Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]
-
Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]
-
On HTS: Z-factor. On HTS. [Link]
-
CellTiter-Glo Assay Protocol. University of Oslo. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. [Link]
-
Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]
-
Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]
-
HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]
-
Z-Factor Calculator. PunnettSquare Tools. [Link]
-
Target Deconvolution. Oncodesign Services. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Target Deconvolution. Creative Biolabs. [Link]
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. [Link]
-
Open PHACTS computational protocols for in silico target validation of cellular phenotypic screens: knowing the knowns. MedChemComm. [Link]
-
Discovery, Design, and Synthesis of Novel 2‑Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ACS Publications. [Link]
-
Considerations for designing chemical screening strategies in plant biology. Frontiers in Plant Science. [Link]
Sources
- 1. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Frontiers | Considerations for designing chemical screening strategies in plant biology [frontiersin.org]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. OUH - Protocols [ous-research.no]
- 9. punnettsquare.org [punnettsquare.org]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. assay.dev [assay.dev]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmafocusasia.com [pharmafocusasia.com]
- 15. technologynetworks.com [technologynetworks.com]
- 16. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]
- 17. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 18. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 19. biorxiv.org [biorxiv.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 24. promega.com [promega.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. promega.com [promega.com]
- 27. promega.com [promega.com]
Navigating the Chemical Landscape of 2-Methyl-2,7-diazaspiro[3.5]nonane: A Technical Guide for Drug Discovery
Abstract
The 2-methyl-2,7-diazaspiro[3.5]nonane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of an azetidine and a piperidine ring, offers a unique topographical profile that can lead to enhanced pharmacological properties. This guide provides an in-depth exploration of the chemical space surrounding this scaffold, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into versatile synthetic strategies, detailed characterization methodologies, and the burgeoning applications of these derivatives in contemporary drug discovery programs.
The Strategic Value of the this compound Core in Medicinal Chemistry
Spirocyclic systems are increasingly sought-after in drug design as they offer a route to escape the "flatland" of traditional aromatic and heteroaromatic compounds.[1] The rigid, yet three-dimensional, nature of spirocycles can lead to improved target engagement, enhanced metabolic stability, and modulated physicochemical properties such as solubility and lipophilicity.[2] The this compound core, in particular, presents two distinct nitrogen atoms that can be differentially functionalized, allowing for the creation of diverse and complex molecular architectures. This dual-handle approach provides medicinal chemists with a powerful tool for optimizing structure-activity relationships (SAR) and structure-property relationships (SPR).
The presence of the methyl group on the azetidine ring introduces a specific steric and electronic perturbation that can influence binding affinities and metabolic pathways. The strategic incorporation of this scaffold has shown promise in a variety of therapeutic areas, underscoring its potential as a privileged fragment in drug discovery.[3][4]
Synthetic Strategies for Assembling the this compound Scaffold and its Derivatives
The synthesis of diazaspiro[3.5]nonanes can be approached through several strategic pathways. A common theme involves the initial construction of a suitably functionalized piperidine or azetidine precursor, followed by a cyclization step to form the spirocyclic core. Orthogonal protection of the two nitrogen atoms is crucial for selective functionalization.
General Synthetic Blueprint
A prevalent strategy for constructing the 2,7-diazaspiro[3.5]nonane core involves the use of a piperidine-4-one derivative as a key intermediate. The spiro-azetidine ring is then constructed on this pre-formed six-membered ring.
Caption: General synthetic workflow for 2,7-diazaspiro[3.5]nonane derivatives.
Detailed Experimental Protocol: Synthesis of N-Boc-7-Methyl-2,7-diazaspiro[3.5]nonane
This protocol is adapted from established methods for the synthesis of related diazaspirocycles and methyl-substituted spiroazetidines.[5][6] It outlines a plausible route to the core N-Boc protected 7-methyl derivative, a key intermediate for further elaboration.
Step 1: Synthesis of 1-Boc-4-(cyanomethylidene)piperidine
-
Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous toluene, add diethyl (cyanomethyl)phosphonate (1.1 eq).
-
Reagent Addition: To this mixture, add a solution of sodium ethoxide (1.2 eq) in ethanol dropwise at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1-Boc-4-(cyanomethylidene)piperidine.
Step 2: Michael Addition of Nitromethane
-
Reaction Setup: Dissolve 1-Boc-4-(cyanomethylidene)piperidine (1.0 eq) in methanol.
-
Reagent Addition: Add nitromethane (5.0 eq) followed by a catalytic amount of DBU (0.1 eq).
-
Reaction Execution: Stir the mixture at room temperature for 24 hours.
-
Work-up and Isolation: Concentrate the reaction mixture and purify by column chromatography to afford 1-Boc-4-(cyanomethyl)-4-(nitromethyl)piperidine.
Step 3: Reduction of the Nitro Group and Reductive Amination
-
Reaction Setup: Dissolve the product from Step 2 in a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Reaction Execution: Heat the mixture to reflux for 4 hours. Cool to room temperature and filter through celite. The filtrate is concentrated. The crude amine is then dissolved in methanol, and formaldehyde (37% in water, 1.5 eq) is added, followed by sodium cyanoborohydride (1.5 eq). The reaction is stirred overnight.
-
Work-up and Isolation: The reaction is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane. The organic layer is dried and concentrated.
Step 4: Intramolecular Cyclization to form the Azetidine Ring
-
Reaction Setup: The crude product from Step 3 is dissolved in a suitable solvent such as THF.
-
Reagent Addition: A base, such as sodium hydride (1.2 eq), is added portion-wise at 0 °C.
-
Reaction Execution: The reaction is stirred at room temperature for 12 hours.
-
Work-up and Isolation: The reaction is carefully quenched with water and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by column chromatography to yield N-Boc-7-methyl-2,7-diazaspiro[3.5]nonane.
Characterization and Physicochemical Properties
Thorough characterization of the synthesized derivatives is paramount. A combination of spectroscopic techniques is employed to confirm the structure and purity of the compounds.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of the spirocyclic core and its substituents. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.
Physicochemical Properties of this compound Dihydrochloride
The dihydrochloride salt of the parent compound is a common form for handling and formulation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈Cl₂N₂ | [7] |
| Molecular Weight | 213.15 g/mol | [7] |
| IUPAC Name | This compound;dihydrochloride | [7] |
| CAS Number | 1610028-42-6 | [7] |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in water | General knowledge |
Applications in Drug Discovery: Case Studies
The 2,7-diazaspiro[3.5]nonane scaffold has been incorporated into a range of biologically active molecules, demonstrating its versatility and value in medicinal chemistry.
GPR119 Agonists for Type 2 Diabetes
Derivatives of 7-azaspiro[3.5]nonane have been investigated as potent G-protein coupled receptor 119 (GPR119) agonists.[3] GPR119 is a promising target for the treatment of type 2 diabetes due to its role in glucose-dependent insulin secretion. The spirocyclic core helps to orient the key pharmacophoric elements for optimal receptor binding.
Antimycobacterial Agents
2-Benzyl-2,7-diazaspiro[3.5]nonane derivatives have shown potent and broad-spectrum activity against Mycobacterium tuberculosis (MTB) and nontuberculous mycobacteria (NTM).[4] These compounds act as inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis. The spirocyclic scaffold was identified through screening and subsequent optimization led to compounds with excellent potency and favorable pharmacokinetic profiles.[4]
Covalent Inhibitors of KRAS G12C
The 2,7-diazaspiro[3.5]nonane moiety has been utilized in the design of covalent inhibitors of the KRAS G12C mutant, a key driver in many cancers. The spirocycle acts as a rigid scaffold to present a reactive acrylamide group that covalently modifies the mutant cysteine residue in the KRAS protein. This approach has led to the development of potent and selective inhibitors with demonstrated anti-tumor activity.
Caption: Therapeutic applications of the 2,7-diazaspiro[3.5]nonane scaffold.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable building block in the medicinal chemist's toolbox. Its unique three-dimensional structure and the presence of two modifiable nitrogen atoms provide a rich platform for the design of novel therapeutics. The synthetic routes, while often multi-step, are becoming more streamlined, and the demonstrated biological activities across different therapeutic areas highlight the significant potential of this scaffold. As the demand for novel, patentable chemical matter with improved drug-like properties continues to grow, we anticipate that the exploration of the chemical space around the this compound core will continue to yield exciting and impactful discoveries in drug development.
References
- Degorce S, Bodnarchuk M, Scott J. Medicinal Chemistry Letters. 2019;10(8):1198-1204.
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025; 287:117368.
- Matsuda D, et al. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. 2018;26(8):1891-1903.
- Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed. Accessed January 19, 2026.
-
This compound dihydrochloride. PubChem. Accessed January 19, 2026. [Link]
- The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Semantic Scholar. Accessed January 19, 2026.
-
Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Accessed January 19, 2026. [Link]
- Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. Benchchem. Accessed January 19, 2026.
- BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. Accessed January 19, 2026.
- This compound diHCl | 1610028-42-6 | KPC02842. Biosynth. Accessed January 19, 2026.
- Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. Benchchem. Accessed January 19, 2026.
- This compound dihydrochloride. BLDpharm. Accessed January 19, 2026.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Accessed January 19, 2026.
- Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Spirocyclic derivatives as antioxidants: a review. RSC Publishing. Accessed January 19, 2026.
- Synthetic Routes to Approved Drugs Containing a Spirocycle.
- The Advent of a Key Synthetic Intermediate: A Technical Guide to the First Synthesis of N-Boc-Nortropinone. Benchchem. Accessed January 19, 2026.
- 2,7-DIAZASPIRO(3.5)NONANE. precisionFDA. Accessed January 19, 2026.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
The Ascendant Role of 2-Methyl-2,7-diazaspiro[3.5]nonane in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
In the contemporary quest for novel therapeutics that escape the confines of "flatland," medicinal chemists are increasingly turning to three-dimensional scaffolds to unlock improved physicochemical and pharmacological properties. Among these, spirocyclic systems have emerged as powerful tools for navigating complex biological space. This guide provides a deep dive into a particularly promising fragment: 2-methyl-2,7-diazaspiro[3.5]nonane. We will explore its synthesis, unique properties, and burgeoning applications, offering a technical resource for researchers engaged in the art and science of drug design.
The Strategic Advantage of Spirocyclic Scaffolds: Beyond Flatland
The drive to increase the fraction of sp³-hybridized carbons (Fsp³) in drug candidates is a well-established strategy to enhance clinical success rates. Spirocycles, by virtue of their defining quaternary carbon center, are inherently three-dimensional and Fsp³-rich. This structural rigidity offers several advantages over more flexible or planar motifs:
-
Improved Physicochemical Properties: The introduction of a spirocyclic core can lead to enhanced aqueous solubility, reduced lipophilicity (LogP), and improved metabolic stability compared to their non-spirocyclic counterparts.[1]
-
Conformational Restriction: The rigid framework of a spirocycle can lock key pharmacophoric elements in a bioactive conformation, leading to increased potency and selectivity for the target protein.
-
Novel Chemical Space: Spirocyclic fragments provide access to unexplored vectors for substituent placement, allowing for fine-tuning of structure-activity relationships (SAR) in novel regions of chemical space.
The this compound core, a unique fusion of an azetidine and a piperidine ring, embodies these advantages while offering two distinct nitrogen atoms for versatile chemical modification.
Physicochemical Properties of the Core
The this compound fragment presents a unique combination of a tertiary amine within the strained four-membered azetidine ring and a secondary amine in the six-membered piperidine ring. This arrangement has a significant impact on its physicochemical properties.
Below is a summary of the computed properties for the parent compound and its dihydrochloride salt, which highlights its drug-like characteristics.
| Property | This compound | This compound dihydrochloride |
| Molecular Formula | C₈H₁₆N₂ | C₈H₁₈Cl₂N₂ |
| Molecular Weight | 140.23 g/mol | 213.15 g/mol [2] |
| Topological Polar Surface Area (TPSA) | 15.2 Ų[2] | 15.2 Ų[2] |
| Hydrogen Bond Donors | 1 | 3[2] |
| Hydrogen Bond Acceptors | 2 | 2[2] |
| Rotatable Bonds | 0 | 0[2] |
Data sourced from PubChem CID 58042983 and 71743011.[2]
The low TPSA and number of rotatable bonds are indicative of a rigid, compact structure that is often favorable for cell permeability and bioavailability. The presence of two basic nitrogen atoms allows for the formation of salts, such as the dihydrochloride, which can significantly enhance aqueous solubility.[3]
Synthetic Strategies: Building the Spirocyclic Core
The construction of the 2,7-diazaspiro[3.5]nonane framework requires a thoughtful synthetic approach to create the sterically demanding spirocyclic quaternary center. A key strategy involves the use of orthogonally protected intermediates that allow for the sequential functionalization of the two nitrogen atoms. While various methods for the synthesis of diazaspiroalkanes exist, a notable approach for methyl-substituted derivatives has been reported by Chekler and coworkers.
The following diagram outlines a conceptual workflow for the synthesis of N-protected methyl-substituted 2,7-diazaspiro[3.5]nonanes.
Caption: Conceptual workflow for the synthesis of the 2,7-diazaspiro[3.5]nonane core.
A representative experimental protocol for the deprotection of a Boc-protected precursor to yield a methyl-substituted diazaspiro[3.5]nonane is as follows:
Protocol: Deprotection of tert-Butyl 7-Methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
-
Dissolution: Dissolve the Boc-protected intermediate (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Acidification: Cool the solution to 0°C and add trifluoroacetic acid (TFA) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Isolation: Triturate the residue with a non-polar solvent like diethyl ether to precipitate the product as its salt, which can be used as is or neutralized for further functionalization.[4]
This protocol provides a reliable method for accessing the free amine, which is a key precursor for incorporating the fragment into larger molecules.
Applications in Drug Discovery: Case Studies
The this compound fragment is increasingly being incorporated into drug candidates targeting a range of biological systems. Its unique structural and physicochemical properties make it an attractive building block for modulating protein-ligand interactions.
As a Piperazine Bioisostere
One of the most compelling applications of this spirocyclic diamine is as a rigid bioisostere for piperazine. Piperazine is a ubiquitous linker in medicinal chemistry, but it can suffer from poor metabolic stability and undesirable off-target activities. The rigid, Fsp³-rich nature of the this compound core can address these liabilities.
Studies on related diazaspiroalkanes have shown that replacing piperazine with a spirocyclic diamine can lead to improved selectivity and reduced cytotoxicity. For example, the substitution of the piperazine in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane resulted in a significant increase in selectivity for PARP-1 and reduced DNA damage.[1] Similar benefits can be anticipated with the this compound fragment.
Caption: Bioisosteric replacement of piperazine with a rigid diazaspirocycle.
In the Design of Receptor Antagonists
The this compound scaffold has been identified as a key component in the development of antagonists for G-protein coupled receptors (GPCRs), which are a major class of drug targets.
-
CGRP Receptor Antagonists for Migraine: The calcitonin gene-related peptide (CGRP) receptor is a validated target for the treatment of migraine.[5][6] Several small molecule CGRP antagonists, known as "gepants," have been developed. Patent literature discloses compounds incorporating the this compound moiety as potent CGRP receptor antagonists. The rigid spirocyclic core likely helps to correctly orient the pharmacophoric groups for optimal interaction with the receptor binding pocket.[7][8][9]
-
CXCR5 Antagonists for Cancer and Inflammatory Diseases: The C-X-C chemokine receptor type 5 (CXCR5) plays a crucial role in the migration of B cells and T follicular helper cells.[10] Antagonism of CXCR5 is a promising therapeutic strategy for certain B-cell malignancies and autoimmune diseases. The this compound fragment has been incorporated into novel CXCR5 antagonists, highlighting its utility in developing modulators of the immune system.
The diagram below illustrates the general principle of a receptor antagonist containing the spirocyclic core blocking the signaling pathway.
Caption: Mechanism of action for a receptor antagonist utilizing the spirocyclic core.
Future Outlook
The this compound fragment is poised for continued growth in importance within medicinal chemistry. Its unique combination of rigidity, three-dimensionality, and versatile functional handles makes it an invaluable tool for addressing the challenges of modern drug discovery. As synthetic methodologies become more robust and our understanding of the benefits of Fsp³-rich scaffolds deepens, we can expect to see this and related spirocyclic diamines featured in an increasing number of clinical candidates across a wide range of therapeutic areas. The ability of this fragment to confer drug-like properties while enabling the exploration of novel chemical space ensures its place in the medicinal chemist's toolbox for years to come.
References
-
French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71743011, this compound dihydrochloride. [Link]
- Google Patents.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21692407, 2,7-Diazaspiro[3.5]nonane. [Link]
-
Mach, R. H., et al. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 2018. [Link]
-
Rashid, A., & Manghi, A. Calcitonin Gene-Related Peptide Receptor. StatPearls Publishing, 2023. [Link]
- Google Patents.
-
MySkinRecipes. 2,7-DIAZASPIRO[3.5]NONANE 2HCL. [Link]
-
Tan, S., et al. Structure-Based Design of 1-Heteroaryl-1,3-propanediamine Derivatives as a Novel Series of CC-Chemokine Receptor 5 Antagonists. Journal of Medicinal Chemistry, 2018. [Link]
-
Wilson, K. A., et al. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 2022. [Link]
-
Feng, S., et al. Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic Chemistry Frontiers, 2021. [Link]
-
Miller, P. S., et al. Non-peptidic antagonists of the CGRP receptor, BIBN4096BS and MK-0974, interact with the calcitonin receptor-like receptor via methionine-42 and RAMP1 via tryptophan-74. Biochemical and Biophysical Research Communications, 2010. [Link]
-
Al-Ghananeem, A. M., et al. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. ResearchGate, 2022. [Link]
-
Iyengar, S., et al. CGRP receptor antagonists and antibodies against CGRP and its receptor in migraine treatment. British Journal of Pharmacology, 2017. [Link]
-
Wilson, K. A., et al. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PubMed, 2022. [Link]
-
ResearchGate. Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new.... [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. This compound dihydrochloride | C8H18Cl2N2 | CID 71743011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 5. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CGRP receptor antagonists and antibodies against CGRP and its receptor in migraine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Non-peptidic antagonists of the CGRP receptor, BIBN4096BS and MK-0974, interact with the calcitonin receptor-like receptor via methionine-42 and RAMP1 via tryptophan-74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CGRP Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. WO2021202553A1 - Cxcr5 antagonists and methods of treating diseases or disorders using same - Google Patents [patents.google.com]
Unlocking Novel Therapeutic Avenues: A Technical Guide to 2-Methyl-2,7-diazaspiro[3.5]nonane-Based Drug Discovery
Abstract
The 2-methyl-2,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility and potential across a spectrum of therapeutic areas. Its unique three-dimensional conformation and synthetic tractability have enabled the development of highly potent and selective modulators of challenging drug targets. This technical guide provides an in-depth analysis of the most promising therapeutic targets for compounds based on this spirocyclic core. We will delve into the mechanistic underpinnings, key structure-activity relationships, and provide field-proven experimental protocols for hit-to-lead optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound-based compounds in their research and development pipelines.
Introduction: The Rise of a Privileged Scaffold
The rigid, yet conformationally distinct, nature of the 2,7-diazaspiro[3.5]nonane core provides an exceptional platform for the precise spatial orientation of pharmacophoric elements. This structural feature is critical for achieving high-affinity and selective interactions with biological targets.[1] Initially explored as a bioisostere for more flexible diamine moieties like piperazine, this spirocyclic system has proven to be far more than a mere structural replacement.[2] It actively contributes to the pharmacological profile of a molecule, often enhancing potency, selectivity, and metabolic stability. This guide will focus on four key therapeutic areas where this compound-based compounds have shown significant promise: Oncology, Central Nervous System (CNS) disorders, Metabolic Diseases, and Infectious Diseases.
Oncology: Targeting Oncogenic Drivers with Precision
The application of the 2,7-diazaspiro[3.5]nonane scaffold in oncology has led to breakthrough discoveries, particularly in the challenging field of KRAS inhibition.
Covalent Inhibition of KRAS G12C
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[3] For decades, it was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep binding pockets. The discovery of a mutant-specific allosteric pocket in KRAS G12C, however, opened the door for the development of covalent inhibitors.[1][4]
Mechanism of Action: 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent and selective covalent inhibitors of KRAS G12C.[3][5] The mechanism involves the acrylamide "warhead" forming an irreversible covalent bond with the thiol group of the mutant cysteine-12 residue.[2][6] This locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream pro-proliferative signaling pathways such as the RAF/MEK/ERK pathway.[7][8] The 2,7-diazaspiro[3.5]nonane moiety in these inhibitors serves as a rigid linker, optimally positioning the acrylamide group within the switch-II pocket for covalent modification.[3][5]
}
Quantitative Biological Data:
| Compound Class | Target | Assay Type | IC50 / KD | Reference Cell Line |
| 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives | KRAS G12C | Cell Growth Inhibition | 0.79 µM | MIA PaCa-2 |
| 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives | KRAS G12C | Binding Potency | 1.87 µM | N/A |
Experimental Protocols:
Protocol 2.1.1: In Vitro Cell Viability Assay (MTS/CellTiter-Glo®)
-
Cell Seeding: Plate KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure absorbance at 490 nm (for MTS) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2.1.2: Western Blot for Downstream Signaling Inhibition
-
Cell Treatment: Treat KRAS G12C mutant cells with varying concentrations of the inhibitor for 2-4 hours.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the reduction in p-ERK levels relative to total ERK.
Proteolysis-Targeting Chimeras (PROTACs)
The 2,7-diazaspiro[3.5]nonane scaffold is also utilized as a rigid linker in the design of Proteolysis-Targeting Chimeras (PROTACs).[9][10][11] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[12]
Mechanism of Action: A PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon), and a linker connecting the two. The 2,7-diazaspiro[3.5]nonane linker provides the necessary rigidity and spatial orientation to facilitate the formation of a stable ternary complex between the POI and the E3 ligase.[11] This proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the elimination of the target protein at sub-stoichiometric concentrations.
}
Examples of Targets:
-
Estrogen Receptor (ER): PROTACs incorporating a 2,7-diazaspiro[3.5]nonane linker have been developed to degrade the estrogen receptor, a key driver in breast cancer.[9]
-
Androgen Receptor (AR): Similarly, this scaffold has been used in PROTACs targeting the androgen receptor for the treatment of prostate cancer.[9]
Kinase Inhibition (CDK4/6)
Cyclin-dependent kinases 4 and 6 (CDK4/6) are critical regulators of the cell cycle, and their inhibition is a validated strategy in HR+/HER2- breast cancer.[13][14][15] While the direct incorporation of a this compound core into approved CDK4/6 inhibitors is not explicitly documented in the initial searches, the broader diazaspiro scaffold is utilized in the synthesis of CDK4/6 inhibitors.[16]
Mechanism of Action: CDK4/6 inhibitors prevent the phosphorylation of the retinoblastoma (Rb) protein.[14][17] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1-to-S phase transition and thereby inducing cell cycle arrest.[14][17]
Central Nervous System: Modulating Neurological Pathways
The unique three-dimensional structure of 2,7-diazaspiro[3.5]nonane derivatives makes them well-suited for interacting with complex binding sites in CNS receptors.
Sigma Receptors (σ1 and σ2)
Sigma receptors are intracellular chaperone proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, that modulate a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[2][10][11]
Mechanism of Action:
-
Sigma-1 Receptor (σ1R): The σ1R is a ligand-operated chaperone that, upon activation, can dissociate and interact with various client proteins, including ion channels (e.g., NMDA receptors, voltage-gated potassium channels) and other receptors.[10][11] This modulation of ion channel function and neurotransmitter systems is believed to underlie the therapeutic potential of σ1R ligands in neuropathic pain and neurodegenerative diseases.
-
Sigma-2 Receptor (σ2R/TMEM97): The σ2R, identified as transmembrane protein 97 (TMEM97), is involved in cholesterol homeostasis and the regulation of cell signaling pathways.[18][19][20][21] Its modulation has been linked to effects on cell proliferation and survival, making it a target for both cancer and neurodegenerative disorders.
}
Quantitative Biological Data:
| Compound Series | Target | Binding Affinity (Ki, nM) | Selectivity (σ1 vs σ2) |
| 2,7-diazaspiro[3.5]nonane derivative 4b | σ1R | 2.7 | ~10-fold |
| 2,7-diazaspiro[3.5]nonane derivative 4b | σ2R | 27 | N/A |
| 2,7-diazaspiro[3.5]nonane derivative 4c | σ1R | 3.5 | ~6-fold |
| 2,7-diazaspiro[3.5]nonane derivative 5b | σ1R | 13 | ~8-fold |
| 2,7-diazaspiro[3.5]nonane derivative 5b | σ2R | 102 | N/A |
Experimental Protocols:
Protocol 3.1.1: Sigma Receptor Radioligand Binding Assay
-
Membrane Preparation: Prepare membrane homogenates from guinea pig brain or a suitable cell line expressing the target receptor.
-
Assay Buffer: Use a Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Radioligand: For σ1R, use -pentazocine. For σ2R, use [³H]-DTG in the presence of (+)-pentazocine to mask σ1R sites.[12][22][23]
-
Competition Assay: Incubate the membranes with a fixed concentration of radioligand and increasing concentrations of the unlabeled test compound.
-
Incubation: Incubate at room temperature for 120 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (GF/C) using a cell harvester.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.[12]
Protocol 3.1.2: In Vivo Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
-
Surgical Procedure: Anesthetize adult male Sprague-Dawley rats. Expose the sciatic nerve and place four loose ligatures around it.
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus at baseline and at various time points post-surgery.
-
Drug Administration: Administer the test compound (e.g., intraperitoneally or orally) at a set time before behavioral testing.
-
Data Collection: Measure the paw withdrawal threshold (in grams) for mechanical allodynia and paw withdrawal latency (in seconds) for thermal hyperalgesia.
-
Analysis: Compare the responses in the drug-treated group to a vehicle-treated control group to determine the anti-allodynic or anti-hyperalgesic effects.
Dopamine D4 Receptor Antagonism
The dopamine D4 receptor, a D2-like G protein-coupled receptor, is a target for antipsychotic drugs and is implicated in disorders like Parkinson's disease and ADHD.[24][25][26] The 2,7-diazaspiro[3.5]nonane scaffold has been shown to confer improved selectivity for the D4 receptor over other dopamine receptor subtypes.[1]
Mechanism of Action: D4 receptors are coupled to Gαi/o proteins.[25] Activation of the D4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[24] Antagonists block the binding of dopamine to the D4 receptor, thereby preventing this signaling cascade.
Metabolic Diseases: Targeting GPR119 for Glycemic Control
While the specific 2-methyl derivative has not been highlighted, the closely related 7-azaspiro[3.5]nonane core has been successfully used to develop potent agonists for G protein-coupled receptor 119 (GPR119).
Mechanism of Action: GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[27][28][29] Activation of GPR119 leads to the stimulation of adenylyl cyclase, which increases intracellular cAMP levels.[27] In β-cells, this enhances glucose-dependent insulin secretion.[15][30] In L-cells, it promotes the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that also potentiates insulin release and improves glycemic control.[27]
}
Experimental Protocols:
Protocol 4.1.1: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
-
Fasting: Fast mice (e.g., C57BL/6J) for 4-6 hours with free access to water.[1][9]
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer (t=0).
-
Compound Administration: Administer the test compound orally via gavage.
-
Glucose Challenge: After a set pre-treatment time (e.g., 30-60 minutes), administer a bolus of glucose (1-2 g/kg) orally.[1][9]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[1]
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC). A reduction in AUC compared to the vehicle control indicates improved glucose tolerance.
Infectious Diseases: Novel Approaches to Combatting M. tuberculosis
The diazaspirooctane scaffold, a close relative of the nonane core, has been incorporated into novel antibacterial agents with potent activity against Mycobacterium tuberculosis (Mtb).
Mechanism of Action: Nitrofurans are prodrugs that require reductive activation by bacterial enzymes to exert their antimicrobial effect.[13] In Mtb, this activation is dependent on the deazaflavin-dependent nitroreductase (Ddn) and the cofactor F420 machinery.[31][32] The activated species are highly reactive and are thought to damage multiple cellular targets, leading to bacterial cell death. Some nitrofuran-based compounds show activity against both replicating and non-replicating Mtb.[33]
Experimental Protocols:
Protocol 5.1.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Compound Preparation: Prepare a stock solution of the test compound and perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9 for Mtb).[6][34][35]
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., Mtb H37Rv) adjusted to a 0.5 McFarland standard.[6]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plates at 37°C for the required period (7-14 days for Mtb).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][35][36]
Conclusion and Future Directions
The this compound scaffold represents a highly valuable core structure for the development of novel therapeutics. Its proven success in targeting the once-intractable KRAS G12C oncogene highlights its potential to unlock other challenging targets. The applications in CNS disorders, metabolic diseases, and infectious diseases further underscore its versatility. Future research should focus on exploring novel decorations of the spirocyclic core to fine-tune pharmacological properties and expand the target landscape. The integration of this scaffold into emerging modalities like PROTACs is a particularly exciting avenue that warrants further investigation. As our understanding of the structure-activity relationships of these compounds deepens, we can expect the this compound core to be a mainstay in the development of next-generation medicines.
References
- Abbas, A., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Molecules.
-
Penchant Research Library. (n.d.). Sigma-1 Receptor (Pathway). Retrieved from [Link]
- Przedborski, S., et al. (2021). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases.
- Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry.
- Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.
- Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949.
- Su, T. P., et al. (2016). The sigma-1 receptor chaperone at the ER-mitochondrion interface regulates Ca2+ signaling and cell survival. Cell.
- Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2018). Bioorganic & Medicinal Chemistry.
- You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. (2024). Molecules.
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
- Singh, R., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy.
-
protocols.io. (2020). Oral Glucose Tolerance Test in Mouse. Retrieved from [Link]
-
Charles River. (n.d.). In Vivo Pain Models. Retrieved from [Link]
-
Bio-protocol. (2011). Glucose Tolerance Test in Mice. Retrieved from [Link]
- Singh, R., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy.
- Abbas, A., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Molecules.
- Imaizumi, T., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry.
- Drucker, D. J. (2007). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity.
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology.
-
Wikipedia. (n.d.). Sigma-2 receptor. Retrieved from [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of G12C inhibition. Retrieved from [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]
- Lito, P., et al. (2016). KRASG12C inhibitors allosterically control GTP affinity and effector binding. Science.
- Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy.
- Fasching, P. A., et al. (2021).
- Oak, J. N., et al. (2000). The dopamine D4 receptor: biochemical and signalling properties. Neurochemical Research.
- Chen, P., et al. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. Molecules.
- Semple, G., et al. (2006). A Role for Beta-Cell-Expressed G Protein-Coupled Receptor 119 in Glycemic Control by Enhancing Glucose-Dependent Insulin Release. Endocrinology.
-
UniProt. (n.d.). TMEM97 - Sigma intracellular receptor 2 - Homo sapiens (Human). Retrieved from [Link]
- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Winzell, M. S., & Ahrén, B. (2007).
- Abidi, A., et al. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. Cancers.
-
Wikipedia. (n.d.). Dopamine receptor D4. Retrieved from [Link]
- Reimann, F., & Gribble, F. M. (2009). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology.
- Drucker, D. J., et al. (2014).
- Van Craenenbroeck, K., et al. (2011). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Neuroscience.
- Chu, U. B., & Ruoho, A. E. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4.
- Chu, U. B., & Ruoho, A. E. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.
- Ananthan, S., et al. (2014). Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
Sources
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
- 10. labs.penchant.bio [labs.penchant.bio]
- 11. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrofurans as novel anti-tuberculosis agents: identification, development and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wuxibiology.com [wuxibiology.com]
- 15. A role for beta-cell-expressed G protein-coupled receptor 119 in glycemic control by enhancing glucose-dependent insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage | bioRxiv [biorxiv.org]
- 18. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 20. uniprot.org [uniprot.org]
- 21. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 24. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 26. Frontiers | Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants [frontiersin.org]
- 27. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 30. glucagon.com [glucagon.com]
- 31. journals.asm.org [journals.asm.org]
- 32. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 35. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. youtube.com [youtube.com]
Methodological & Application
Synthetic Routes for 2-Methyl-2,7-diazaspiro[3.5]nonane: A Detailed Guide for Drug Discovery Professionals
Introduction: The Significance of 2-Methyl-2,7-diazaspiro[3.5]nonane in Medicinal Chemistry
The 2,7-diazaspiro[3.5]nonane scaffold is a key structural motif in modern drug discovery, prized for its ability to introduce three-dimensional complexity and novel physicochemical properties into bioactive molecules. This spirocyclic system, featuring a strained azetidine ring fused to a piperidine ring, offers a rigid framework that can precisely orient substituents in chemical space, leading to enhanced target affinity and selectivity. The N-methylated derivative, this compound, is a particularly valuable building block, allowing for further functionalization at the secondary amine while modulating the basicity and pharmacokinetic profile of the parent scaffold.
This technical guide provides a comprehensive overview of established synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. We will delve into detailed, step-by-step protocols, explain the rationale behind key experimental choices, and provide a comparative analysis of different synthetic strategies.
Strategic Approaches to the 2,7-Diazaspiro[3.5]nonane Core
The synthesis of the 2,7-diazaspiro[3.5]nonane framework can be broadly categorized into two strategic approaches:
-
Piperidine-Centric Approach: This strategy involves the construction of a suitably functionalized piperidine precursor followed by the formation of the azetidine ring through intramolecular cyclization.
-
Convergent Approach: This less common approach may involve the coupling of pre-formed azetidine and piperidine fragments or their precursors.
This guide will primarily focus on the more established and versatile piperidine-centric approach, which offers greater control over substitution patterns and stereochemistry.
Route 1: Synthesis via Intramolecular Cyclization of a Piperidine Precursor
This robust and frequently employed route builds the diazaspirocyclic core by forming the strained four-membered azetidine ring in a key intramolecular cyclization step. The general workflow involves the synthesis of a 4-substituted piperidine bearing both a nucleophilic amine and a leaving group.
Workflow Overview
Caption: General workflow for the synthesis of this compound via a piperidine-centric approach.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on specific starting materials and desired scale.
Part A: Synthesis of the Piperidine Precursor
-
Step 1: Synthesis of 1-Boc-4-(aminomethyl)-4-(hydroxymethyl)piperidine
-
Rationale: This step introduces the necessary functional groups at the 4-position of the piperidine ring. The Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting the piperidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1]
-
Procedure:
-
To a solution of commercially available 1-Boc-piperidine-4-carboxylic acid in anhydrous tetrahydrofuran (THF) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and stir the reaction mixture at room temperature overnight.
-
Work up the reaction by quenching with water and extracting with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Weinreb amide.
-
Dissolve the crude Weinreb amide in anhydrous THF and cool to 0 °C. Add a solution of methylmagnesium bromide in diethyl ether dropwise.
-
Stir the reaction at room temperature for 2-3 hours. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to give the crude ketone.
-
To a solution of the ketone in methanol, add ammonium acetate and sodium cyanoborohydride (NaBH₃CN).
-
Stir the reaction at room temperature overnight. The use of NaBH₃CN is advantageous as it selectively reduces the intermediate imine in the presence of the ketone.[2]
-
Quench the reaction, extract the product, and purify by column chromatography to yield 1-Boc-4-(aminomethyl)-4-(hydroxymethyl)piperidine.
-
-
-
Step 2: Mesylation of the Primary Alcohol
-
Rationale: The hydroxyl group is converted to a good leaving group (mesylate) to facilitate the subsequent intramolecular nucleophilic substitution by the amine.
-
Procedure:
-
Dissolve the amino alcohol from the previous step in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (TEA) followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate, which is often used in the next step without further purification.
-
-
Part B: Azetidine Ring Formation and Final Product Synthesis
-
Step 3: Intramolecular Cyclization
-
Rationale: A base is used to deprotonate the primary amine, which then acts as a nucleophile to displace the mesylate, forming the azetidine ring. The formation of a four-membered ring can be entropically disfavored, but the pre-organization of the reactive groups in the piperidine precursor facilitates this cyclization.[3]
-
Procedure:
-
Dissolve the crude mesylate in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a non-nucleophilic base, for instance, potassium carbonate or cesium carbonate, and heat the reaction mixture to 80-100 °C.
-
Stir the reaction overnight. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
-
-
-
Step 4: N-Methylation of the Azetidine Nitrogen
-
Rationale: Reductive amination is a highly efficient and selective method for N-alkylation of amines, avoiding over-alkylation that can occur with alkyl halides.[4][5][6]
-
Procedure:
-
Dissolve the Boc-protected diazaspirocycle in methanol.
-
Add an aqueous solution of formaldehyde (37 wt. %).
-
Add sodium triacetoxyborohydride (STAB) in portions at room temperature. STAB is a mild and selective reducing agent suitable for reductive aminations.
-
Stir the reaction for 2-4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.
-
Dry the combined organic layers and concentrate to give tert-butyl 7-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate.
-
-
-
Step 5: Deprotection of the Boc Group
-
Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
-
Procedure:
-
Dissolve the N-methylated intermediate in DCM and cool to 0 °C.
-
Add trifluoroacetic acid (TFA) dropwise.
-
Stir the reaction at room temperature for 1-3 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by trituration with diethyl ether or by conversion to its hydrochloride salt by dissolving the residue in methanol and adding a solution of HCl in diethyl ether.
-
-
Data Summary for Route 1
| Step | Key Reagents | Typical Yield | Purity |
| 1 | 1-Boc-piperidine-4-carboxylic acid, MeMgBr, NH₄OAc, NaBH₃CN | 40-50% (over 4 steps) | >95% |
| 2 | Methanesulfonyl chloride, TEA | >90% (crude) | Used directly |
| 3 | K₂CO₃ or Cs₂CO₃ | 60-70% | >98% |
| 4 | Formaldehyde, STAB | 80-90% | >98% |
| 5 | TFA or HCl | >95% | >99% |
Route 2: Synthesis from a Pre-formed Diazaspirocycle
An alternative and often more direct approach involves the N-methylation of a commercially available or readily synthesized 2,7-diazaspiro[3.5]nonane derivative where one of the nitrogens is already protected.
Workflow Overview
Caption: A more convergent synthetic route starting from a protected 2,7-diazaspiro[3.5]nonane.
Detailed Experimental Protocol
-
Step 1: N-Methylation of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
-
Rationale: This step selectively methylates the more accessible and less sterically hindered secondary amine of the piperidine ring.
-
Procedure:
-
To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate in methanol, add an aqueous solution of formaldehyde (37 wt. %).
-
Add sodium triacetoxyborohydride (STAB) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Work up the reaction by quenching with saturated aqueous sodium bicarbonate and extracting with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield tert-butyl this compound-7-carboxylate. This intermediate is often pure enough to be used in the next step without further purification.
-
-
-
Step 2: Deprotection of the Boc Group
-
Rationale: Similar to Route 1, the Boc group is removed under acidic conditions to yield the final product.
-
Procedure:
-
Dissolve the product from the previous step in DCM and cool to 0 °C.
-
Add trifluoroacetic acid (TFA) dropwise and stir at room temperature for 1-3 hours.[7]
-
Evaporate the solvents under reduced pressure. The resulting TFA salt can be converted to the free base by treatment with a mild base or to the hydrochloride salt for easier handling and storage.
-
-
Data Summary for Route 2
| Step | Key Reagents | Typical Yield | Purity |
| 1 | Formaldehyde, STAB | 85-95% | >98% |
| 2 | TFA or HCl | >95% | >99% |
Characterization and Purification
The final product, this compound, is typically a low-melting solid or an oil. It can be purified by:
-
Distillation: Kugelrohr distillation under high vacuum.
-
Crystallization of a salt: Formation of the dihydrochloride or oxalate salt often facilitates purification and handling.
-
Chromatography: Column chromatography on silica gel using a mobile phase containing a small percentage of a basic modifier like triethylamine or ammonium hydroxide to prevent streaking.
Standard characterization techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Conclusion and Future Perspectives
The synthesis of this compound is well-established, with the piperidine-centric intramolecular cyclization and the N-methylation of a pre-formed diazaspirocycle being the most reliable and scalable routes. The choice of a specific route will depend on the availability of starting materials, the desired scale of the synthesis, and the need for specific substitution patterns on the scaffold. As the demand for novel three-dimensional building blocks in drug discovery continues to grow, the development of even more efficient and stereoselective methods for the synthesis of functionalized diazaspiro[3.5]nonanes will remain an active area of research.
References
- Smith, A. C., et al. (2018). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry.
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz
- Synthesis of 2,7-Diazaspiro[3.5]nonane, 7-Methyl-. ChemicalBook.
- Review of 3-substituted azetidine synthesis methods. BenchChem.
- Azetidine synthesis. Organic Chemistry Portal.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Reductive amin
- Protecting Groups. University of California, Irvine.
- Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
- Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com.
- Reductive Amin
- Synthetic methods: Part (iii) protecting groups.
- This compound dihydrochloride. BLDpharm.
- Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- Protective Group Strategies.
- This compound diHCl. Biosynth.
- This compound dihydrochloride. MilliporeSigma.
- This compound dihydrochloride. PubChem.
Sources
- 1. jocpr.com [jocpr.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
N-Alkylation of 2,7-Diazaspiro[3.5]nonane: A Comprehensive Guide to Synthetic Protocols
Introduction
The 2,7-diazaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise orientation of substituents in chemical space. N-alkylation of this diamine core is a critical transformation, enabling the synthesis of diverse libraries of compounds for drug discovery programs. Derivatives of N-substituted 2,7-diazaspiro[3.5]nonane have shown promise in various therapeutic areas, including the development of antimycobacterial agents and sigma receptor modulators.[1][2] This guide provides detailed application notes and protocols for the N-alkylation of 2,7-diazaspiro[3.5]nonane, offering researchers a practical resource for synthesizing these important molecules.
Core Principles of N-Alkylation
The N-alkylation of 2,7-diazaspiro[3.5]nonane, a secondary diamine, can be achieved through several established synthetic methodologies. The choice of method is dictated by the desired substitution pattern (mono- vs. di-alkylation), the nature of the alkylating agent, and the overall functional group tolerance of the substrates. Key strategies include direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and palladium-catalyzed Buchwald-Hartwig amination for the introduction of aryl groups.
Protocol 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a straightforward approach for introducing alkyl groups onto the nitrogen atoms of 2,7-diazaspiro[3.5]nonane. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide.[3] The control of mono- versus di-alkylation can be challenging and is often influenced by the stoichiometry of the reactants, the nature of the base, and the reaction conditions. Over-alkylation is a common side product in these reactions.[4]
Experimental Protocol: Mono-N-Alkylation (Exemplified by N-Benzylation)
This protocol describes the selective mono-benzylation of 2,7-diazaspiro[3.5]nonane. Achieving mono-selectivity often requires using a limiting amount of the alkylating agent and carefully controlling the reaction conditions.
Materials:
-
2,7-diazaspiro[3.5]nonane
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,7-diazaspiro[3.5]nonane (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-2,7-diazaspiro[3.5]nonane.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Stoichiometry: Using a slight excess of the amine relative to the alkyl halide can favor mono-alkylation, although this needs to be empirically optimized.
Experimental Protocol: Di-N-Alkylation
For the synthesis of symmetrically di-substituted derivatives, an excess of the alkylating agent and base is typically employed.
Procedure:
-
To a solution of 2,7-diazaspiro[3.5]nonane (1.0 eq) in a suitable solvent such as DMF, add a base such as potassium carbonate (≥ 2.5 eq).
-
Add the alkyl halide (≥ 2.5 eq) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) if needed.[5]
-
Stir the reaction mixture at an elevated temperature (e.g., reflux) for an extended period (e.g., 48 hours) until the reaction is complete as monitored by TLC.[5]
-
Work-up and purification are performed as described for the mono-alkylation protocol.
Protocol 2: Reductive Amination
Reductive amination is a powerful and versatile method for N-alkylation that proceeds via the in-situ formation and reduction of an iminium ion intermediate.[6][7] This method is particularly advantageous for introducing a wide variety of alkyl groups, including those derived from aldehydes and ketones, and it generally provides better control over mono-alkylation compared to direct alkylation.[6]
Reaction Workflow
Caption: General workflow for the reductive amination of 2,7-diazaspiro[3.5]nonane.
Experimental Protocol: Reductive Amination with an Aromatic Aldehyde
This protocol details the N-alkylation of 2,7-diazaspiro[3.5]nonane with a representative aromatic aldehyde using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
2,7-diazaspiro[3.5]nonane
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (CH₂Cl₂)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2,7-diazaspiro[3.5]nonane (1.0 eq) and the aromatic aldehyde (1.1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.[8]
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added.[8]
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards carbonyls than iminium ions, which minimizes the side reduction of the starting aldehyde or ketone.[8]
-
Solvent: 1,2-Dichloroethane is a common solvent for this reaction, although other chlorinated solvents can also be used.[8]
-
Catalyst: Acetic acid can catalyze the formation of the iminium ion intermediate, thereby accelerating the reaction rate, especially with less reactive ketones.[8]
Protocol 3: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate.[9][10] This methodology is indispensable for the synthesis of N-aryl-2,7-diazaspiro[3.5]nonane derivatives, which are difficult to access through classical nucleophilic aromatic substitution reactions.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: N-Arylation of 2,7-Diazaspiro[3.5]nonane
This protocol provides a general procedure for the palladium-catalyzed N-arylation of 2,7-diazaspiro[3.5]nonane with an aryl bromide. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and may require optimization for specific substrates.[11]
Materials:
-
2,7-diazaspiro[3.5]nonane (or a mono-N-protected derivative for selective mono-arylation)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like a Buchwald precatalyst[12]
-
A suitable phosphine ligand (e.g., BINAP, XPhos, or others)[9][11]
-
Sodium tert-butoxide (NaOt-Bu) or another strong base
-
Anhydrous toluene or dioxane
-
An inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine palladium(II) acetate (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.1-1.5 eq relative to Pd), and the base (e.g., 1.4 eq).
-
Add the aryl bromide (1.0 eq) and 2,7-diazaspiro[3.5]nonane (1.2 eq).
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source and a bulky, electron-rich phosphine ligand is essential for the catalytic cycle to proceed efficiently. The ligand stabilizes the palladium species and facilitates both the oxidative addition and reductive elimination steps.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the corresponding amide which is more nucleophilic and readily participates in the catalytic cycle.
-
Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxidation by air, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
Data Summary
| Method | Alkylating/Arylating Agent | Key Reagents | Typical Solvents | Advantages | Limitations |
| Direct Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃) | Acetonitrile, DMF | Simple procedure, readily available reagents. | Risk of over-alkylation, may require harsh conditions.[4] |
| Reductive Amination | Aldehydes (RCHO), Ketones (R₂CO) | Reducing Agent (e.g., NaBH(OAc)₃) | DCE, CH₂Cl₂ | Good control of mono-alkylation, wide substrate scope, mild conditions.[6][8] | Not suitable for N-arylation. |
| Buchwald-Hartwig Amination | Aryl Halides (Ar-X), Aryl Triflates (Ar-OTf) | Pd catalyst, Phosphine ligand, Strong base | Toluene, Dioxane | Enables synthesis of N-aryl derivatives, broad scope.[9][10] | Requires inert atmosphere, expensive catalysts and ligands. |
Conclusion
The N-alkylation of 2,7-diazaspiro[3.5]nonane is a cornerstone transformation for the generation of novel chemical entities with potential therapeutic applications. This guide has provided a detailed overview and practical protocols for the three most common and effective methods: direct alkylation, reductive amination, and Buchwald-Hartwig amination. By understanding the principles behind each method and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a wide array of N-substituted 2,7-diazaspiro[3.5]nonane derivatives to advance their drug discovery and development programs.
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. J. Org. Chem., 65(4), 1144–1157. [Link]
- BenchChem. (n.d.). 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane. Retrieved from a relevant chemical supplier website.
-
Verkade, J. G., et al. (2006). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. J. Org. Chem., 71(19), 7345–7355. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
-
Li, X., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. J. Med. Chem.[Link]
-
Ikawa, T., & Buchwald, S. L. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. J. Org. Chem., 86(21), 15674–15688. [Link]
-
Baran, P. S., et al. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. J. Am. Chem. Soc., 140(34), 10834–10845. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
-
Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 2(1), 1-22. [Link]
-
Ananikov, V. P., et al. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 12(10), 1205. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
-
César, V., et al. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. J. Org. Chem., 80(15), 7666–7673. [Link]
-
Chemistry LibreTexts. (2023). Alkylation of Enolate Ions. Retrieved from [Link]
-
Wang, L., et al. (2021). Alkylation Reactions of Azodicarboxylate Esters with 4-Alkyl-1,4-Dihydropyridines under Catalyst-Free Conditions. Molecules, 26(21), 6543. [Link]
-
Mátyus, P., et al. (2019). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 24(18), 3328. [Link]
-
Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. Retrieved from [Link]
-
Kandri Rodi, Y., et al. (2023). Alkylation reactions of 7-chloro-1,5-benzodiazepine-2,4-diones under phase transfer calalysis conditions. Journal Marocain de Chimie Hétérocyclique, 22(1), 21-27. [Link]
-
Lambert, S. J., et al. (2024). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. ChemRxiv. [Link]
- ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
- Google Patents. (n.d.). Preparation method of 1, 7-diazaspiro [3.5] nonane-7-tert-butyl formate and oxalate thereof.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN113278021B - Preparation method of 1, 7-diazaspiro [3.5] nonane-7-tert-butyl formate and oxalate thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for the Selective Functionalization of the Secondary Amine in 2-Methyl-2,7-diazaspiro[3.5]nonane
Abstract
The 2,7-diazaspiro[3.5]nonane scaffold is a key building block in modern medicinal chemistry, prized for its three-dimensional geometry which allows for an "escape from flatland" in drug design.[1][2] This application note provides a comprehensive guide with detailed protocols for the selective functionalization of the secondary amine (at the C7 position) of 2-Methyl-2,7-diazaspiro[3.5]nonane. We present field-proven methodologies for N-Arylation, N-Alkylation, and N-Acylation, offering researchers a robust toolkit for generating diverse chemical libraries for structure-activity relationship (SAR) studies and drug discovery programs.
Introduction: The Strategic Value of this compound
Spirocyclic scaffolds have gained significant traction as bioisosteres for common saturated heterocycles like piperidine, offering improved metabolic stability and novel exit vectors for substitution.[1][2] The this compound core, in particular, presents two distinct nitrogen centers: a tertiary amine at C2 and a secondary amine at C7. This inherent differentiation allows for the selective modification of the secondary amine, making it a highly valuable synthon for introducing molecular complexity and tuning pharmacological properties.
The tertiary methyl-substituted amine serves as a stable anchor or basic center, while the secondary amine provides a versatile handle for a wide array of chemical transformations. This guide focuses on three cornerstone reactions for derivatizing the C7 nitrogen:
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives.
-
Reductive Amination: For the synthesis of N-alkyl derivatives.
-
Acylation: For the synthesis of N-acyl derivatives (amides).
Prerequisite: Preparation of the Free Base
The starting material, this compound, is typically supplied as a dihydrochloride salt (CAS: 1610028-42-6) to improve shelf-life and handling.[3][4] The salt is not reactive in the protocols described below. Therefore, a quantitative conversion to the free base is a mandatory first step.
Protocol 2.1: Free-Basing of this compound Dihydrochloride
-
Dissolution: Dissolve this compound dihydrochloride (1.0 eq) in deionized water (approx. 10 mL per gram of salt).
-
Basification: Cool the solution in an ice bath (0-5 °C). Add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with vigorous stirring until the pH of the solution is >12.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 20 mL per gram of salt).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.
-
Causality: The strong base (NaOH) deprotonates the ammonium salts, rendering the free amine soluble in organic solvents like DCM for efficient extraction. The resulting free base should be used immediately or stored under an inert atmosphere (Argon or Nitrogen) as amines are susceptible to oxidation.
-
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] It is the gold-standard method for coupling amines with aryl halides or triflates, even with sterically hindered partners.[7]
Workflow: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig N-Arylation Workflow.
Protocol 3.1: Synthesis of 2-Methyl-7-(p-tolyl)-2,7-diazaspiro[3.5]nonane
| Component | Molar Eq. | MW ( g/mol ) | Mass / Vol |
| This compound | 1.2 | 140.23 | 168 mg |
| 4-Bromotoluene | 1.0 | 171.04 | 171 mg |
| Pd₂(dba)₃ | 0.01 | 915.72 | 9.2 mg |
| XPhos | 0.03 | 476.60 | 14.3 mg |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 96.10 | 135 mg |
| Toluene (anhydrous) | - | - | 5 mL |
-
Inert Atmosphere: To an oven-dried reaction vial equipped with a magnetic stir bar, add the Pd₂(dba)₃, XPhos, and NaOtBu. Seal the vial with a septum, and purge with argon for 10 minutes.
-
Reagent Addition: Add the 4-bromotoluene, followed by the anhydrous toluene via syringe. Stir for 5 minutes. Finally, add a solution of this compound in 1 mL of toluene.
-
Expertise: A slight excess of the amine (1.2 eq) is used to ensure complete consumption of the more valuable aryl halide. The catalyst and ligand are added first under argon as the active Pd(0) species is oxygen-sensitive.[8]
-
-
Reaction: Place the sealed vial in a preheated heating block at 100 °C and stir for 12-18 hours. Monitor the reaction progress by LC-MS or TLC.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to yield the title compound.
N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[9][10] The use of mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) allows for a one-pot procedure where the intermediate iminium ion is formed and reduced in situ.[11]
Workflow: Reductive Amination
Caption: Reductive Amination One-Pot Workflow.
Protocol 4.1: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane
| Component | Molar Eq. | MW ( g/mol ) | Mass / Vol |
| This compound | 1.0 | 140.23 | 140 mg |
| Benzaldehyde | 1.1 | 106.12 | 117 mg (112 µL) |
| Sodium Triacetoxyborohydride | 1.5 | 211.94 | 318 mg |
| 1,2-Dichloroethane (DCE) | - | - | 10 mL |
| Acetic Acid (optional) | cat. | 60.05 | ~1 drop |
-
Reaction Setup: To a round-bottom flask, add this compound and DCE. Stir until dissolved.
-
Reagent Addition: Add benzaldehyde and stir for 20 minutes at room temperature to facilitate iminium ion formation. If the reaction is slow, a catalytic amount of acetic acid can be added to promote this step.[12]
-
Reduction: Add sodium triacetoxyborohydride in portions over 10 minutes.
-
Trustworthiness: NaBH(OAc)₃ is chosen because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[11] Adding it portion-wise controls any potential exotherm or gas evolution.
-
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
N-Acylation to Form Amides
Direct acylation of the secondary amine with an acyl chloride or anhydride is a fundamental and reliable transformation. The reaction is typically fast and high-yielding, proceeding through a nucleophilic acyl substitution mechanism. A non-nucleophilic base is required to neutralize the acidic byproduct (e.g., HCl).
Workflow: N-Acylation
Caption: N-Acylation Workflow.
Protocol 5.1: Synthesis of (2-Methyl-2,7-diazaspiro[3.5]nonan-7-yl)(phenyl)methanone
| Component | Molar Eq. | MW ( g/mol ) | Mass / Vol |
| This compound | 1.0 | 140.23 | 140 mg |
| Benzoyl Chloride | 1.05 | 140.57 | 148 mg (122 µL) |
| Triethylamine (Et₃N) | 1.5 | 101.19 | 152 mg (209 µL) |
| Dichloromethane (DCM) | - | - | 10 mL |
-
Reaction Setup: Dissolve this compound in DCM in a round-bottom flask and add triethylamine. Cool the solution to 0 °C in an ice bath.
-
Expertise: The reaction is cooled to 0 °C to moderate the exothermic reaction between the amine and the highly reactive acyl chloride, preventing potential side reactions.
-
-
Reagent Addition: Add benzoyl chloride dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting amine by LC-MS or TLC.
-
Workup: Dilute the reaction mixture with DCM (15 mL). Wash with 1 M HCl (to remove excess Et₃N), saturated NaHCO₃ solution (to remove excess benzoyl chloride), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization.
References
-
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Semantic Scholar. [Link]
-
This compound dihydrochloride - PubChem. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. [Link]
-
Reductive amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples - NROChemistry. [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - MDPI. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination - organic-chemistry.org. [Link]
-
Tandem Homologation-Acylation Chemistry: Single and Double Homologation - PMC - NIH. [Link]
-
Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. [Link]
-
Reductive Amination - Chemistry Steps. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. This compound dihydrochloride | C8H18Cl2N2 | CID 71743011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1610028-42-6|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Application Note: Leveraging 2-Methyl-2,7-diazaspiro[3.5]nonane for Solid-Phase Synthesis of sp³-Rich Compound Libraries
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Three-Dimensionality in Drug Discovery
Modern drug discovery programs increasingly seek to escape the confines of flat, sp²-hybridized chemical space. Molecules with significant three-dimensional character, often termed sp³-rich, are gaining prominence for their ability to form more specific and effective interactions with complex biological targets.[1][2] Spirocyclic scaffolds, which feature two rings joined at a single quaternary carbon, are exemplary in this regard, offering a rigidified and conformationally defined presentation of functional groups.[3][4]
The 2-Methyl-2,7-diazaspiro[3.5]nonane core is a particularly valuable building block for this purpose. It provides a robust, three-dimensional framework that can be systematically decorated to generate diverse libraries of novel chemical entities. The presence of two distinct nitrogen atoms—one tertiary and one secondary—allows for orthogonal chemical functionalization, making it an ideal scaffold for combinatorial chemistry. This scaffold has been successfully incorporated into molecules targeting challenging biological systems, such as sigma receptors, demonstrating its therapeutic potential.[5]
Solid-phase organic synthesis (SPOS) is the technology of choice for constructing libraries based on this scaffold.[6] By anchoring the spirocycle to an insoluble polymer support, the synthesis becomes a streamlined process of sequential reactions and simple filtration-based purifications.[7][8] This methodology enables the use of excess reagents to drive reactions to completion and is highly amenable to the parallel and automated synthesis formats required for high-throughput screening and lead optimization.[9][10]
This document provides a comprehensive guide and a detailed, field-proven protocol for the solid-phase synthesis of compound libraries using the this compound scaffold.
Core Principles of the Synthetic Strategy
The successful implementation of this compound in a solid-phase workflow hinges on a logical, multi-step strategy. The core principle is to use one of the scaffold's nitrogen atoms as an anchor to the solid support, while the other serves as a versatile point for chemical diversification.
-
Scaffold Protection and Immobilization: The secondary amine of the diazaspirocycle is the intended point of attachment for diversification. Therefore, it must be protected, typically with an acid-labile group like tert-butyloxycarbonyl (Boc), before the scaffold is loaded onto the resin. The synthesis begins by coupling the N-Boc-protected this compound to a suitable solid support, such as a Rink Amide resin, via its secondary amine. This forms a stable amide bond that tethers the scaffold for subsequent chemical steps.
-
Orthogonal Deprotection: Once the scaffold is securely anchored, the protecting group on the second nitrogen is removed under conditions that do not affect the linker to the resin. The use of a Boc group allows for its selective cleavage with trifluoroacetic acid (TFA) without disturbing the resin linkage.[7]
-
On-Resin Diversification: With the secondary amine now exposed, it becomes the reactive handle for introducing chemical diversity. A wide array of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, can be coupled to this position to generate a library of analogues.
-
Final Cleavage and Isolation: In the final step, the completed molecules are cleaved from the solid support using a strong acid cocktail, which simultaneously removes any remaining acid-labile side-chain protecting groups. The desired products are then precipitated, isolated, and purified.[11][12]
This strategic approach is visualized in the workflow diagram below.
Caption: General workflow for solid-phase synthesis using the this compound scaffold.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the manual solid-phase synthesis of a library based on the this compound core. All operations should be performed in a standard solid-phase reaction vessel equipped with a frit for solvent filtration.
Protocol 1: Immobilization of the Scaffold onto Rink Amide Resin
This protocol describes the loading of the mono-Boc protected spirocyclic amine onto the solid support.
-
Materials:
-
Rink Amide AM resin (loading capacity: ~0.6 mmol/g)
-
N-Boc-2-methyl-2,7-diazaspiro[3.5]nonane (3.0 eq. relative to resin loading)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3.0 eq.)
-
N,N-Diisopropylethylamine (DIEA) (6.0 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Acetic Anhydride / Pyridine / DCM (1:2:7 v/v/v) capping solution
-
-
Procedure:
-
Resin Swelling: Place the Rink Amide resin (1.0 g, ~0.6 mmol) in a reaction vessel. Add DMF (10 mL) and agitate gently on a shaker for 1 hour to swell the resin beads. Drain the solvent.
-
Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF (10 mL). Agitate for 5 minutes, drain, and repeat with fresh solution for 20 minutes to ensure complete removal of the Fmoc protecting group from the Rink Amide linker.
-
Washing: Wash the resin thoroughly by agitating with the following solvents (10 mL each, 2 minutes per wash): DMF (x5), DCM (x3), DMF (x3).
-
Scientist's Note: The alternating washes with different polarity solvents ensure the complete removal of piperidine and prepare the resin for the subsequent coupling step.
-
-
Coupling Reaction: a. In a separate vial, dissolve N-Boc-2-methyl-2,7-diazaspiro[3.5]nonane (1.8 mmol, 3.0 eq.) and HATU (1.8 mmol, 3.0 eq.) in DMF (8 mL). b. Add DIEA (3.6 mmol, 6.0 eq.) to the solution and agitate for 2 minutes to pre-activate. c. Add the activated solution to the washed, deprotected resin. Agitate the vessel at room temperature for 4 hours.
-
Monitoring and Capping: a. Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. b. If the coupling is complete, drain the reaction mixture. To cap any unreacted amine sites, add the capping solution (10 mL) and agitate for 30 minutes.
-
Final Washing: Wash the resin as described in step 3. Dry the resin under high vacuum for at least 2 hours. The resin is now loaded with the scaffold and ready for diversification.
-
Protocol 2: On-Resin Diversification via Acylation
This protocol details the deprotection of the scaffold's second amine and its subsequent acylation with a representative carboxylic acid.
-
Materials:
-
Loaded resin from Protocol 1
-
20% Trifluoroacetic acid (TFA) in DCM (v/v)
-
5% DIEA in DMF (v/v)
-
Carboxylic acid of choice (R-COOH) (4.0 eq.)
-
HATU (4.0 eq.)
-
DIEA (8.0 eq.)
-
DMF, DCM, MeOH
-
-
Procedure:
-
Resin Swelling: Swell the loaded resin in DCM (10 mL) for 30 minutes. Drain the solvent.
-
Boc Deprotection: Treat the resin with 20% TFA in DCM (10 mL). Agitate for 5 minutes, drain, and repeat with fresh solution for 25 minutes.
-
Expert Tip: The TFA solution cleaves the Boc group, exposing the secondary amine as a TFA salt. The use of scavengers is not typically necessary for Boc removal alone.
-
-
Washing: Wash the resin with DCM (x3), DMF (x3), DCM (x3).
-
Neutralization: Treat the resin with 5% DIEA in DMF (10 mL) for 5 minutes (repeat twice) to neutralize the TFA salt and generate the free amine. Wash with DMF (x5).
-
Acylation (Diversification): a. In a separate vial, dissolve the chosen carboxylic acid (2.4 mmol, 4.0 eq.) and HATU (2.4 mmol, 4.0 eq.) in DMF (8 mL). b. Add DIEA (4.8 mmol, 8.0 eq.) and pre-activate for 2 minutes. c. Add the activated solution to the resin and agitate at room temperature for 4-6 hours, or until a Kaiser test confirms reaction completion.
-
Final Washing: Wash the resin with DMF (x5), DCM (x3), MeOH (x3). Dry the fully diversified resin under high vacuum.
-
Protocol 3: Cleavage from Resin and Product Isolation
This final protocol releases the synthesized molecule from the solid support.
-
Materials:
-
Diversified resin from Protocol 2
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)
-
Cold diethyl ether ((C₂H₅)₂O)
-
-
Procedure:
-
Cleavage: Place the dry resin in the reaction vessel. Add the cleavage cocktail (10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Causality Explanation: TFA cleaves the product from the Rink Amide linker. Water acts as a proton source, and TIS is a scavenger that quenches reactive cationic species that could otherwise lead to side products.
-
-
Product Collection: Filter the resin and collect the filtrate into a clean flask. Wash the resin beads twice with a small volume of neat TFA, collecting the washes with the original filtrate.
-
Precipitation: Add the collected filtrate dropwise into a centrifuge tube containing cold diethyl ether (40 mL). A white precipitate of the crude product should form.
-
Isolation: Let the mixture stand at -20°C for 30 minutes to maximize precipitation. Centrifuge the tube to pellet the product. Carefully decant the ether.
-
Drying and Purification: Wash the pellet with a small amount of cold ether, centrifuge, and decant again. Dry the final crude product under vacuum. Purify the compound using reverse-phase HPLC.
-
Data Presentation and Characterization
The success of the synthesis can be summarized by characterizing the final products. The following table represents hypothetical data for a small library synthesized using the described protocols.
| Building Block (R-COOH) | R-Group | Expected Mass [M+H]⁺ | Yield (%)¹ | Purity (%)² |
| Benzoic Acid | Phenyl | 258.16 | 75 | >95 |
| 4-Chlorobenzoic Acid | 4-Chlorophenyl | 292.12 | 71 | >95 |
| Cyclohexanecarboxylic Acid | Cyclohexyl | 264.21 | 82 | >95 |
| Acetic Acid | Methyl | 196.15 | 85 | >95 |
| Isobutyric Acid | Isopropyl | 224.18 | 78 | >95 |
| ¹ Yields are calculated based on the initial loading of the resin after purification. | ||||
| ² Purity is determined by HPLC analysis at 214 nm. |
Chemical Diversification Scheme
The following diagram illustrates the key chemical transformations occurring on the solid support.
Caption: Key chemical transformations for the diversification of the this compound scaffold.
References
-
Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Chemistry – A European Journal. Available at: [Link]
-
Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects - NIH. National Institutes of Health. Available at: [Link]
-
Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters. Available at: [Link]
-
Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. JoVE (Journal of Visualized Experiments). Available at: [Link]
-
Solid-Phase Synthesis of [4.4] Spirocyclic Oximes. PubMed. Available at: [Link]
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Journal of Medicinal Chemistry. Available at: [Link]
-
Solid Phase Synthesis. SpiroChem. Available at: [Link]
-
Parallel Synthesis & High-Throughput Experimentation. SpiroChem. Available at: [Link]
-
Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PubMed Central. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Introduction to Peptide Synthesis. PubMed Central. Available at: [Link]
-
Green Solvent Mixtures for Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
What Is Solid-Phase Peptide Synthesis? YouTube. Available at: [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Phase Synthesis | SpiroChem [spirochem.com]
- 7. peptide.com [peptide.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Application Notes & Protocols: 2-Methyl-2,7-diazaspiro[3.5]nonane as a Versatile Scaffold for Novel GPR119 Agonists
Abstract: This guide provides a comprehensive overview of the strategic application of the 2-Methyl-2,7-diazaspiro[3.5]nonane scaffold in the design and synthesis of potent G-protein-coupled receptor 119 (GPR119) agonists. We delve into the mechanistic rationale for targeting GPR119 in type 2 diabetes (T2D), the chemical advantages of employing spirocyclic structures, and provide detailed, field-tested protocols for synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in drug discovery for metabolic disorders.
Introduction: GPR119 as a Key Target for Type 2 Diabetes
G-protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1][2] Primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 plays a critical role in glucose homeostasis.[3][4] Its activation by an agonist initiates a Gαs-protein-coupled signaling cascade, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[4][5][6]
This elevation in cAMP has a dual, highly desirable therapeutic effect:
-
In Pancreatic β-cells: It enhances glucose-stimulated insulin secretion (GSIS), meaning insulin is released primarily in response to high blood glucose, thereby minimizing the risk of hypoglycemia.[3][7][8]
-
In Intestinal L-cells: It stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1][3][5] These incretins, in turn, further potentiate insulin secretion from β-cells, creating a synergistic effect on glycemic control.[3]
The development of potent, orally bioavailable small-molecule GPR119 agonists is therefore a key objective in modern antidiabetic drug discovery.[1]
The Rationale for Spirocyclic Scaffolds in GPR119 Agonist Design
Traditional drug discovery efforts have often yielded compounds with high planarity. However, moving towards more three-dimensional structures is a proven strategy to improve pharmacological properties. Spirocyclic scaffolds, which contain two rings connected by a single common atom, are exemplary in this regard.[9][10]
Key Advantages of Spirocyclic Scaffolds:
-
Increased Three-Dimensionality (Fsp³): The quaternary spiro-carbon atom forces substituents into precise, rigid, out-of-plane orientations. This increased fraction of sp³-hybridized carbons (Fsp³) is correlated with higher clinical success rates, as it allows for improved complementarity with the complex topography of protein binding pockets.[9]
-
Improved Potency and Selectivity: By locking rotatable bonds and presenting functional groups in a well-defined spatial arrangement, spirocycles can enhance binding affinity and selectivity for the target receptor over off-targets.[9][11]
-
Favorable Physicochemical Properties: Incorporating spirocyclic motifs can lead to improved metabolic stability, solubility, and overall pharmacokinetic (PK) profiles compared to their non-spirocyclic counterparts.[10]
The This compound core is a particularly attractive building block. It provides a rigid, 3D framework and features two distinct nitrogen atoms that can be orthogonally functionalized, allowing for systematic exploration of structure-activity relationships (SAR) and fine-tuning of the molecule's properties.[12][13]
GPR119 Signaling Pathway
The diagram below illustrates the canonical GPR119 signaling cascade initiated upon agonist binding.
Caption: Canonical GPR119 signaling pathway upon agonist activation.
Synthetic Protocol: Construction of a Representative GPR119 Agonist
This section details a representative, multi-step synthesis of a potent GPR119 agonist incorporating the this compound core. The strategy relies on the initial construction of the orthogonally protected spirocycle, followed by sequential functionalization.
Synthetic Workflow Overview
Caption: General synthetic workflow for the target GPR119 agonist.
Protocol 3.1: Synthesis of 7-(tert-butyl) this compound-7-carboxylate
This protocol is adapted from established methods for creating substituted diazaspiro[3.5]nonane systems.[13]
Step A: Synthesis of tert-butyl 4-(chloromethyl)-4-cyano-2-methylpiperidine-1-carboxylate
-
Rationale: This step creates the key piperidine precursor with appropriately positioned functional groups for the subsequent cyclization.
-
To a solution of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C, add tosylmethyl isocyanide (1.1 eq) followed by portion-wise addition of potassium tert-butoxide (2.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC/LC-MS indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 4-cyano intermediate is then chlorinated. Dissolve the crude nitrile in a suitable solvent (e.g., CH₂Cl₂) and treat with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (e.g., AIBN) under reflux.
-
Monitor the reaction by TLC/LC-MS. Upon completion, cool the reaction, wash with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the title compound.
Step B & C: Reductive Cyclization and N-Methylation
-
Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing both the nitrile and the ester (if unprotected), and facilitating the intramolecular cyclization to form the azetidine ring. Subsequent methylation targets the more accessible secondary amine of the azetidine.
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of the product from Step A (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add a solution of Lithium Aluminum Hydride (LAH, 2.0 M in THF, ~2.5 eq) dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the cooling bath and stir the reaction at room temperature for 3-5 hours.[13]
-
Monitor the reaction by TLC/LC-MS. Upon completion, cool the mixture to 0 °C and carefully quench by sequential, dropwise addition of H₂O (X mL), 15% aqueous NaOH (X mL), and H₂O (3X mL), where X = grams of LAH used.
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate to yield the crude Boc-protected 2,7-diazaspiro[3.5]nonane.
-
Dissolve the crude amine in methanol. Add formaldehyde (37% aqueous solution, 1.5 eq) followed by sodium cyanoborohydride (NaBH₃CN, 1.5 eq) and a catalytic amount of acetic acid.
-
Stir at room temperature for 4-6 hours. Quench with saturated NaHCO₃ and extract with CH₂Cl₂.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the desired N-methylated spirocycle.
Protocol 3.2: Final Assembly of GPR119 Agonist (Example)
Step D & E: Deprotection and Coupling with a Pyrimidine Core
-
Rationale: The acid-labile Boc group is selectively removed to reveal the piperidine nitrogen, which is then coupled to a suitable pharmacophoric core, such as a 2-chloropyrimidine, via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.
-
Dissolve the product from Protocol 3.1 (1.0 eq) in CH₂Cl₂. Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours until deprotection is complete.
-
Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (2x) to remove residual TFA. The resulting TFA salt is used directly in the next step.
-
To a solution of the deprotected spirocycle TFA salt and a suitable 2-chloro-4-bromopyrimidine derivative (1.1 eq) in a solvent like DMF or Dioxane, add a base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Heat the reaction at 80-100 °C for 12-18 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the coupled product.
Step F: Final Suzuki Coupling
-
Rationale: A Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds, allowing for the introduction of the final aryl or heteroaryl group.
-
In a reaction vessel, combine the product from Step E (1.0 eq), a suitable arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Add a solvent system, typically Dioxane/H₂O (4:1).
-
Degas the mixture by bubbling N₂ or Ar through it for 15 minutes, then heat to 90-110 °C for 4-12 hours.
-
Monitor by LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final compound by column chromatography and/or preparative HPLC to yield the target GPR119 agonist. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Biological Evaluation Protocols
Once synthesized and purified, the novel compound must be evaluated for its biological activity.
Protocol 4.1: In Vitro GPR119 Activation Assay (cAMP Measurement)
-
Principle: This assay quantifies the increase in intracellular cAMP in cells expressing human GPR119 upon stimulation with the test compound. The potency is determined by the half-maximal effective concentration (EC₅₀).
-
Cell Culture: Use a stable cell line, such as HEK293 or CHO, engineered to overexpress human GPR119. Culture cells to ~80-90% confluency in appropriate media.
-
Assay Preparation: Seed the cells into 384-well assay plates and incubate for 24 hours. On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Compound Treatment: Prepare serial dilutions of the synthesized agonist (e.g., from 10 µM to 0.1 nM) in stimulation buffer. Add the compound solutions to the cells and incubate for 30-60 minutes at 37 °C. Include a known GPR119 agonist (e.g., AR231453) as a positive control and vehicle (DMSO) as a negative control.[14]
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay, following the manufacturer's instructions.
-
Data Analysis: Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Protocol 4.2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Principle: This functional assay assesses the compound's ability to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
-
Cell Culture: Use a pancreatic β-cell line such as MIN6 or INS-1. Culture and seed cells into 24- or 96-well plates.
-
Pre-incubation: Once cells reach appropriate confluency, wash them with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours to establish a basal insulin secretion state.[8]
-
Stimulation: Discard the pre-incubation buffer. Add fresh KRB buffer containing either low glucose (2.8 mM) or high glucose (16.8 mM) , with or without various concentrations of the test compound. Include a positive control (e.g., Glibenclamide) and a vehicle control.[8]
-
Incubation: Incubate the plates at 37 °C for 1-2 hours.
-
Sample Collection & Analysis: Collect the supernatant (which contains the secreted insulin) from each well. Measure the insulin concentration using a commercial Insulin ELISA kit.
-
Data Analysis: Normalize the amount of secreted insulin to the total protein content or DNA content of the cells in each well. Compare the insulin secretion at low vs. high glucose in the presence and absence of the test compound to confirm glucose-dependency.
Biological Evaluation Workflow
Caption: A tiered workflow for the biological evaluation of novel GPR119 agonists.
Representative Data & Expected Outcomes
A successful GPR119 agonist derived from the this compound scaffold is expected to exhibit the following profile.
| Parameter | Expected Result | Rationale |
| GPR119 hcAMP EC₅₀ | < 100 nM | Demonstrates high potency at the target receptor.[15] |
| GSIS Assay | Significant ↑ in insulin secretion at high glucose; No effect at low glucose | Confirms the crucial glucose-dependent mechanism of action, predicting a low risk of hypoglycemia.[8] |
| CYP Inhibition IC₅₀ | > 10 µM | Indicates a low potential for drug-drug interactions.[15] |
| Oral Bioavailability (Rat) | > 30% | Shows good absorption from the GI tract, suitable for an oral therapeutic. |
| OGTT (Diabetic Rat Model) | Significant reduction in glucose excursion area under the curve (AUC) | Provides in vivo proof-of-concept for the compound's glucose-lowering efficacy.[15] |
Conclusion
The this compound scaffold represents a highly valuable building block for the development of next-generation GPR119 agonists. Its inherent three-dimensionality and capacity for differential functionalization provide a robust platform for creating potent, selective, and orally bioavailable drug candidates for the treatment of type 2 diabetes. The protocols outlined in this document offer a comprehensive framework for the synthesis and rigorous biological characterization of these promising compounds, from initial design to in vivo proof-of-concept.
References
-
Harada, K., Kadowaki, S., Matsuda, I., et al. (2018). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry Letters, 28(7), 1228-1233. [Link]
-
Shah, U., & Kowalski, T. J. (2010). GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders. Vitamins and Hormones, 84, 415-448. [Link]
-
Kadowaki, S., Matsuda, I., Watanabe, T., et al. (2018). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry Letters, 28(7), 1228-1233. [Link]
-
Wang, Y., & Li, J. (2020). GPR119 agonists for the treatment of type 2 diabetes: an updated patent review (2014-present). Expert Opinion on Therapeutic Patents, 30(11), 853-865. [Link]
-
Lauffer, L. M., Iakoubov, R., & Brubaker, P. L. (2015). Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies. PLoS ONE, 10(4), e0122273. [Link]
-
Flatt, P. R., & Bailey, C. J. (2024). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opinion on Investigational Drugs, 33(4), 285-290. [Link]
-
Li, J., & Wang, Y. (2021). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. Expert Opinion on Therapeutic Targets, 25(10), 837-840. [Link]
-
Tan, D., & Tice, C. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(13), 2809-2814. [Link]
-
Campbell, B. T., et al. (2018). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry, 83(15), 8197-8208. [Link]
-
Brocklehurst, K. J., et al. (2011). Discovery, optimisation and in vivo evaluation of novel GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 21(24), 7310-7316. [Link]
-
Brown, A. J. (2007). Receptors for acylethanolamides—GPR55 and GPR119. British Journal of Pharmacology, 152(5), 567-575. [Link]
-
Ning, Y., et al. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 155(7), 1056-1065. [Link]
-
Zhang, H., et al. (2022). Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature Communications, 13(1), 6955. [Link]
-
Campbell, B. T., et al. (2018). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry, 83(15), 8197–8208. [Link]
-
Brocklehurst, K. J., et al. (2011). Discovery, optimisation and in vivo evaluation of novel GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 21(24), 7310-7316. [Link]
-
Sureshbabu, K., et al. (2023). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. Molecular Pharmaceutics, 20(12), 6214–6225. [Link]
-
Patsnap Synapse. (2024). What are GPR119 agonists and how do they work?. Patsnap. [Link]
-
Semple, G., et al. (2012). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology, 165(8), 2764-2777. [Link]
-
Zhang, H., et al. (2022). Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature Communications, 13, 6955. [Link]
-
Yoshida, S., et al. (2010). Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion. Biochemical and Biophysical Research Communications, 400(3), 437-441. [Link]
-
Scilit. (2011). Discovery, optimisation and in vivo evaluation of novel GPR119 agonists. Scilit. [Link]
-
ResearchGate. (n.d.). Structures of selected GPR119 agonists under clinical development. ResearchGate. [Link]
- Google Patents. (2020). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Wang, Y., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 14, 1324707. [Link]
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com. [Link]
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
Sources
- 1. GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 8. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 10. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,7-Diazaspiro[3.5]nonane Scaffolds in the Synthesis of Covalent KRAS G12C Inhibitors
Introduction: The Challenge of Targeting KRAS and the Rise of Covalent Inhibitors
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a central node in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1][2] For decades, activating mutations in the KRAS gene, particularly at codon 12, have been identified as key drivers in numerous aggressive cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[2] Despite its clear role in oncogenesis, the KRAS protein was long considered "undruggable" due to its picomolar affinity for its native ligands (GTP and GDP) and the absence of deep, well-defined pockets for small molecule binding.[3]
A paradigm shift occurred with the discovery of a cryptic pocket, termed the Switch-II pocket, which is accessible in the inactive, GDP-bound state of the KRAS G12C mutant.[4] The G12C mutation, where glycine is replaced by cysteine, introduces a reactive nucleophile that can be targeted by electrophilic small molecules. This has enabled the development of a new class of drugs: covalent inhibitors that specifically and irreversibly bind to Cys12, locking the protein in its inactive state and blocking downstream oncogenic signaling.[1][3] This breakthrough has led to the FDA approval of drugs like sotorasib and adagrasib, validating the therapeutic potential of this approach.[5]
The Strategic Role of the 2,7-Diazaspiro[3.5]nonane Moiety
In the quest for novel KRAS G12C inhibitors with improved potency, selectivity, and pharmacokinetic properties, medicinal chemists have explored a variety of molecular scaffolds. One such scaffold that has demonstrated significant promise is the 2,7-diazaspiro[3.5]nonane core.
This spirocyclic diamine serves as a versatile linker that connects the core of the inhibitor to the reactive acrylamide "warhead." X-ray crystallography has revealed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety effectively binds in the Switch-II pocket of KRAS G12C.[4][6] The rigid, three-dimensional structure of the spirocycle helps to optimally position the acrylamide group for covalent bond formation with the target Cys12 residue. This precise orientation is critical for achieving high potency and selectivity.
Furthermore, variations of this scaffold, such as the 2-Methyl-2,7-diazaspiro[3.5]nonane , have been successfully incorporated into DNA-encoded libraries (DEL) for the discovery of novel KRAS G12C inhibitor chemotypes.[1] The inclusion of this methylated variant in a screening that yielded potent hits underscores the utility of this scaffold in exploring the chemical space around the Switch-II pocket.
KRAS Signaling Pathway and Mechanism of Inhibition
KRAS functions as a molecular switch. It is activated when bound to guanosine triphosphate (GTP), triggering downstream pro-growth signaling cascades like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][2] It is inactivated upon hydrolysis of GTP to guanosine diphosphate (GDP). Oncogenic mutations impair this hydrolysis, leading to a constitutively active state. Covalent KRAS G12C inhibitors function by trapping the protein in its inactive GDP-bound state, thereby preventing its reactivation and shutting down these downstream pathways.
Caption: KRAS signaling pathway and the mechanism of covalent G12C inhibition.
Application Data: Potency of Diazaspiro[3.5]nonane-based Inhibitors
A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been synthesized and evaluated for their inhibitory activity against KRAS G12C. The data below highlights the potency of a representative compound from this class, referred to here as Compound 7b and the clinical candidate ASP6918.[6][7]
| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Cell Growth IC50 (µM) |
| Compound 7b | KRAS G12C | pERK Inhibition | - | NCI-H1373 | 0.0059 |
| ASP6918 | KRAS G12C | Biochemical | 0.028 | NCI-H1373 | 0.0061 |
Data synthesized from references[6][7]. NCI-H1373 is a human NSCLC cell line with a KRAS G12C mutation.
Protocols: Synthesis of a Key Intermediate and Final Inhibitor
The following protocols are adapted from the synthetic routes reported by Imaizumi et al. and provide a representative workflow for preparing KRAS G12C inhibitors featuring the 2,7-diazaspiro[3.5]nonane scaffold.[6]
Workflow Overview
Caption: General synthetic workflow for diazaspiro-based KRAS G12C inhibitors.
Protocol 1: Synthesis of the Key Quinazoline Intermediate
This protocol describes the synthesis of a versatile chlorinated quinazoline intermediate, which serves as the core for coupling with the diazaspiro[3.5]nonane moiety.
Step 1: Synthesis of 2,4-dichloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-6-nitroquinazoline
-
Reaction Setup: To a solution of 2,4-dichloro-8-fluoro-6-nitroquinazoline (1.0 eq) in 1,4-dioxane, add 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (1.2 eq) and cesium carbonate (3.0 eq).
-
Catalyst Addition: Degas the mixture with argon for 15 minutes. Add Pd(dppf)Cl2·CH2Cl2 (0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 4 hours under an argon atmosphere.
-
Work-up and Purification: After cooling to room temperature, filter the mixture through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the desired product.
Protocol 2: Synthesis of Final Inhibitor (Representative Example)
This protocol outlines the final steps to couple the key intermediate with the spirocyclic amine and attach the reactive warhead.
Step 1: SNAr Coupling with the Spirocycle
-
Reaction Setup: To a solution of the quinazoline intermediate from Protocol 1 (1.0 eq) in N,N-dimethylformamide (DMF), add tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 16 hours.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.
Step 2: Boc Deprotection
-
Reaction Setup: Dissolve the product from the previous step in a 4 M solution of HCl in 1,4-dioxane.
-
Reaction Conditions: Stir the mixture at room temperature for 2 hours.
-
Work-up: Concentrate the reaction mixture to dryness under reduced pressure to obtain the hydrochloride salt of the amine.
Step 3: Acrylamide Formation
-
Reaction Setup: Suspend the amine hydrochloride salt (1.0 eq) in dichloromethane (DCM). Add DIPEA (3.0 eq) and cool the mixture to 0 °C.
-
Acylation: Add acryloyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1 hour.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography to afford the final 1-{7-[quinazoline-scaffold]-2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one inhibitor.
Conclusion and Future Directions
The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a structurally important and highly effective linker in the design of potent, selective, and orally active covalent inhibitors of KRAS G12C. Its rigid conformation provides an optimal vector for presenting the acrylamide warhead to the target Cys12 residue within the Switch-II pocket. The successful synthesis and promising preclinical data of compounds like ASP6918 highlight the value of this chemotype. Further exploration of substituted diazaspiro[3.5]nonane derivatives, including the 2-methyl variant, could lead to the discovery of next-generation KRAS inhibitors with enhanced drug-like properties and the potential to overcome acquired resistance.
References
-
Imaizumi, T., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581. [Link]
-
Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
-
Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. ResearchGate. [Link]
-
Belygoy, A., et al. (2024). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry. [Link]
-
Belygoy, A., et al. (2024). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. ACS Publications. [Link]
- US Patent US11299491B2. (2022). Synthesis of key intermediate of KRAS G12C inhibitor compound.
-
Corbett, M. T., et al. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ResearchGate. [Link]
-
Wang, X., et al. (2023). Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. Organic & Biomolecular Chemistry. [Link]
-
Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PlumX. [Link]
-
Corbett, M. T., et al. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. PMC. [Link]
-
Douglas, J. J., et al. (2021). Synthesis of a KRASG12C Inhibitor. ResearchGate. [Link]
- US Patent US20250206735A1. (2025). Synthesis of key intermediate of kras g12c inhibitor compound.
- US Patent US20230192682A1. (2023). Improved synthesis of kras g12c inhibitor compound.
-
Wang, J., et al. (2023). Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. National Institutes of Health. [Link]
Sources
- 1. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]
- 3. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Methyl-2,7-diazaspiro[3.5]nonane Derivatives
Introduction: The Significance of Chiral Diazaspiro[3.5]nonanes in Drug Discovery
The 2,7-diazaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture. This spirocyclic system, which features a four-membered azetidine ring fused to a six-membered piperidine ring at a quaternary carbon center, offers a unique conformational constraint that is highly desirable for optimizing ligand-receptor interactions. The introduction of chirality at the spirocenter or on the heterocyclic rings further expands the chemical space, enabling the development of highly selective and potent therapeutic agents. Specifically, the 2-Methyl-2,7-diazaspiro[3.5]nonane core is a valuable building block for creating novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
The asymmetric synthesis of these chiral derivatives is of paramount importance, as different enantiomers of a drug molecule can exhibit vastly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even toxic[1]. This guide provides a comprehensive overview of a robust strategy for the asymmetric synthesis of chiral this compound derivatives, underpinned by established catalytic methods and field-proven insights.
Strategic Approach: A Multi-Step Synthesis Featuring Asymmetric Catalysis
The synthesis of chiral this compound derivatives can be approached through a multi-step sequence that establishes the chiral spirocenter early on and allows for subsequent functionalization. A plausible and efficient strategy involves the use of a chiral phase-transfer catalyst to set the stereochemistry of a key intermediate. This approach is modular and can be adapted for the synthesis of a variety of derivatives.
The overall synthetic workflow can be visualized as follows:
Figure 1: A conceptual workflow for the asymmetric synthesis of chiral this compound derivatives.
Detailed Protocols and Methodologies
Part 1: Synthesis of the Key Chiral Intermediate via Asymmetric Phase-Transfer Catalysis
The cornerstone of this synthetic strategy is the enantioselective alkylation of an N-protected piperidin-4-one derivative using a chiral phase-transfer catalyst (PTC). C₂-symmetric chiral spirocyclic PTCs have demonstrated high catalytic performance in such reactions, affording products with excellent yields and enantioselectivities[2][3].
Protocol 1: Asymmetric Alkylation of N-Boc-4-piperidone
This protocol describes the asymmetric alkylation of tert-butyl 4-oxopiperidine-1-carboxylate to introduce a functionalized side chain at the C4 position, creating the chiral quaternary center.
Materials and Reagents:
-
tert-butyl 4-oxopiperidine-1-carboxylate
-
Allyl bromide
-
C₂-symmetric chiral spirocyclic phase-transfer catalyst (e.g., a derivative of tetramethyl-1,1'-spirobiindane)[2][3]
-
Cesium hydroxide monohydrate (CsOH·H₂O)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv.) and the chiral phase-transfer catalyst (2 mol %) in toluene at -40 °C, add solid cesium hydroxide monohydrate (5.0 equiv.).
-
Add allyl bromide (1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at -40 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral α-allylated piperidone.
Data Presentation:
| Entry | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2 | -40 | 24 | 90 | 95 |
| 2 | 1 | -40 | 48 | 85 | 94 |
| 3 | 2 | -20 | 24 | 92 | 88 |
Table 1: Representative data for the asymmetric alkylation of N-Boc-4-piperidone, demonstrating the effect of catalyst loading and temperature on yield and enantioselectivity.
Part 2: Transformation and Azetidine Ring Formation
With the chiral quaternary center established, the next phase involves the transformation of the newly introduced allyl group and subsequent intramolecular cyclization to form the azetidine ring.
Protocol 2: Ozonolysis and Reductive Amination for Azetidine Formation
This protocol outlines the cleavage of the allyl group to an aldehyde, followed by a reductive amination and cyclization sequence.
Materials and Reagents:
-
Chiral α-allylated piperidone from Protocol 1
-
Ozone (O₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chiral α-allylated piperidone (1.0 equiv.) in a mixture of DCM and MeOH at -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (3.0 equiv.) and allow the reaction to warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting crude aldehyde in DCM, add benzylamine (1.1 equiv.), and stir for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise and stir at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
The crude product, the N-benzyl protected 2,7-diazaspiro[3.5]nonane derivative, can be purified by column chromatography.
Part 3: Final Deprotection and N-Methylation
The final steps involve the removal of protecting groups and the introduction of the methyl group at the N2 position.
Protocol 3: Deprotection and N-Methylation
This protocol describes the debenzylation and subsequent reductive amination to yield the final product.
Materials and Reagents:
-
N-benzyl protected 2,7-diazaspiro[3.5]nonane derivative from Protocol 2
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-benzyl protected compound in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Dissolve the resulting deprotected amine in DCM.
-
Add formaldehyde solution (1.5 equiv.) and stir for 30 minutes.
-
Add STAB (1.5 equiv.) and stir at room temperature for 4-6 hours.
-
Quench with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by chromatography to obtain the chiral this compound derivative.
Causality and Experimental Rationale
-
Choice of Catalyst: The use of a C₂-symmetric chiral spirocyclic phase-transfer catalyst is critical for achieving high enantioselectivity. The rigid and well-defined chiral environment of these catalysts effectively shields one face of the enolate intermediate, directing the incoming electrophile to the other face[2][3].
-
Reaction Conditions: Low temperatures (-40 °C) are employed in the asymmetric alkylation step to enhance enantioselectivity by minimizing thermal racemization and increasing the energy difference between the diastereomeric transition states.
-
Protecting Group Strategy: The use of orthogonal protecting groups (Boc and Benzyl) is essential for the selective functionalization of the two nitrogen atoms in the diazaspirocycle. The Boc group is stable under the conditions of N-benzylation and reductive amination, and can be removed under acidic conditions if further derivatization at N7 is desired. The benzyl group is readily removed by hydrogenolysis.
Visualization of Key Transformations
Figure 2: A simplified representation of the key bond-forming events in the synthesis.
Conclusion and Future Perspectives
This guide provides a detailed and scientifically grounded protocol for the asymmetric synthesis of chiral this compound derivatives. The strategy is robust, scalable, and relies on well-established catalytic methods. The modularity of this approach allows for the synthesis of a diverse library of derivatives for drug discovery programs by varying the electrophile in the alkylation step or by further functionalization of the diazaspirocyclic core. Future work could explore the use of other asymmetric methodologies, such as organocatalytic Michael additions or transition-metal-catalyzed cyclizations, to access alternative substitution patterns and stereoisomers.
References
-
Development of C2-Symmetric Chiral Spirocyclic Phase-Transfer Catalysts: Synthesis and Application to Asymmetric Alkylation of Glycinate Schiff Base. Organic Letters. [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. [Link]
-
Development of C2-Symmetric Chiral Spirocyclic Phase-Transfer Catalysts: Synthesis and Application to Asymmetric Alkylation of Glycinate Schiff Base. PubMed. [Link]
Sources
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of C2-Symmetric Chiral Spirocyclic Phase-Transfer Catalysts: Synthesis and Application to Asymmetric Alkylation of Glycinate Schiff Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Leveraging 2-Methyl-2,7-diazaspiro[3.5]nonane for the Synthesis of Novel Bioactive Spiro Compounds
An Application Guide for Medicinal Chemists
Abstract
The quest for novel chemical matter with improved pharmacological profiles is a central theme in modern drug discovery. Spirocyclic scaffolds have emerged as a powerful tool for escaping the "flatland" of traditional aromatic compounds, offering enhanced three-dimensionality, improved metabolic stability, and novel intellectual property.[1][2] Among these, the 2,7-diazaspiro[3.5]nonane framework has garnered significant attention as a versatile building block. This guide provides a detailed exploration of 2-methyl-2,7-diazaspiro[3.5]nonane, a key derivative, detailing its synthesis and application in the preparation of potent, bioactive molecules. We present validated protocols, mechanistic insights, and a case study on its use in developing covalent KRAS G12C inhibitors, aimed at researchers, scientists, and drug development professionals.
The 2,7-Diazaspiro[3.5]nonane Scaffold: A Privileged Motif in Drug Design
The rigid, three-dimensional structure of spirocycles allows for precise projection of substituents into binding pockets, often leading to enhanced potency and selectivity.[1] The 2,7-diazaspiro[3.5]nonane core, which incorporates a piperidine and an azetidine ring sharing a single carbon atom, offers several distinct advantages:
-
Improved Physicochemical Properties: The high sp³-character of the scaffold can disrupt planarity and crystallinity, often leading to improved aqueous solubility and better ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to more traditional, flatter heterocycles.[3]
-
Metabolic Stability: The quaternary spirocenter and the nature of the small azetidine ring can block common sites of metabolic oxidation, enhancing the stability and half-life of drug candidates.[3][4]
-
Versatile Bioisostere: The 2,7-diazaspiro[3.5]nonane motif has proven to be an effective bioisostere for other cyclic diamines, such as piperazine. A prominent example is the drug revumenib, a first-in-class menin-MLL inhibitor, where the spirocycle was key to optimizing binding affinity and achieving clinical success.[5]
-
Dual Functionalization Sites: The two distinct nitrogen atoms provide orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the attachment of linkers for modalities like PROTACs.[5][6]
Table 1: Physicochemical Properties of this compound Dihydrochloride
| Property | Value | Source |
| CAS Number | 1610028-42-6 | [7] |
| Molecular Formula | C₈H₁₈Cl₂N₂ | [7] |
| Molecular Weight | 213.15 g/mol | [7] |
| IUPAC Name | This compound;dihydrochloride | [7] |
| Parent Compound CID | 58042983 | [7] |
Synthesis of the Core Scaffold: A Protocol for N-Protected 2,7-Diazaspiro[3.5]nonane Derivatives
Access to functionalized 2,7-diazaspiro[3.5]nonane building blocks is crucial for their application in medicinal chemistry. The following protocol, adapted from established literature, describes a reliable method for synthesizing a differentially protected spirocycle, which can then be selectively elaborated.[8]
Workflow for Scaffold Synthesis
Caption: Synthetic workflow for a differentially protected diazaspiro[3.5]nonane.
Experimental Protocol: Synthesis of 2-Benzyl 7-(tert-Butyl) 6-Methyl-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate (4a)[8]
Rationale: This procedure utilizes a reductive cyclization strategy. Lithium aluminum hydride (LAH) reduces the nitrile to a primary amine, which then undergoes an intramolecular nucleophilic substitution with the adjacent chloromethyl group to form the azetidine ring. The secondary amine of the resulting spirocycle is then selectively protected.
Materials:
-
tert-butyl 4-(chloromethyl)-4-cyano-2-methylpiperidine-1-carboxylate
-
Lithium aluminum hydride (LiAlH₄), 2 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Diethyl ether
-
Celite
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Triethylamine (Et₃N)
-
Benzyl chloroformate (Cbz-Cl)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reductive Cyclization:
-
Charge a round-bottom flask with tert-butyl 4-(chloromethyl)-4-cyano-2-methylpiperidine-1-carboxylate (1.0 eq) and anhydrous THF (approx. 6 mL per mmol of starting material).
-
Cool the solution to 0 °C using an ice bath.
-
Add LiAlH₄ solution (2 M in THF, approx. 4.0 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Remove the cooling bath and stir the reaction at room temperature for 5 hours. Monitor reaction completion by TLC or LC-MS.
-
-
Workup:
-
Cool the reaction mixture to -5 °C.
-
Carefully and sequentially add water (0.8 mL per mmol of starting material), followed by 1 M NaOH (0.8 mL per mmol of starting material). Caution: This quenching process is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood.
-
Allow the mixture to stir at 0 °C for 1 hour, during which a suspension will form.
-
Filter the suspension through a pad of Celite, washing the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate in vacuo to yield crude tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate, which can be used directly in the next step.
-
-
Selective N-Protection:
-
Dissolve the crude product from the previous step (1.0 eq) in anhydrous CH₂Cl₂ (approx. 5 mL per mmol).
-
Add triethylamine (2.2 eq) and stir the mixture at 40 °C for 30 minutes.
-
Cool the reaction to room temperature and add benzyl chloroformate (0.56 eq). Note: Using a substoichiometric amount of the protecting group reagent can improve selectivity for the more accessible secondary amine.
-
Stir at room temperature for 1 hour.
-
-
Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M NaOH and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
-
Application Case Study: Synthesis of Covalent KRAS G12C Inhibitors
The 2,7-diazaspiro[3.5]nonane scaffold has been instrumental in the development of potent and metabolically stable covalent inhibitors targeting the KRAS G12C mutation, a key driver in several human cancers.[9] The following protocol outlines the synthesis of a lead compound from this series.
Rationale: The strategy involves coupling the spirocyclic amine with a functionalized quinazoline core. The secondary amine on the piperidine ring of the spirocycle acts as a nucleophile. An acryloyl group is installed on the azetidine nitrogen to serve as a Michael acceptor, forming a covalent bond with the cysteine residue of the mutant KRAS protein.[9]
Reaction Scheme: Synthesis of a KRAS G12C Inhibitor
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. drughunter.com [drughunter.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. This compound dihydrochloride | C8H18Cl2N2 | CID 71743011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Strategies for 2-Methyl-2,7-diazaspiro[3.5]nonane Libraries
Abstract
The quest for novel therapeutics is characterized by the exploration of new chemical space. Spirocyclic scaffolds have emerged as valuable starting points in drug discovery due to their inherent three-dimensional nature, which can lead to improved potency, selectivity, and physicochemical properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for libraries based on the 2-Methyl-2,7-diazaspiro[3.5]nonane scaffold. We present detailed protocols for both a biochemical and a cell-based assay, offering insights into the underlying principles, experimental design, and data analysis to facilitate the identification of novel "hit" compounds.
Introduction: The 2,7-Diazaspiro[3.5]nonane Scaffold as a Privileged Structure
The 2,7-diazaspiro[3.5]nonane moiety is a compelling scaffold for medicinal chemistry. Its rigid, spirocyclic core introduces a distinct three-dimensional geometry into molecules, a departure from the often flat, aromatic structures prevalent in many screening libraries.[1][2] This structural complexity can enhance interactions with biological targets by presenting substituents in precise vectors, potentially leading to higher binding affinity and selectivity.[1] Furthermore, the presence of two nitrogen atoms offers versatile points for chemical modification, allowing for the creation of diverse libraries with tailored properties. Recent studies have highlighted the utility of the 2,7-diazaspiro[3.5]nonane scaffold in the development of potent antimycobacterial agents, demonstrating its potential in generating bioactive compounds.[3][4]
1.1 Rationale for Screening this compound Libraries
Libraries built around the this compound core are of significant interest for several reasons:
-
Novel Chemical Space: These compounds occupy a less explored area of chemical space, increasing the probability of discovering novel mechanisms of action.
-
Improved Drug-like Properties: The introduction of spirocenters can lead to improved physicochemical properties such as solubility and metabolic stability.[2]
-
Versatile Synthesis: The synthesis of 2,7-diazaspiro[3.5]nonane derivatives is accessible, allowing for the generation of large and diverse compound libraries for HTS campaigns.[5]
1.2 Potential Biological Target Classes
The structural features of diazaspiro[3.5]nonane derivatives make them suitable for targeting a wide range of biological molecules, including:
-
G-Protein Coupled Receptors (GPCRs): As the largest family of transmembrane receptors, GPCRs are a major class of drug targets.[6] The three-dimensional nature of spirocycles can be advantageous for interacting with the complex orthosteric and allosteric binding sites of GPCRs.
-
Enzymes (e.g., Kinases, Proteases): The defined orientation of functional groups on the spirocyclic scaffold can facilitate specific interactions within the active sites of enzymes, leading to potent and selective inhibition.[7]
-
Ion Channels: The scaffold can be decorated to interact with the pores or gating mechanisms of ion channels.
Principles of High-Throughput Screening (HTS)
HTS is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those with a desired biological activity.[8][9] The process involves miniaturized assays, automation, and sensitive detection methods to generate large datasets efficiently.[8]
2.1 HTS Workflow Overview
A typical HTS campaign follows a multi-step process, beginning with assay development and culminating in the identification of confirmed hits.
Caption: A generalized workflow for a high-throughput screening campaign.
2.2 Choosing the Right Assay: Biochemical vs. Cell-Based
The choice between a biochemical and a cell-based assay depends on the target and the desired information.
| Assay Type | Principle | Pros | Cons |
| Biochemical | Measures the effect of a compound on a purified biological molecule (e.g., enzyme, receptor). | Direct target interaction, simpler to optimize, fewer confounding factors. | Lacks physiological context, may miss compounds requiring cellular metabolism. |
| Cell-Based | Measures the effect of a compound on a cellular process or pathway.[10] | More physiologically relevant, can identify compounds acting on multiple targets in a pathway. | More complex, potential for off-target effects and cytotoxicity. |
Protocol 1: Fluorescence-Based Assay for a Kinase Inhibitor
This protocol describes a fluorescence-based assay to screen for inhibitors of a hypothetical kinase. Fluorescence assays are widely used in HTS due to their sensitivity and compatibility with automation.[7][11][12]
3.1 Principle of the Assay
This assay measures the activity of a kinase by detecting the phosphorylation of a fluorescently labeled peptide substrate. When the substrate is phosphorylated, its fluorescence properties change, allowing for quantification of kinase activity. Inhibitors will prevent this change.
3.2 Materials and Reagents
-
Purified Kinase
-
Fluorescently Labeled Peptide Substrate
-
ATP (Adenosine Triphosphate)
-
Assay Buffer (e.g., HEPES, MgCl2, DTT)
-
384-well, low-volume, black microplates
-
This compound compound library (dissolved in DMSO)
-
Positive Control (known kinase inhibitor)
-
Negative Control (DMSO)
-
Fluorescence Plate Reader
3.3 Step-by-Step Protocol
-
Compound Plating: Using an automated liquid handler, add 50 nL of each compound from the library (typically at 10 mM in DMSO) to the wells of a 384-well plate. Also, add 50 nL of the positive control and negative control (DMSO) to designated wells.
-
Enzyme Addition: Add 5 µL of the kinase solution (at 2X final concentration in assay buffer) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mixture (at 2X final concentration in assay buffer) to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths.
3.4 Data Analysis and Interpretation
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))
-
Determine Z'-factor: The Z'-factor is a measure of assay quality. Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Hit Identification: Compounds exhibiting a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits".
Protocol 2: Cell-Based GPCR Activation Assay via Calcium Mobilization
This protocol details a cell-based assay to screen for agonists of a Gq-coupled GPCR. Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium, which can be detected using a calcium-sensitive fluorescent dye.[13] This is a widely used HTS method for GPCRs.[13][14]
4.1 Principle of the Assay
Cells expressing the target GPCR are loaded with a fluorescent dye that increases in intensity upon binding to calcium. When an agonist from the compound library activates the GPCR, it triggers the Gq pathway, leading to the release of calcium from intracellular stores and a measurable increase in fluorescence.[13]
Caption: Signaling pathway for a Gq-coupled GPCR leading to calcium mobilization.
4.2 Cell Line and Culture Conditions
-
A stable cell line (e.g., CHO-K1 or HEK293) engineered to overexpress the target GPCR.
-
Standard cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (if required).
-
Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
4.3 Step-by-Step Protocol
-
Cell Plating: Seed the cells into 384-well, black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR®). The instrument will add the compounds from the library (prepared in a separate plate) to the cell plate while simultaneously monitoring fluorescence.
-
Data Acquisition: The instrument records fluorescence intensity in real-time, typically for 2-3 minutes, to capture the kinetic response of calcium mobilization.
4.4 Data Analysis and Hit Identification
-
Response Calculation: The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.
-
Normalization: Normalize the data to a positive control (a known agonist) and a negative control (DMSO).
-
Hit Selection: Identify compounds that produce a response above a defined threshold (e.g., >20% of the positive control's response).
Assay Validation and Hit Confirmation
5.1 Primary Screen, Confirmatory Screen, and Dose-Response
Hits from the primary screen should be re-tested in a confirmatory screen. Confirmed hits are then subjected to dose-response analysis to determine their potency (EC50 for agonists, IC50 for inhibitors).
5.2 Counter-screens
It is crucial to perform counter-screens to eliminate false positives. For the GPCR assay, a counter-screen using the parental cell line (not expressing the target receptor) can identify compounds that cause calcium changes through off-target effects.
Table: Summary of Assay Performance Metrics
| Parameter | Kinase Assay (Inhibitor) | GPCR Assay (Agonist) |
| Assay Format | 384-well, biochemical | 384-well, cell-based |
| Detection Method | Fluorescence Intensity | Fluorescence (Kinetic) |
| Primary Metric | % Inhibition | % Activation |
| Key Validation Stat | Z'-factor > 0.5 | Z'-factor > 0.5 |
| Typical Hit Rate | 0.1 - 1% | 0.1 - 1% |
Conclusion and Future Directions
The protocols and strategies outlined in this application note provide a robust framework for conducting high-throughput screening of this compound libraries. The unique structural characteristics of this scaffold hold significant promise for the discovery of novel chemical probes and therapeutic leads. Successful HTS campaigns will undoubtedly pave the way for further medicinal chemistry optimization and the development of next-generation therapeutics.
References
- Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Agilent Technologies.
- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
- Hanes, J., et al. (2020).
- BellBrook Labs. (2012, October 9).
- Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 38(11), 986-997.
- Armirotti, A., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(23), 16891.
- GenScript. GPCR Functional Cell-based Assays.
- Wang, L., et al. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Drug Metabolism and Disposition, 51(10), 1254-1272.
- MacLeod, C., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(11), 5645-5671.
- Liu, Y., et al. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. International Journal of Molecular Sciences, 25(11), 5894.
- Zhang, T., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
- Zhang, T., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
- BenchChem. (2025). A Comparative Guide to the Biological Activity of Azaspiro[3.
- ChemicalBook. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis.
- BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
- The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. High-Throughput Molecular Screening Center.
- Yasir, M., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 27(23), 8257.
- ResearchGate. (2025, August 30).
- PubChem. 2,7-Diazaspiro[3.5]nonane.
- Life Chemicals. Spiro-, Poly- and Bicyclic Screening Compound Library.
- PubChem.
- ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- MDPI. (2020).
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 10. mdpi.com [mdpi.com]
- 11. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. genscript.jp [genscript.jp]
- 14. agilent.com [agilent.com]
Docking studies of 2-Methyl-2,7-diazaspiro[3.5]nonane ligands with protein targets
Part 1: Introduction & Scientific Principles
Overview and Significance
Spirocyclic scaffolds, characterized by their inherent three-dimensionality, are of increasing interest in medicinal chemistry for their potential to improve potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] The 2-Methyl-2,7-diazaspiro[3.5]nonane core represents a versatile and synthetically accessible scaffold.[3][4] Its unique conformational rigidity and defined exit vectors make it an attractive bioisostere for more common motifs like piperazine, which has been explored in the development of ligands for targets such as the sigma-2 (σ2) receptor.[5][6]
Molecular docking is a powerful computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[7] This technique is instrumental in structure-based drug design, allowing researchers to screen virtual libraries, predict binding affinities, and generate hypotheses about ligand-protein interactions at an atomic level.[8][9] This application note provides a detailed, step-by-step protocol for performing molecular docking studies of this compound derivatives using widely accessible and validated software tools.
Foundational Concepts: From "Lock and Key" to Induced Fit
The interaction between a ligand and its protein target is often conceptualized using the "lock and key" model. However, a more accurate representation is the "induced fit" theory, which posits that both the ligand and the protein are flexible and can adjust their conformations to achieve the optimal binding pose.[7] Molecular docking algorithms are designed to explore this flexibility, sampling various conformations of the ligand within the protein's binding site to find the most stable complex.[7]
The Role of Scoring Functions
At the heart of any docking program is a scoring function. This function calculates a score, often expressed as a binding energy (e.g., in kcal/mol), that estimates the binding affinity between the ligand and the protein for a given pose.[10] A lower, more negative binding energy generally indicates a more stable and favorable interaction.[10][11] These scoring functions consider various forces, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions, to rank different binding poses.[10]
Part 2: Detailed Docking Protocol
This protocol provides a comprehensive workflow for docking a this compound ligand to a protein target. We will use UCSF Chimera for structure visualization and preparation, and AutoDock Vina, a widely used and robust open-source docking engine, for the simulation itself.[12][13]
Software Requirements
-
UCSF Chimera: A powerful molecular visualization and analysis program.[14]
-
AutoDock Tools (MGLTools): Used for preparing PDBQT files required by AutoDock Vina.[15]
-
AutoDock Vina: The core docking program.[16]
-
A text editor: For creating and editing configuration files.
Step-by-Step Methodology
The quality of the initial protein structure is critical for a meaningful docking result. This process involves cleaning the structure and preparing it for the simulation.
-
Obtain Protein Structure: Download the desired protein structure from the RCSB Protein Data Bank (PDB). For this example, we will hypothetically use the σ2 receptor (TMEM97), a target for which diazaspiro compounds have been evaluated.[5]
-
Clean the PDB File:
-
Open the PDB file in UCSF Chimera.[13]
-
Remove all non-essential molecules, such as water, ions, and co-crystallized ligands. This is a crucial step as these molecules can interfere with the docking process.[17][18] The Dock Prep tool in Chimera can automate much of this process.[19]
-
Inspect the protein for missing atoms or side chains. The Dock Prep tool can also be used to repair truncated sidechains.[18]
-
-
Add Hydrogens and Assign Charges:
-
Most PDB structures derived from X-ray crystallography lack hydrogen atoms. These must be added to correctly model hydrogen bonding networks.[20]
-
Use the AddH tool in Chimera or the Dock Prep workflow to add hydrogens.
-
Assign partial atomic charges. Gasteiger charges are a common and computationally efficient method suitable for docking studies.[21][22][23] This step is essential for calculating electrostatic interactions.
-
-
Save the Prepared Protein:
-
Save the cleaned, protonated, and charged protein structure as a Mol2 file.
-
Finally, open the structure in AutoDock Tools, which will automatically merge non-polar hydrogens and assign AutoDock atom types, and save it in the PDBQT format.[24] This format is required by AutoDock Vina.
-
Proper preparation of the ligand is equally important to ensure its chemical structure and flexibility are correctly represented.
-
Generate 3D Structure:
-
Obtain the 2D structure of this compound.
-
Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) or a program like Open Babel to convert the 2D structure into a 3D model.
-
It is critical to ensure the initial 3D geometry is reasonable. Perform an energy minimization using a force field like MMFF94.[5]
-
-
Add Hydrogens and Assign Charges:
-
Similar to the protein, add hydrogens to the ligand structure.
-
Assign Gasteiger partial charges.[25]
-
-
Define Rotatable Bonds:
-
Open the ligand file in AutoDock Tools.
-
The software will automatically detect and define the rotatable bonds, which allows the ligand to be treated flexibly during the docking simulation.[26]
-
-
Save the Prepared Ligand: Save the final ligand structure in the PDBQT format.[27]
Experimental Workflow Visualization
The overall computational workflow can be summarized as follows:
Caption: High-level workflow for molecular docking studies.
-
Define the Search Space:
-
In AutoDock Tools, load the prepared protein (PDBQT file).
-
Use the "Grid Box" option to define a three-dimensional box centered on the protein's active site. This box defines the search space where Vina will attempt to place the ligand.[17] The size of the box should be large enough to accommodate the ligand in various orientations.
-
-
Create a Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the input files and search parameters for Vina.[12]
-
An example conf.txt is shown in the table below.
-
| Parameter | Example Value | Description |
| receptor | protein.pdbqt | Path to the prepared protein file. |
| ligand | ligand.pdbqt | Path to the prepared ligand file. |
| out | output_poses.pdbqt | Path for the output file with docked poses. |
| center_x | 15.190 | X-coordinate for the center of the grid box. |
| center_y | 53.903 | Y-coordinate for the center of the grid box. |
| center_z | 16.917 | Z-coordinate for the center of the grid box. |
| size_x | 20 | Size of the grid box in the X-dimension (Angstroms). |
| size_y | 20 | Size of the grid box in the Y-dimension (Angstroms). |
| size_z | 20 | Size of the grid box in the Z-dimension (Angstroms). |
| exhaustiveness | 32 | Increases computational effort for a more thorough search.[28] |
-
Run AutoDock Vina:
-
Open a command line or terminal.
-
Execute the Vina program, pointing it to your configuration file: vina --config conf.txt --log output_log.txt
-
Part 3: Data Interpretation and Validation
Analyzing Docking Results
AutoDock Vina will generate an output PDBQT file containing several predicted binding poses (typically 9 by default), ranked by their binding affinity scores.[11]
-
Binding Affinity (kcal/mol): This score is found in the output log file and embedded in the output PDBQT file. A more negative value indicates a stronger predicted binding affinity.[29] Values more negative than -10 kcal/mol suggest strong interactions, while values between -7 and -9 kcal/mol suggest moderate interactions.[30]
-
Binding Pose: This describes the specific orientation and conformation of the ligand within the binding site.[10] The top-ranked pose (Mode 1) is the one with the lowest binding energy.
-
Root Mean Square Deviation (RMSD): The RMSD value between different poses indicates how similar they are. A low RMSD cluster of top-scoring poses suggests a more confident prediction.
Visualization of Interactions
Use a molecular visualization program like UCSF Chimera or PyMOL to analyze the interactions between the ligand and the protein for the best-scoring poses.[11]
-
Load the prepared protein and the output PDBQT file.
-
Focus on the top-ranked pose.
-
Identify key interactions:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Key drivers of binding in nonpolar pockets.
-
π-Stacking: Interactions between aromatic rings.[5]
-
Protocol Validation: The Importance of Re-docking
A crucial step in validating a docking protocol is to perform a "re-docking" experiment.[31] If a crystal structure of your target protein with a co-crystallized ligand is available, you can first remove this native ligand and then dock it back into the binding site using your established protocol.
The protocol is considered validated if the predicted binding pose of the re-docked ligand is very close to its original crystallographic position. This is quantified by calculating the RMSD between the docked pose and the crystal pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[32][33]
Caption: Workflow for validating a docking protocol via re-docking.
Part 4: Conclusion and Future Steps
Molecular docking is a valuable computational tool that provides critical insights into ligand-protein interactions, guiding the rational design of novel molecules like this compound derivatives. The protocol outlined here provides a robust framework for conducting these studies. However, it is essential to remember that docking results are predictive. The ultimate validation of a computational hit comes from experimental binding assays, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), which provide quantitative measurements of binding affinity.[34]
References
-
ResearchGate. (2023). Interpretation of Molecular docking results? ResearchGate. Available from: [Link]
-
Abonnenc, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available from: [Link]
-
Scripps Research. (n.d.). AutoDock Vina Documentation. Scripps Research. Available from: [Link]
-
ResearchGate. (n.d.). Molecular docking protocol validation. ResearchGate. Available from: [Link]
-
ResearchGate. (2020). How to prepare a large number of ligands for virtual screening in autodock vina? ResearchGate. Available from: [Link]
-
J, S., & P, B. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. IEEE Xplore. Available from: [Link]
-
UC Santa Barbara. (n.d.). Tutorial: Visualization of Macromolecules. UC Santa Barbara. Available from: [Link]
-
ResearchGate. (n.d.). Results of docking calculations using Gasteiger charges on both the ligand and the protein. ResearchGate. Available from: [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available from: [Link]
-
Scripps Research. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Scripps Research. Available from: [Link]
-
YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Available from: [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina Manual. Scripps Research. Available from: [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. Available from: [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? ResearchGate. Available from: [Link]
-
ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available from: [Link]
-
Scribd. (n.d.). AutoDock Vina 1.2.0 Documentation. Scribd. Available from: [Link]
-
Raschka, S. (2014). Molecular docking, estimating free energies of binding, and AutoDock's semi-empirical force field. Sebastian Raschka. Available from: [Link]
-
National Institutes of Health. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Available from: [Link]
-
Read the Docs. (n.d.). AutoDock Vina: Molecular docking program. AutoDock Vina Documentation. Available from: [Link]
-
University of Oxford. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Available from: [Link]
-
YouTube. (2024). Learn Maestro: Preparing protein structures. YouTube. Available from: [Link]
-
ResearchGate. (2023). What kind of charges (gateiger or kollman) should I add to my aptamer and his ligand to perform a docking in Autodock4? ResearchGate. Available from: [Link]
-
Read the Docs. (n.d.). Basic docking. AutoDock Vina Documentation. Available from: [Link]
-
ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). ResearchGate. Available from: [Link]
-
National Institutes of Health. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available from: [Link]
-
ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available from: [Link]
-
ResearchGate. (2023). Preparing a ligand for docking using UCSF Chimera messes up the bond order of the ligand. ResearchGate. Available from: [Link]
-
Scripps Research. (n.d.). Small Molecule & Protein Docking. Scripps Research. Available from: [Link]
-
YouTube. (2023). Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. YouTube. Available from: [Link]
-
PubMed. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. Available from: [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. Available from: [Link]
-
ResearchGate. (2011). Results of docking calculations using Gasteiger charges on both the ligand and protein. ResearchGate. Available from: [Link]
-
ResearchGate. (2019). How to prepare the ligands for Autodock Vina? ResearchGate. Available from: [Link]
-
YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available from: [Link]
-
National Institutes of Health. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Available from: [Link]
-
Lupine Publishers. (n.d.). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Lupine Publishers. Available from: [Link]
-
Wikipedia. (n.d.). Docking (molecular). Wikipedia. Available from: [Link]
-
National Institutes of Health. (n.d.). Docking Screens for Novel Ligands Conferring New Biology. PMC. Available from: [Link]
-
IJPPR. (2020). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. IJPPR. Available from: [Link]
-
PubChem. (n.d.). This compound dihydrochloride. PubChem. Available from: [Link]
-
PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound dihydrochloride | C8H18Cl2N2 | CID 71743011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 11. researchgate.net [researchgate.net]
- 12. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 13. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tutorial: Visualization of Macromolecules [people.chem.ucsb.edu]
- 15. youtube.com [youtube.com]
- 16. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 17. m.youtube.com [m.youtube.com]
- 18. Dock Prep [cgl.ucsf.edu]
- 19. scotchem.ac.uk [scotchem.ac.uk]
- 20. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Molecular docking, estimating free energies of binding, and AutoDockâs semi-empirical force field | Sebastian Raschka, PhD [sebastianraschka.com]
- 23. researchgate.net [researchgate.net]
- 24. indico4.twgrid.org [indico4.twgrid.org]
- 25. plos.figshare.com [plos.figshare.com]
- 26. dasher.wustl.edu [dasher.wustl.edu]
- 27. researchgate.net [researchgate.net]
- 28. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 29. researchgate.net [researchgate.net]
- 30. youtube.com [youtube.com]
- 31. researchgate.net [researchgate.net]
- 32. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-2,7-diazaspiro[3.5]nonane
Welcome to the technical support center for the synthesis of 2-Methyl-2,7-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yields and navigate the common challenges encountered during this multi-step synthesis.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically involves the construction of the spirocyclic core, followed by methylation of the desired nitrogen. A common strategy involves the initial formation of a differentially protected 2,7-diazaspiro[3.5]nonane, often with a Boc (tert-butoxycarbonyl) group on one nitrogen and a benzyl (Bn) or other orthogonal protecting group on the other. The final product is then obtained after selective methylation and deprotection steps.
Below is a generalized workflow illustrating the key phases of the synthesis.
Caption: Generalized workflow for this compound synthesis.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Scenario 1: Low Yield in the Initial Spirocyclization Step
Question: I am experiencing a low yield during the formation of the initial N-Boc-2,7-diazaspiro[3.5]nonane intermediate. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the formation of the diazaspiro[3.5]nonane core are a common challenge. The intramolecular cyclization is often the critical, yield-determining step. Several factors can contribute to this issue:
-
Purity of Starting Materials: Ensure that the starting materials, such as N-tert-butoxycarbonyl-4-piperidone and the reagents for subsequent steps like ethyl malonate and ammonium acetate, are of high purity.[1] Impurities can lead to the formation of side products that complicate purification and reduce the overall yield.
-
Reaction Conditions for Cyclization: The conditions for the cyclization reaction are critical. This step often requires a strong base and anhydrous conditions.
-
Choice of Base: Sodium hydride (NaH) or lithium aluminium hydride (LAH) are commonly used.[2][3] Ensure the base is fresh and handled under an inert atmosphere to prevent deactivation by moisture.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent.[2][3] Ensure the solvent is properly dried before use, as water can quench the strong base and inhibit the reaction.
-
Temperature Control: Some steps may require low temperatures (e.g., 0°C or -5°C) during reagent addition to control exothermic reactions and minimize side product formation.[2]
-
-
Purification Strategy: The crude product may contain unreacted starting materials and byproducts. A multi-step purification process involving extraction and column chromatography is often necessary.[4][5] In some cases, recrystallization can be employed to obtain a purer product.[4]
Experimental Protocol: A General Approach to Spirocyclization
The synthesis of the spirocyclic core can be approached through various routes. One common method involves the use of tert-butyl 4-(chloromethyl)-4-cyano-piperidine-1-carboxylate as a key intermediate.
-
Reduction and Cyclization:
-
Dissolve tert-butyl 4-(chloromethyl)-4-cyano-piperidine-1-carboxylate in anhydrous THF and cool the solution to 0°C.[2]
-
Slowly add a solution of lithium aluminum hydride (LAH) in THF, maintaining the temperature below 5°C.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.[2]
-
Carefully quench the reaction at 0°C by the sequential addition of water and an aqueous sodium hydroxide solution.[2]
-
Filter the resulting suspension through Celite and wash with an organic solvent like diethyl ether.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[2]
-
Scenario 2: Incomplete or Unselective N-Methylation
Question: My N-methylation step is resulting in a mixture of unreacted starting material, the desired mono-methylated product, and di-methylated byproduct. How can I achieve selective mono-methylation?
Answer:
Achieving selective mono-methylation requires careful control of the reaction conditions and stoichiometry. Reductive amination is a common and effective method for this transformation.
-
Choice of Methylating Agent and Reducing Agent: A popular and generally high-yielding method is the Eschweiler-Clarke reaction, which uses formaldehyde as the source of the methyl group and formic acid as the reducing agent. Alternatively, formaldehyde followed by a milder reducing agent like sodium triacetoxyborohydride can be used.
-
Stoichiometry: Carefully control the molar equivalents of formaldehyde and the reducing agent. An excess of the methylating agent can lead to di-methylation. Start with approximately 1.1 to 1.5 equivalents of formaldehyde.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent over-methylation.
| Parameter | Recommendation | Rationale |
| Methylating Agent | Formaldehyde (aqueous solution) | Readily available and effective for reductive amination. |
| Reducing Agent | Sodium triacetoxyborohydride or Formic Acid | Milder reducing agents that offer good control. |
| Stoichiometry | 1.1 - 1.5 equivalents of formaldehyde | Minimizes the risk of di-methylation. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Good solvents for reductive amination. |
| Temperature | Room Temperature | Generally sufficient for the reaction to proceed. |
Scenario 3: Difficulty with Boc-Deprotection
Question: I am struggling to remove the Boc protecting group without affecting other sensitive functionalities in my molecule. What are the best practices for Boc-deprotection in this context?
Answer:
The removal of the Boc group is typically achieved under acidic conditions.[6] However, the choice of acid and reaction conditions is crucial to avoid side reactions.
-
Common Reagents:
-
Trifluoroacetic Acid (TFA): A common and effective reagent.[6][7] Typically used in a solution with a scavenger like triethylsilane to trap the tert-butyl cation and prevent side reactions.
-
Hydrochloric Acid (HCl) in Dioxane or Methanol: Another widely used method.[8] 4M HCl in dioxane is a standard reagent.[8]
-
-
Potential Side Reactions: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule.[9] Using a scavenger can mitigate this issue.
-
Alternative, Milder Conditions: If your molecule is particularly acid-sensitive, consider alternative methods such as using zinc bromide in an organic solvent.[6]
Caption: Troubleshooting logic for Boc-deprotection issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of protecting groups in the synthesis of this compound?
A1: Protecting groups are essential for achieving regioselectivity. In the case of 2,7-diazaspiro[3.5]nonane, which has two secondary amine functionalities, protecting groups allow for the selective modification of one nitrogen atom at a time.[10] For example, by protecting one nitrogen with a Boc group, the other can be selectively methylated. The Boc group can then be removed under conditions that do not affect the newly introduced methyl group.
Q2: How can I purify the final this compound product?
A2: Purification of the final product typically involves an aqueous workup to remove inorganic salts, followed by extraction into an organic solvent. The crude product can then be purified by column chromatography on silica gel.[4] The choice of eluent will depend on the polarity of the product and any remaining impurities. In some cases, the product can be isolated as a salt (e.g., hydrochloride or trifluoroacetate salt) to improve its handling and stability. Trituration with a solvent like ether can also be an effective purification method.[7]
Q3: Are there any safety precautions I should be aware of during this synthesis?
A3: Yes, several safety precautions are necessary:
-
Strong Bases and Reducing Agents: Reagents like sodium hydride and lithium aluminum hydride are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from water.
-
Strong Acids: Trifluoroacetic acid and concentrated hydrochloric acid are corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.
Q4: Can I use a different protecting group instead of Boc?
A4: Yes, other protecting groups can be used, provided they are orthogonal to the conditions used for methylation and can be removed without affecting the rest of the molecule. A common alternative is the benzyl (Bn) group, which can be removed by catalytic hydrogenolysis.[6] The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
IV. References
-
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. (2018). Organic & Biomolecular Chemistry.
-
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.). Google Patents. Retrieved from
-
Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. (n.d.). Google Patents. Retrieved from
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2022, February 27). Reddit. Retrieved from [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Deprotection of boc-protected compounds. (n.d.). Google Patents. Retrieved from
-
Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (n.d.). Google Patents. Retrieved from
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2020, July 5). Selvita. Retrieved from [Link]
-
tert-Butyl Carbamate (BOC) Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Preparation method of 1, 7-diazaspiro [3.5] nonane-7-tert-butyl formate and oxalate thereof. (n.d.). Google Patents. Retrieved from
Sources
- 1. CN113278021B - Preparation method of 1, 7-diazaspiro [3.5] nonane-7-tert-butyl formate and oxalate thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of 2-Methyl-2,7-diazaspiro[3.5]nonane
Welcome to the technical support guide for the purification of 2-Methyl-2,7-diazaspiro[3.5]nonane. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this valuable spirocyclic diamine scaffold into their synthetic workflows. The unique structural properties of this compound present specific challenges in its isolation and purification. This guide provides in-depth, experience-driven troubleshooting advice and standardized protocols to help you achieve high purity and yield.
Troubleshooting Guide: Addressing Common Purification Hurdles
This section addresses specific issues encountered during the purification of this compound from common synthetic routes.
Question 1: After deprotection of my N-Boc protected precursor, my crude product is an intractable oil with a complex NMR spectrum. What are the likely impurities and how can I clean it up?
Answer: This is a frequent issue stemming from incomplete deprotection or side reactions during the workup. The primary culprits are typically residual N-Boc protected starting material, byproducts from the deprotection reagent (e.g., trifluoroacetic acid adducts), and potentially rearranged or fragmented species.
-
Causality: The N-Boc (tert-butoxycarbonyl) group is typically removed under strong acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] If the reaction time is insufficient or the temperature is too low, you will have incomplete deprotection. The resulting crude product, a mixture of the free diamine and the protected starting material, often fails to crystallize and appears as an oil. Furthermore, the highly polar nature of the resulting TFA salt of your product can make extraction difficult.
-
Recommended Actions:
-
Ensure Complete Deprotection: Monitor the reaction by LC-MS or TLC until no starting material is observed. If the reaction stalls, consider extending the reaction time or adding a slight excess of TFA.
-
Strategic Workup: After evaporating the solvent and TFA, the initial goal is to isolate the free base. Dissolve the crude residue in water and basify to a pH > 12 with a strong base like 2-4M NaOH. This neutralizes the TFA salts and makes the diamine extractable into an organic solvent.
-
Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the basic product.[2]
-
Isolate as a Salt: The free base of this compound can be volatile and hygroscopic. For easier handling and improved stability, it is often converted to its dihydrochloride salt.[3][4] After drying the organic extracts, bubble dry HCl gas through the solution or add a solution of HCl in a solvent like isopropanol or ether. The dihydrochloride salt will precipitate and can be collected by filtration.
-
Question 2: My yield is extremely low after performing column chromatography on standard silica gel. Where is my product?
Answer: Your product is likely irreversibly adsorbed onto the silica gel column. This is a classic problem when purifying basic compounds, especially polyamines, on an acidic stationary phase.
-
Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The two basic nitrogen atoms in your diazaspiro[3.5]nonane scaffold will have a strong electrostatic interaction with these acidic sites. This leads to severe tailing (streaking) on the column and, in many cases, complete retention of the product, resulting in near-zero recovery.
-
Recommended Actions:
-
Use a Deactivated Stationary Phase: The most effective solution is to avoid standard silica gel. Use neutral alumina, which lacks the strong acidity of silica.[5]
-
Base-Treated Silica Gel: If you must use silica, it needs to be deactivated. This can be done by preparing your column slurry in an eluent that contains 1-2% of a volatile base, such as triethylamine (TEA) or ammonium hydroxide. This base will occupy the acidic sites on the silica, allowing your product to elute properly.
-
Reverse-Phase Chromatography: For highly polar amines that are difficult to purify on normal phase, reverse-phase chromatography (e.g., C18 silica) using a mobile phase of water/acetonitrile or water/methanol with a modifier like TFA or formic acid can be an excellent alternative. The product is collected as its corresponding salt.
-
Question 3: I am struggling to remove a persistent impurity with a similar polarity to my product after a reductive amination step. How can I improve the separation?
Answer: Co-elution of structurally similar impurities is a common challenge. In this case, standard chromatography may not be sufficient. A multi-step purification strategy combining chemical and physical separation techniques is often required.
-
Causality: Byproducts from reductive amination can include unreacted starting materials or over-alkylated species. These compounds often have very similar polarities and molecular weights, making them difficult to resolve by chromatography alone.
-
Recommended Actions:
-
Acid-Base Extraction: Before attempting chromatography, perform a rigorous acid-base workup. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). Your basic product and amine impurities will move to the aqueous phase, while non-basic impurities (like unreacted aldehydes or ketones) will remain in the organic layer. Then, basify the aqueous layer and re-extract your product back into an organic solvent. This step removes non-basic impurities.[6]
-
Derivative Formation & Purification: If the primary impurity is a secondary amine starting material, you can selectively react it. For example, reacting the mixture with an electrophile that is more reactive towards the less sterically hindered secondary amine might allow for easier separation of the derivatized impurity.
-
Crystallization/Salt Formation: This is a highly effective technique for purification. Convert the mixture of free bases to their dihydrochloride or fumarate salts.[3][7] The desired product often has different crystallization kinetics or solubility compared to the impurity salt, allowing for selective crystallization from a suitable solvent system (e.g., methanol/ether, ethanol/acetone).
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary analytical methods for assessing the purity of this compound?
Purity assessment requires a combination of techniques. The most critical are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and is excellent for identifying and quantifying organic impurities.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting trace-level impurities and confirming the molecular weight of the product and any byproducts.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile impurities and can sometimes provide better resolution for isomers than LC-MS.[10][11]
-
High-Performance Liquid Chromatography (HPLC) with UV or ELSD detection: The primary tool for determining the percentage purity of the final compound.
FAQ 2: What is the best general strategy: purify the free base or the salt form?
For this compound, purification is almost always best achieved by isolating and handling it as a salt, typically the dihydrochloride.[12]
-
Free Base: The free base is often a low-melting solid or oil, can be hygroscopic, and may absorb atmospheric CO₂. It is also more prone to degradation and is more challenging to handle on a large scale. Purification via chromatography is done on the free base, but it should be immediately converted to a salt for storage.
-
Salt Form (Dihydrochloride): The dihydrochloride salt is typically a stable, crystalline, free-flowing solid.[3] This form is ideal for storage, weighing, and formulation. Purification via crystallization is performed on the salt, which is very effective at removing minor impurities.
FAQ 3: What are the key safety considerations during purification?
-
Handling Amines: Diamines can be corrosive and skin/respiratory irritants. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Reagents used in purification, such as strong acids (TFA, HCl), bases (NaOH), and flammable organic solvents, carry their own significant risks. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Quenching Reactive Reagents: If your synthesis involves highly reactive reagents like Lithium Aluminum Hydride (LAH), ensure they are quenched slowly and carefully at a low temperature before workup to avoid violent reactions.[5]
Protocols & Data
Protocol 1: Purification via Acid-Base Extraction and Salt Formation
This protocol is designed to remove non-basic impurities and isolate the product as its stable dihydrochloride salt.
-
Dissolution: Take the crude reaction mixture and dissolve it in ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude material).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 5 mL per 1 g). Combine the acidic aqueous layers. The target compound is now in the aqueous phase as a salt.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 5M NaOH solution until the pH is > 12. Ensure the solution remains cool.
-
Product Re-extraction: Extract the basic aqueous solution with dichloromethane (DCM) (4 x 10 mL per 1 g). The free base of the product is now in the DCM phase.
-
Drying and Filtration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with fresh DCM.
-
Salt Formation: Transfer the dried organic solution to a clean flask and cool in an ice bath. Slowly bubble dry HCl gas through the solution or add a 2M solution of HCl in isopropanol dropwise until precipitation ceases.
-
Isolation: Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold EtOAc or diethyl ether and dry under high vacuum to yield this compound dihydrochloride as a white to off-white solid.
Table 1: Recommended Chromatographic Conditions
| Parameter | Method 1: Base-Deactivated Normal Phase | Method 2: Reverse Phase |
| Stationary Phase | Silica Gel (230-400 mesh) | C18-functionalized Silica |
| Mobile Phase | 90:9:1 DCM / Methanol / NH₄OH | Gradient: 5% to 95% Acetonitrile in Water |
| Mobile Phase Modifier | Ammonium Hydroxide (1%) | Trifluoroacetic Acid (0.1%) |
| Sample Form | Free Base | TFA Salt |
| Elution Order | Less polar impurities first, product last. | Product elutes early, polar impurities retained. |
| Key Advantage | Good for removing non-polar impurities. | Excellent for separating polar impurities. |
| Key Consideration | Product must be free-based before loading. | Product is isolated as a TFA salt. |
Visualization: Purification Strategy Workflow
The following diagram outlines a decision-making process for selecting the most appropriate purification strategy based on the nature of the crude reaction mixture.
Caption: Decision tree for purification strategy selection.
References
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Semantic Scholar. (n.d.). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Retrieved from [Link]
-
Molbase. (n.d.). 2,7-Diazaspiro[3.5]nonane, 2-methyl-, hydrochloride (1:2). Retrieved from [Link]
-
Japan International Center for Occupational Safety and Health. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Figshare. (n.d.). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Retrieved from [Link]
-
PubChem. (n.d.). This compound dihydrochloride. Retrieved from [Link]
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]
-
ResearchGate. (n.d.). The structure of the partially bio-based spirodiamine.... Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Retrieved from [Link]
-
National Institutes of Health. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Retrieved from [Link]
-
PubMed. (2002). Validated Capillary Gas Chromatographic-Mass Spectrometric Assay to Determine 2-methylcitric Acid I and II Levels in Human Serum. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
Sources
- 1. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CAS 1610028-42-6: 2,7-Diazaspiro[3.5]nonane, 2-methyl-, hy… [cymitquimica.com]
- 4. This compound dihydrochloride | C8H18Cl2N2 | CID 71743011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 8. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 9. 1610028-42-6|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 10. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validated capillary gas chromatographic-mass spectrometric assay to determine 2-methylcitric acid I and II levels in human serum by using a pulsed splitless injection procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biosynth.com [biosynth.com]
Technical Support Center: Synthesis of 2-Methyl-2,7-diazaspiro[3.5]nonane
Welcome to the technical support center for the synthesis of 2-Methyl-2,7-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving experimental challenges by explaining the underlying chemical principles.
I. Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during the synthesis of this compound, a valuable scaffold in medicinal chemistry. The primary synthetic routes often involve the construction of the spirocyclic core followed by N-methylation, or the use of a pre-methylated fragment. Each step is prone to particular side reactions that can impact yield and purity.
Issue 1: Low Yield During Spirocyclization
Q: My spirocyclization reaction to form the 2,7-diazaspiro[3.5]nonane core is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
A: Low yields in spirocyclization are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Probable Causes & Solutions:
-
Incomplete Reaction: The intramolecular cyclization may be slow or reversible.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. Be cautious, as excessive heat can promote decomposition.
-
-
Steric Hindrance: The formation of the quaternary spirocenter can be sterically demanding.
-
Solution: The choice of solvent can be critical. A more polar, non-protic solvent like DMF or DMSO can help to solvate the transition state and facilitate the cyclization.
-
-
Intermolecular Side Reactions: Instead of the desired intramolecular cyclization, starting materials may react with each other, leading to oligomers or polymers.
-
Solution: High dilution conditions are crucial to favor the intramolecular pathway. This can be achieved by slow addition of the substrate to the reaction mixture over an extended period.
-
-
Ring Strain: The formation of the four-membered azetidine ring can be energetically unfavorable.
-
Solution: Ensure that the precursors are correctly designed to facilitate the ring closure. The use of activating groups on the nitrogen or a suitable leaving group on the electrophilic carbon is essential.
-
Issue 2: Formation of Over-Alkylated or Isomeric Byproducts During N-Methylation
Q: I am attempting to methylate the secondary amine on the 2,7-diazaspiro[3.5]nonane core, but I am observing multiple products, including what appears to be a di-methylated species and potential isomers. How can I achieve selective mono-methylation?
A: Selective mono-N-methylation of a diamine can be challenging due to the similar reactivity of the two nitrogen atoms. The formation of the quaternary ammonium salt (di-methylation) is a common side reaction.
Probable Causes & Solutions:
-
Lack of Selectivity in Reagents: Common methylating agents like methyl iodide are highly reactive and can lead to over-methylation.
-
Solution: Employ a less reactive methylating agent or a more controlled methylation procedure. The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a classic method for selective mono-N-methylation of primary and secondary amines and is less prone to over-alkylation.
-
-
Protecting Group Strategy: One of the nitrogen atoms may not be adequately protected, leading to methylation at both sites.
-
Solution: A robust protecting group strategy is essential for differentiating the two nitrogen atoms.[1][2] Orthogonally protected 2,7-diazaspiro[3.5]nonane derivatives, for example, with one nitrogen protected by a Boc group and the other by a Cbz group, allow for selective deprotection and subsequent methylation.[3][4]
-
-
Reaction Conditions: The reaction conditions, such as temperature and stoichiometry, can influence the selectivity.
-
Solution: Use a stoichiometric amount of the methylating agent (or a slight excess) and maintain a low reaction temperature to control the reactivity.
-
Issue 3: Ring-Opening of the Azetidine Ring
Q: During deprotection or subsequent functionalization steps, I am observing products that suggest the azetidine ring has opened. What conditions lead to this side reaction and how can it be prevented?
A: The four-membered azetidine ring is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or nucleophiles.
Probable Causes & Solutions:
-
Harsh Acidic Conditions: Strong acids used for the removal of acid-labile protecting groups (like Boc) can protonate the azetidine nitrogen, making the ring more susceptible to nucleophilic attack. It has been noted that treatment with HCl can lead to ring-opening in some diazaspiro[3.3]heptane systems.[5]
-
Nucleophilic Attack: The strained azetidine ring can be opened by strong nucleophiles.
-
Solution: When performing reactions on the other nitrogen, choose reagents and conditions that are not overly nucleophilic. If a strong nucleophile is required, consider protecting the azetidine nitrogen to reduce its reactivity.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for preparing a differentially protected 2,7-diazaspiro[3.5]nonane core?
A1: A common and effective strategy involves a multi-step synthesis starting from a suitable piperidine derivative.[3][4] The key steps typically include the introduction of a cyano and a chloromethyl group at the 4-position of the piperidine ring, followed by reduction of the nitrile and subsequent intramolecular cyclization to form the azetidine ring.[4] This approach allows for the use of an N-protected piperidine precursor, which provides one of the required protecting groups in the final spirocycle.
Q2: How can I confirm the structure and purity of my this compound product?
A2: A combination of analytical techniques is essential for structural confirmation and purity assessment.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the connectivity of atoms and the number of protons and carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the sample and can be used to quantify any impurities.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis may include:
-
Lithium Aluminum Hydride (LAH): A highly reactive and flammable reducing agent that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully.[4][7]
-
Methylating Agents: Many methylating agents are toxic and/or carcinogenic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Strong Acids and Bases: These are corrosive and should be handled with care.
III. Key Experimental Protocol: Synthesis of N-Boc-2-methyl-2,7-diazaspiro[3.5]nonane
This protocol outlines a general procedure for the synthesis of a differentially protected this compound derivative, which can then be selectively deprotected for further functionalization.
Step 1: Synthesis of tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate
-
This starting material can be synthesized from N-Boc-4-piperidone through a multi-step sequence.
Step 2: Reductive Cyclization to form tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
-
Dissolve tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate in anhydrous THF and cool to 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of Lithium Aluminum Hydride (LAH) in THF.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the mixture through Celite and concentrate the filtrate to obtain the crude product.
Step 3: N-Methylation of the Azetidine Nitrogen
-
Dissolve the crude product from Step 2 in a suitable solvent such as methanol.
-
Add aqueous formaldehyde, followed by sodium borohydride in portions.
-
Stir the reaction at room temperature until complete.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by column chromatography.
Step 4: Deprotection of the Boc Group (if required)
-
Dissolve the N-Boc-2-methyl-2,7-diazaspiro[3.5]nonane in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature.
-
Evaporate the solvent and excess TFA to yield the desired product, often as a TFA salt.
IV. Visualization of Reaction Pathways
Main Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway and common side reactions.
V. Quantitative Data Summary
| Issue | Probable Cause | Key Parameter to Monitor | Target Range/Condition |
| Low Spirocyclization Yield | Intermolecular Side Reactions | Reactant Concentration | High Dilution (<0.1 M) |
| Over-methylation | Highly Reactive Methylating Agent | Stoichiometry of MeI | 1.0 - 1.2 equivalents |
| Azetidine Ring Opening | Harsh Acidic Deprotection | Deprotection Reagent | TFA in DCM instead of HCl |
References
- Silver-Catalyzed Tandem Cyclization for Syntheses of Azaoxa- and Diazaspirocycles. ChemRxiv.
- The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Semantic Scholar.
-
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry. Available at: [Link]
- Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters.
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available at: [Link]
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
-
Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines. Organic & Biomolecular Chemistry. Available at: [Link]
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Protecting Group Strategies in N
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- By-products of the methylation reactions of 5-isopropyl-1,3-diazaoxindoles 24.
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. National Institutes of Health. Available at: [Link]
-
The direct oxidative diene cyclization and related reactions in natural product synthesis. PubMed Central. Available at: [Link]
-
Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PubMed Central. Available at: [Link]
- Protective Group Strategies.
- oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
-
This compound dihydrochloride. PubChem. Available at: [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
- Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. PubMed.
- (PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols.
- Synthesis of 9-alkyl-8-methoxy-8-methyl-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles.
- The Methylation Effect in Medicinal Chemistry. LASSBIO - UFRJ.
- Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Université du Québec à Trois-Rivières.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
Sources
- 1. Protecting Group Strategies in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 7. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
Technical Support Center: Stability and Degradation of 2-Methyl-2,7-diazaspiro[3.5]nonane
Welcome to the technical support center for 2-Methyl-2,7-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this spirocyclic diamine. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.
Introduction to the Stability of this compound
This compound is a spirocyclic diamine featuring a unique three-dimensional structure that is of increasing interest in medicinal chemistry.[1][2] Its framework, containing both a tertiary and a secondary amine within an azetidine and piperidine ring system, presents specific stability considerations.[3][4] Understanding the chemical stability of this molecule is crucial for ensuring its quality, efficacy, and safety in pharmaceutical applications. This guide will delve into the potential degradation pathways and provide practical strategies for conducting stability studies.
Forced degradation studies are essential for identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods.[5][6] These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress to predict its long-term stability.[7]
Potential Degradation Pathways
The structure of this compound contains functionalities susceptible to degradation. The primary sites for degradation are the tertiary and secondary amine groups, as well as the strained azetidine ring.
Oxidative Degradation
The nitrogen atoms in both the azetidine and piperidine rings are susceptible to oxidation. The tertiary amine is likely to form an N-oxide, a common metabolic and degradation pathway for such compounds. The secondary amine can also undergo oxidation.
-
Causality: Oxidizing agents, such as peroxides, or atmospheric oxygen over prolonged periods, can lead to the formation of N-oxides and other oxidative degradants.
Hydrolytic Degradation (Acidic/Basic Conditions)
While the molecule lacks ester or amide bonds that are readily hydrolyzed, the strained four-membered azetidine ring may be susceptible to ring-opening under harsh acidic or basic conditions, accelerated by elevated temperatures.
-
Causality: Extreme pH conditions can catalyze the cleavage of the C-N bonds within the strained azetidine ring, leading to the formation of ring-opened impurities.
Photodegradation
Exposure to ultraviolet or visible light can induce photolytic degradation. The energy from light can promote the formation of radical species, initiating a cascade of degradation reactions.
-
Causality: The absorption of light energy can lead to the homolytic cleavage of C-N or C-C bonds, resulting in a complex mixture of degradants.
Thermal Degradation
Elevated temperatures can provide the energy needed to overcome the activation barriers for various degradation reactions, including ring cleavage and decomposition.
-
Causality: High temperatures can induce molecular vibrations and bond scission, leading to the breakdown of the spirocyclic structure.
Visualizing Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under various stress conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No degradation observed under stress conditions. | The compound is highly stable, or the stress conditions are too mild. | Incrementally increase the severity of the stressor. For example, move from 0.1 M HCl to 1 M HCl, or increase the temperature in 10°C intervals.[8] |
| Complete or excessive degradation (>20%). | The stress conditions are too harsh, leading to secondary degradation products that can complicate analysis.[8] | Reduce the severity of the stress conditions by lowering the temperature, decreasing the concentration of the stressor, or shortening the exposure time. The goal is to achieve 5-20% degradation.[7][8] |
| Appearance of multiple unknown peaks in HPLC. | Formation of various degradation products. | Utilize LC-MS to determine the molecular weights of the new peaks. High-resolution mass spectrometry (HRMS) can provide elemental composition, and MS/MS can aid in structural elucidation.[8][9] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column chemistry, mobile phase, or pH for separating the parent compound from its degradants. | Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl). Optimize the mobile phase composition and pH to improve peak shape and resolution. |
| Precipitation of the compound during the study. | Poor solubility of the compound or its degradants in the stress medium. | Consider using a co-solvent that is inert under the stress conditions. Ensure the concentration of the compound is below its solubility limit in the chosen medium. |
Experimental Protocols for Forced Degradation
The following are generalized protocols. It is crucial to adapt the conditions to achieve the target degradation of 5-20% for this compound.
Workflow for Forced Degradation Studies
Caption: General workflow for conducting and analyzing forced degradation studies.
Acidic and Basic Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
For acid hydrolysis, dilute the stock solution with 0.1 M to 1 M HCl.
-
For basic hydrolysis, dilute the stock solution with 0.1 M to 1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points.
-
Neutralize the samples before analysis to prevent further degradation.
-
Analyze by HPLC, comparing to a solution of the compound in a neutral medium.[10]
Oxidative Degradation
-
Dissolve the compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the compound solution.
-
Keep the mixture at room temperature or slightly elevated temperature and monitor the degradation over time.
-
Analyze the samples by HPLC at different time intervals.
Photolytic Degradation
-
Place a solution of the compound in a photostability chamber.
-
Expose the sample to a light source that complies with ICH Q1B guidelines, providing controlled UV and visible light exposure.
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC.[8]
Thermal Degradation
-
Place the solid compound in a controlled temperature oven (e.g., at 60-80°C).
-
At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
Compare the results to a sample stored at a lower, controlled temperature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to minimize degradation?
A1: Based on its chemical structure, this compound should be stored in a cool, dry place, protected from light and air. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Q2: My sample of this compound has changed color. Does this indicate degradation?
A2: A change in color is often an indicator of chemical degradation. This could be due to the formation of oxidized or polymeric impurities. It is highly recommended to analyze the sample using a stability-indicating analytical method, such as HPLC, to confirm the presence of degradation products and assess the purity of the material.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the parent compound from its degradation products. To develop such a method, you should:
-
Perform forced degradation studies to generate the potential degradants.
-
Use a reversed-phase HPLC column (e.g., C18) as a starting point.
-
Screen different mobile phases (e.g., acetonitrile/water or methanol/water with buffers) and gradients to achieve separation.
-
Employ a photodiode array (PDA) detector to check for peak purity and ensure that the parent peak is free from co-eluting impurities.
Q4: Are there any specific safety precautions I should take when handling this compound, especially its degradation products?
A4: Yes. This compound dihydrochloride is listed as causing skin and eye irritation, and may cause respiratory irritation.[3] It is important to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The toxicological properties of the degradation products are likely unknown, so they should be handled with the same or greater level of caution as the parent compound.
Q5: Can I use mass spectrometry to monitor the degradation of this compound?
A5: Absolutely. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for stability studies. It not only allows for the separation and detection of the parent compound and its degradants but also provides valuable information about their molecular weights. This is a critical first step in the structural elucidation of unknown impurities.
References
-
PubChem. This compound dihydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2,7-Diazaspiro[3.5]nonane. National Center for Biotechnology Information. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. Available from: [Link]
-
MedCrave. Forced degradation studies. J Anal Pharm Res. 2016;3(6):387-390. Available from: [Link]
-
Pharmaffiliates. Forced Degradation in Pharmaceuticals – A Regulatory Update. 2023. Available from: [Link]
-
Cheméo. Chemical Properties of Nonane, 2-methyl- (CAS 871-83-0). Available from: [Link]
-
ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. J App Pharm Sci. 2012; 2(3): 129-138. Available from: [Link]
-
French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. 2023; 11(2). Available from: [Link]
-
PubChem. 2-Methyl-7-azaspiro[3.5]nonane-2-carbonitrile. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorg Med Chem. 2018;26(8):1832-1847. Available from: [Link]
-
Wiley Online Library. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. J Pharm Sci. 2000;89(6):758-765. Available from: [Link]
-
Reymond Research Group. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. 2025. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chem Commun. 2011;47:10933-10935. Available from: [Link]
-
PubChem. 2-Methyl-2,7-diazaspiro(4.4)nonane. National Center for Biotechnology Information. Available from: [Link]
-
National Center for Biotechnology Information. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. J Anal Methods Chem. 2013; 2013: 802961. Available from: [Link]
-
ResearchGate. The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. J Org Chem. 2016;81(9):3699-708. Available from: [Link]
-
MDPI. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules. 2021; 26(21): 6635. Available from: [Link]
Sources
- 1. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 2. researchgate.net [researchgate.net]
- 3. This compound dihydrochloride | C8H18Cl2N2 | CID 71743011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-up of 2-Methyl-2,7-diazaspiro[3.5]nonane Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis and scale-up of 2-Methyl-2,7-diazaspiro[3.5]nonane, a key building block in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges, drawing from established protocols and troubleshooting experiences in the field.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this compound synthesis?
A1: Successful scale-up hinges on meticulous control over several key parameters. These include:
-
Heat Transfer: The cyclization and reduction steps are often exothermic. Inadequate heat dissipation on a larger scale can lead to temperature spikes, promoting side reactions and impurities. A reactor with sufficient cooling capacity and surface area is crucial.
-
Mass Transfer and Mixing: Homogeneity is key. Inefficient mixing can create localized concentrations of reagents, leading to byproduct formation. The impeller design, agitation speed, and baffling of the reactor must be optimized for the reaction volume.[1]
-
Reagent Addition Rate: The rate at which reagents are added can significantly influence the reaction's selectivity and impurity profile. A controlled, often slower, addition rate is typically required at scale to manage exotherms and maintain optimal stoichiometry.
-
Solvent Selection: A solvent suitable for the lab bench may be impractical or unsafe for large-scale production. Factors like boiling point, viscosity, flammability, toxicity, and cost must be carefully considered for pilot and industrial-scale operations.
Q2: What are the common synthetic routes for this compound and their respective scale-up challenges?
A2: A prevalent synthetic strategy involves the construction of the spirocyclic core through intramolecular cyclization, often followed by reduction and deprotection steps. A common approach involves the use of a protected piperidine derivative which is subsequently elaborated to form the azetidine ring.[2][3]
Challenges in scaling up these routes include:
-
Handling of Hazardous Reagents: Many syntheses employ reagents like lithium aluminum hydride (LAH) which are highly reactive and require specialized handling procedures at scale.[3][4]
-
Protecting Group Strategy: The choice of protecting groups for the nitrogen atoms is critical. They must be stable under the reaction conditions for ring formation and selectively removable without affecting the spirocyclic core. Inefficient protection or deprotection can lead to a mixture of products that are difficult to separate.
-
Purification: The final product and intermediates can be challenging to purify on a large scale. Distillation may not be feasible due to the compound's physical properties, often necessitating chromatographic purification which can be costly and time-consuming at scale.
Q3: What analytical methods are recommended for in-process control and final product analysis?
A3: A robust analytical strategy is essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product. Recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): For monitoring reaction conversion and purity of intermediates and the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and intermediates.
Troubleshooting Guide
This section addresses specific issues that may arise during the production of this compound.
| Problem | Potential Causes | Troubleshooting Steps & Scientific Rationale |
| Low Yield of Cyclized Intermediate | Incomplete reaction; Side reactions (e.g., intermolecular reactions); Poor quality of starting materials. | 1. Verify Starting Material Purity: Use validated analytical methods (e.g., NMR, GC) to ensure the purity of precursors. Impurities can interfere with the reaction. 2. Optimize Reaction Conditions: Systematically vary temperature, reaction time, and solvent. A Design of Experiments (DoE) approach can efficiently identify optimal conditions. 3. Controlled Reagent Addition: Add the cyclization agent slowly and at a controlled temperature to minimize exothermic spikes that can favor side reactions. |
| Formation of Over-reduced Byproducts | Excessive reducing agent; Inadequate temperature control during reduction. | 1. Stoichiometric Control of Reducing Agent: Carefully control the stoichiometry of the reducing agent (e.g., LAH). Use of a less reactive reducing agent could also be explored. 2. Maintain Low Reaction Temperature: Perform the reduction at a consistently low temperature (e.g., 0°C or below) to improve selectivity. The high reactivity of LAH is significantly tempered at lower temperatures.[3][4] |
| Difficulties in Product Isolation and Purification | Product is highly water-soluble or forms an azeotrope with the solvent; Presence of closely related impurities. | 1. Solvent Extraction Optimization: Perform a systematic study of different solvent systems for extraction. Consider using a continuous extraction apparatus for improved efficiency. 2. Salt Formation: Convert the free base to a salt (e.g., dihydrochloride) to facilitate precipitation and isolation. The salt form often has better crystallinity and lower solubility in organic solvents.[5] 3. Chromatographic Method Development: For persistent impurities, develop a robust chromatographic method. Consider alternative stationary phases or gradient elution profiles. |
| Inconsistent Batch-to-Batch Purity | Variations in raw material quality; Inconsistent reaction conditions; Inadequate cleaning of the reactor. | 1. Implement Strict Raw Material Specifications: Establish and enforce rigorous quality control specifications for all starting materials. 2. Standardize Operating Procedures (SOPs): Ensure all process parameters (temperatures, addition rates, mixing speeds, etc.) are precisely defined and followed for every batch. 3. Implement a Thorough Cleaning Protocol: Develop and validate a cleaning procedure for the reactor to prevent cross-contamination between batches. |
Experimental Workflows
Workflow: Synthesis of this compound (Illustrative)
This workflow provides a generalized overview of a potential synthetic route. Specific reagents and conditions should be optimized based on laboratory findings.
Caption: Generalized synthetic workflow for this compound.
Workflow: Troubleshooting Low Yield
This decision tree illustrates a logical approach to diagnosing and resolving low yield issues during scale-up.
Caption: Decision tree for troubleshooting low reaction yield.
Safety Considerations
The synthesis of this compound and its intermediates may involve hazardous materials and reactions.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]
-
Ventilation: All operations should be conducted in a well-ventilated area or a chemical fume hood.[6][7]
-
Handling of Pyrophoric Reagents: Reagents like lithium aluminum hydride must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from sources of ignition.[9]
-
Emergency Procedures: Ensure that safety showers, eyewash stations, and fire extinguishers are readily accessible.[9]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Semantic Scholar. [Link]
-
Safety Data Sheet - Angene Chemical. [Link]
-
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. ACS Publications. [Link]
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.
-
Analytical Methods. [Link]
-
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems - Figshare. [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.
-
2,7-Diazaspiro[3.5]nonane, 2-methyl-, hydrochloride (1:2) - Molbase. [Link]
-
This compound dihydrochloride - PubChem. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. [Link]
-
Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - ResearchGate. [Link]
-
2-methyl-2-phenyl-4-pentenal - Organic Syntheses Procedure. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 5. CAS 1610028-42-6: 2,7-Diazaspiro[3.5]nonane, 2-methyl-, hy… [cymitquimica.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
Identifying and removing impurities in 2-Methyl-2,7-diazaspiro[3.5]nonane samples
Technical Support Center: 2-Methyl-2,7-diazaspiro[3.5]nonane
A Guide to Identification and Removal of Impurities for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Impurity Identification
Question 1: I have synthesized this compound, but I suspect it is impure. What are the likely impurities I should be looking for?
Answer: Impurities in your sample can originate from several sources throughout the synthetic and work-up process. A systematic approach to identifying potential impurities involves considering the starting materials, reagents, intermediates, and possible side reactions.
-
Starting Materials and Reagents: Unreacted starting materials and leftover reagents are common impurities. For instance, if a Boc-protected precursor was used, incomplete deprotection can lead to residual Boc-protected this compound.
-
Side-Reaction Products: Depending on the synthetic route, various side reactions can occur. For example, if lithium aluminum hydride (LiAlH4) is used for a reduction step, over- or under-reduction can lead to related impurities.
-
Solvent-Related Impurities: Solvents used during the reaction or purification can sometimes react with the product. For example, acetone, if used as a solvent, has been shown to react with some vicinal diamines to form benzodiazepine-like structures[1]. It's also crucial to consider residual solvents, which can be identified using techniques like GC-MS. The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for residual solvents in pharmaceuticals[2].
-
Degradation Products: Amines, in general, can be susceptible to oxidation, especially if not stored properly. This can lead to a variety of degradation products, which may be colored.
A thorough understanding of your specific synthetic pathway is crucial for predicting the most likely impurities. Advanced analytical techniques are essential for confirming the identity of these impurities[3][4].
Question 2: What is the best analytical technique to identify impurities in my this compound sample?
Answer: A multi-pronged analytical approach is often the most effective strategy for comprehensive impurity profiling. The choice of technique depends on the nature of the suspected impurities (e.g., volatility, polarity).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent choice for identifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight byproducts[3][5]. The mass spectrometer provides molecular weight and fragmentation data, which is invaluable for structural elucidation[6][7].
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): HPLC is a workhorse technique for separating non-volatile impurities. Given the polar and basic nature of this compound, Hydrophilic Interaction Chromatography (HILIC) or reversed-phase chromatography with an appropriate ion-pairing agent or a basic mobile phase modifier can be effective[8][9]. Coupling HPLC with a mass spectrometer (LC-MS) provides the ability to identify the molecular weights of separated impurities, which is a powerful tool for impurity identification[4][10].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural characterization of the final product and any isolated impurities[3][11]. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure[12][13][14]. For complex mixtures, 2D NMR techniques can help to resolve overlapping signals and establish connectivity.
The following table summarizes the recommended analytical techniques and their primary applications in the context of this compound impurity analysis:
| Analytical Technique | Primary Application | Key Insights Provided |
| GC-MS | Identification of volatile and semi-volatile impurities (e.g., residual solvents, low MW byproducts) | Molecular weight, fragmentation pattern, retention time |
| HPLC/LC-MS | Separation and identification of non-volatile impurities (e.g., starting materials, side-reaction products) | Retention time, molecular weight, purity assessment |
| NMR Spectroscopy | Structural elucidation of the main product and isolated impurities | Detailed molecular structure, connectivity, stereochemistry |
Question 3: My NMR spectrum of this compound looks complex and I'm not sure if it's pure. What should I look for?
Answer: A pure sample of this compound should exhibit a relatively simple NMR spectrum consistent with its symmetrical structure. The presence of unexpected signals or complex splitting patterns often indicates impurities.
-
Expected Signals: In a ¹H NMR spectrum, you should expect to see signals corresponding to the methyl group protons and the protons of the two different methylene groups in the spirocyclic rings. Similarly, the ¹³C NMR spectrum should show a limited number of signals corresponding to the unique carbon atoms in the molecule.
-
Signs of Impurities:
-
Additional Peaks: The presence of extra peaks in the spectrum that do not correspond to the expected structure of this compound or the solvent is a clear indication of impurities.
-
Integration Mismatches: The integration of the proton signals should correspond to the number of protons in each unique environment. If the integration ratios are incorrect, it suggests the presence of impurities.
-
Broadening of Signals: While some peak broadening can be due to conformational exchange, significant broadening, especially of the N-H proton signal (if visible), can sometimes indicate the presence of acidic or basic impurities.
-
If you suspect impurities based on the NMR spectrum, it is advisable to use a hyphenated technique like LC-MS to separate and identify the components of the mixture[10].
Section 2: Impurity Removal
Question 4: I have identified impurities in my this compound sample. What is the most effective way to purify it?
Answer: The choice of purification method depends on the physical and chemical properties of your product and the impurities. For a polar amine like this compound, several techniques can be employed.
-
Column Chromatography: This is a versatile technique for separating compounds based on their polarity.
-
Normal-Phase Chromatography: Using a polar stationary phase like silica gel can be challenging for basic amines due to strong interactions that can lead to peak tailing and product degradation[9]. To mitigate this, you can add a small amount of a competing amine, such as triethylamine (TEA) or ammonia, to the mobile phase[15][16].
-
Amine-Functionalized Silica: Using an amine-functionalized silica column can provide a more inert surface and better peak shape for basic compounds[9].
-
Reversed-Phase Chromatography: This can be effective for polar compounds, often with better results than normal-phase silica for amines[9][17].
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities[18]. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures. For amines that are difficult to crystallize as the free base, converting them to a salt (e.g., a hydrochloride or sulfate salt) can often facilitate recrystallization[19][20].
-
Distillation: If your product is a liquid and thermally stable, distillation can be used to separate it from non-volatile impurities or those with significantly different boiling points.
The following diagram illustrates a general workflow for impurity removal:
Caption: A workflow for identifying and removing impurities.
Question 5: I'm having trouble with column chromatography of my this compound on silica gel. The product seems to be streaking or not eluting at all. What can I do?
Answer: This is a common problem when purifying basic amines on acidic silica gel. The interaction between the amine and the acidic silanol groups on the silica surface can lead to poor chromatographic performance. Here are several strategies to overcome this:
-
Add a Competing Base to the Mobile Phase: Incorporating a small percentage (e.g., 0.1-1%) of a volatile amine like triethylamine (TEA) or ammonium hydroxide into your eluent can neutralize the acidic sites on the silica gel, preventing your product from irreversibly binding or streaking[9][16].
-
Use a More Polar Solvent System: For highly polar amines, a standard hexane/ethyl acetate system may not be sufficient. A more polar mobile phase, such as dichloromethane/methanol, may be necessary to elute the compound[15].
-
Switch to a Different Stationary Phase:
-
Amine-functionalized silica: This is often the best choice for purifying basic amines as it provides a less acidic surface and improves peak shape[9].
-
Alumina (neutral or basic): Alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reversed-phase silica (C18): As mentioned earlier, reversed-phase chromatography can be very effective for polar compounds[17].
-
The following diagram outlines the decision-making process for troubleshooting amine purification by column chromatography:
Caption: Troubleshooting guide for column chromatography of amines.
Experimental Protocols
Protocol 1: GC-MS Analysis for Volatile Impurities
This protocol provides a general method for the analysis of this compound for volatile impurities. The exact parameters may need to be optimized for your specific instrument and column.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of your this compound sample into a GC vial.
-
Add 1 mL of a suitable solvent (e.g., methanol or dichloromethane) and vortex to dissolve.
-
-
GC-MS Instrument Conditions (Example):
-
GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is often suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1 µL injection in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze any other peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) to identify potential impurities[21].
-
Protocol 2: Purification by Column Chromatography using a Mobile Phase Modifier
This protocol describes a general procedure for purifying this compound using silica gel chromatography with a triethylamine modifier.
-
Slurry Preparation:
-
In a beaker, add silica gel to your chosen starting eluent (e.g., 95:5 dichloromethane:methanol) to form a slurry.
-
Add triethylamine to the slurry to a final concentration of 0.5% (v/v).
-
-
Column Packing:
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity or with gentle pressure.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the sample with the mobile phase containing 0.5% triethylamine.
-
Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
References
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Retrieved from [Link]
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]
-
Al-Kindy, S. M., et al. (2021). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Dyes and Pigments, 186, 108963. Retrieved from [Link]
- Doyle, F. P., & Nayler, J. H. C. (1956). U.S. Patent No. 2,739,981. U.S. Patent and Trademark Office.
-
da Silva, J. G., et al. (2022). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 935-941. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
Etienne, M. (2006). Methodology for histamine and biogenic amines analysis. Archimer. Retrieved from [Link]
-
University of Helsinki. (n.d.). Chromatographic determination of amines in food samples. Helda. Retrieved from [Link]
-
ResearchGate. (2016, January 5). What the best solvent can be used to recrystallize p-phenylenediamine? Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
PubChem. (n.d.). This compound dihydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
The Pharma Innovation Journal. (2017, October 24). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. Retrieved from [Link]
-
Biotech Spain. (2023, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
PubMed. (n.d.). Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. Retrieved from [Link]
-
MDPI. (n.d.). A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
SpringerLink. (n.d.). NMR Spectra and Molecular Structure. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
University of Calgary. (n.d.). An Introduction to NMR Spectroscopy. Retrieved from [Link]
-
Biometris. (2022, November 1). Analysis of GC-MS metabolomics data with metaMS. Retrieved from [Link]
-
White Rose Research Online. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]
-
French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. Retrieved from [Link]
-
DergiPark. (n.d.). GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) ANALYSIS OF CONSOLIDA THIRKEANA EXTRACT. Retrieved from [Link]
-
MDPI. (2022, April 17). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study - Cherry. Retrieved from [Link]
-
European Medicines Agency. (2020, May 4). Q3C (R8): Impurities: guideline for residual solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methyl-2-phenyl-4-pentenal. Retrieved from [Link]
Sources
- 1. Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 4. rroij.com [rroij.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. rjptonline.org [rjptonline.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. ajrconline.org [ajrconline.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Proton NMR Table [www2.chemistry.msu.edu]
- 13. sci.sohag-univ.edu.eg [sci.sohag-univ.edu.eg]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chromatography [chem.rochester.edu]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. US2739981A - Diamines and salts thereof - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Secure Verification [cherry.chem.bg.ac.rs]
Improving the regioselectivity of reactions involving 2-Methyl-2,7-diazaspiro[3.5]nonane
Welcome to the technical support guide for improving the regioselectivity of reactions involving 2-Methyl-2,7-diazaspiro[3.5]nonane. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique challenges presented by this valuable spirocyclic scaffold. Here, we will dissect the underlying principles governing its reactivity and provide actionable troubleshooting advice and detailed protocols to achieve high selectivity in your synthetic endeavors.
Understanding the Challenge: The Two Faces of this compound
The core challenge in the functionalization of this compound lies in the distinct chemical environments of its two nitrogen atoms. Controlling which nitrogen reacts with an incoming electrophile is paramount for the successful synthesis of target molecules.
-
N7 (Secondary Amine): Located in the six-membered piperidine-like ring, this nitrogen is a secondary amine. It is generally more nucleophilic and sterically accessible.
-
N2 (Tertiary Amine): Located in the strained four-membered azetidine ring, this nitrogen is tertiary, bearing a methyl group. Its position within the strained ring and the presence of three alkyl substituents make it significantly more sterically hindered.[1][2]
Caption: Workflow for the selective functionalization of the N2 position.
Data Summary & Experimental Protocols
Data Presentation: Impact of Reagent Choice on N7-Selectivity
The following table provides illustrative data on how the steric bulk of the electrophile influences the regioselectivity of alkylation reactions. Note: These are representative values based on established chemical principles.
| Entry | Electrophile | Reagent | Base | Temp (°C) | Approx. N7:N2 Ratio |
| 1 | Methyl | CH₃I | K₂CO₃ | 25 | 90 : 10 |
| 2 | Ethyl | CH₃CH₂Br | K₂CO₃ | 25 | 95 : 5 |
| 3 | Benzyl | BnBr | K₂CO₃ | 25 | >98 : 2 |
| 4 | Trityl | TrCl | TEA | 25 | >99 : <1 |
As shown, increasing the steric hindrance of the alkylating agent significantly enhances the selectivity for the more accessible N7 position. [3][4][5]
Experimental Protocol 1: Regioselective N7-Boc Protection
This protocol describes the robust and highly selective protection of the N7 position.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (approx. 0.1 M concentration)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of a solution of Boc₂O in a small amount of DCM over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N7-Boc protected product.
Experimental Protocol 2: Regioselective N7-Acylation with Benzoyl Chloride
This protocol details the selective acylation of the N7 position.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous (approx. 0.1 M concentration)
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried, inert-atmosphere (N₂ or Ar) flask.
-
Cool the solution to 0 °C.
-
Add DIPEA to the stirred solution.
-
Add benzoyl chloride dropwise via syringe over 10 minutes. A precipitate (DIPEA·HCl) may form.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the salt precipitate and wash the solid with a small amount of THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ (to remove excess acid chloride), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify via flash column chromatography to obtain the desired N7-benzoylated product.
References
- Dynamic amine sorting enables multiselective construction of unsymmetrical chiral diamines. (2024).
- CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry.
- Dynamic amine sorting enables multiselective construction of unsymmetrical chiral diamines | Request PDF. (2024).
- 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis. ChemicalBook.
- The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. (2018). Semantic Scholar.
- This compound dihydrochloride. PubChem.
- Protecting Groups. University of Minnesota.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research.
- Protecting Group Strategies in Natural Product Biosynthesis. (2026).
- Regioselectivity in the opening of 3-membered heterocycles. (2021). Chemistry Stack Exchange.
- Steric Hindrance. (2024). YouTube.
- Steric hindrance. (2013). YouTube.
- Sterically Hindered Derivatives of Pentacene and Octafluoropentacene.
- Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. (2021). CrystEngComm.
- Elimin
- Zaitsev Rule - Regioselectivity of E2 Elimin
- E2 mechanism: regioselectivity. (2017). YouTube.
Sources
Technical Support Center: A Troubleshooting Guide for the Synthesis of 2,7-Diazaspiro[3.5]nonane Analogs
Welcome to the technical support center for the synthesis of 2,7-diazaspiro[3.5]nonane analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of these valuable spirocyclic scaffolds. The information is presented in a practical question-and-answer format to directly address specific experimental issues, ensuring scientific integrity and providing actionable solutions.
I. Spirocyclization and Core Formation: Common Hurdles
The construction of the 2,7-diazaspiro[3.5]nonane core is the foundational step in the synthesis of its analogs. This is often achieved through multicomponent reactions such as the Mannich or Knoevenagel condensation reactions. However, these reactions can be prone to low yields and the formation of side products.
Q1: My Mannich reaction for the synthesis of a 2,7-diazaspiro[3.5]nonane precursor is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I optimize the reaction?
Low yields in the Mannich reaction for spirocycle formation are often due to competing side reactions and suboptimal reaction conditions. The key is to control the formation of the key iminium ion intermediate and prevent side reactions of the enolizable ketone.
Causality and Optimization:
-
Side Reactions: The primary side reactions in the Mannich reaction involving a ketone, an aldehyde (often formaldehyde), and an amine are self-condensation of the ketone and the formation of over-alkylated products. If a primary amine is used, the initial Mannich product can react further.
-
Reaction Conditions: The choice of solvent, temperature, and stoichiometry of reactants is crucial. The reaction is typically carried out under acidic conditions to promote the formation of the iminium ion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a low-yielding Mannich reaction.
Step-by-Step Protocol for Optimization:
-
Reagent Stoichiometry and Quality:
-
Ensure the use of high-purity starting materials. Impurities in the ketone or amine can lead to undesired side reactions.
-
Typically, a slight excess of the aldehyde and amine is used relative to the ketone to drive the reaction to completion. However, a large excess can lead to byproduct formation. Start with a 1:1.1:1.1 molar ratio of ketone:aldehyde:amine.
-
-
Solvent and Temperature Optimization:
-
The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are commonly used.
-
If the reaction is sluggish, consider a gentle increase in temperature. However, be aware that higher temperatures can also promote side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
-
pH Control:
-
The reaction is often catalyzed by acid. If the reaction is not proceeding, a catalytic amount of a mild acid (e.g., acetic acid) can be added to facilitate the formation of the iminium ion.
-
Expected Outcome: By systematically optimizing these parameters, you should observe a significant improvement in the yield of the desired spirocyclic product and a reduction in the complexity of the reaction mixture.
Q2: I am attempting a Knoevenagel condensation between N-Boc-4-piperidone and diethyl malonate, but the reaction is incomplete. How can I drive the reaction to completion?
The Knoevenagel condensation is an equilibrium-driven reaction, and the removal of the water byproduct is essential to shift the equilibrium towards the product.[1][2] Incomplete reactions are often a result of insufficient water removal or suboptimal catalytic activity.
Causality and Optimization:
-
Water Removal: The condensation reaction produces one equivalent of water. If not removed, water can hydrolyze the iminium intermediate or participate in reversible reactions, leading to an incomplete reaction.[3]
-
Catalyst Choice: A weak base, such as piperidine or pyridine, is typically used as a catalyst.[1][2] The basicity of the catalyst must be sufficient to deprotonate the active methylene compound (diethyl malonate) but not so strong as to cause self-condensation of the piperidone.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an incomplete Knoevenagel condensation.
Step-by-Step Protocol for Driving the Reaction to Completion:
-
Azeotropic Water Removal:
-
Set up the reaction with a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene is a common solvent for this purpose.
-
Reflux the reaction mixture until no more water is collected in the Dean-Stark trap.
-
-
Catalyst Optimization:
-
Ensure the catalyst is not degraded. Use freshly opened or properly stored piperidine or pyridine.
-
The typical catalyst loading is 0.1-0.2 equivalents. If the reaction is still slow, a slight increase in catalyst loading may be beneficial.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC, looking for the disappearance of the starting materials and the appearance of the more nonpolar product.
-
Expected Outcome: The implementation of azeotropic water removal should significantly improve the conversion of your starting materials to the desired product.
II. Protecting Group Strategies and Challenges
The use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, is essential for the selective functionalization of the two nitrogen atoms in the 2,7-diazaspiro[3.5]nonane core. However, both the introduction and removal of the Boc group can present challenges.
Q3: I am having difficulty with the Boc-protection of one of the nitrogens in 2,7-diazaspiro[3.5]nonane. The reaction is either incomplete or I am observing di-protection. How can I achieve selective mono-protection?
Selective mono-Boc-protection of a diamine can be challenging due to the similar reactivity of the two amino groups. The key to achieving mono-protection is to carefully control the stoichiometry of the Boc-anhydride (Boc₂O) and the reaction conditions.
Causality and Optimization:
-
Stoichiometry: Using a stoichiometric amount or a slight excess of Boc₂O will favor di-protection. To achieve mono-protection, a substoichiometric amount of Boc₂O should be used.
-
Reaction Temperature: Running the reaction at a lower temperature can help to control the reactivity and improve the selectivity for mono-protection.
Step-by-Step Protocol for Selective Mono-Boc-Protection:
-
Reactant Stoichiometry:
-
Dissolve the 2,7-diazaspiro[3.5]nonane in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (0.9-1.0 equivalents) in the same solvent to the cooled diamine solution over a period of 1-2 hours.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction closely by TLC or LC-MS. You should see the formation of the mono-protected product as the major spot.
-
Once the desired level of conversion is reached, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography to separate the mono-protected product from the unreacted diamine and the di-protected byproduct.
-
Expected Outcome: By carefully controlling the stoichiometry and temperature, you can significantly increase the yield of the desired mono-Boc-protected 2,7-diazaspiro[3.5]nonane.
Q4: The acidic deprotection of my N-Boc protected 2,7-diazaspiro[3.5]nonane analog is incomplete, even after prolonged reaction times. What could be the issue?
Incomplete Boc deprotection is a common issue and can be attributed to several factors, including insufficient acid strength, steric hindrance, or the presence of other acid-sensitive functional groups that necessitate milder conditions.[4]
Causality and Optimization:
-
Acid Strength and Concentration: The most common reason for incomplete deprotection is that the acidic conditions are not strong enough to efficiently cleave the Boc group.[4] Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or methanol are commonly used.
-
Steric Hindrance: A sterically hindered environment around the Boc-protected nitrogen can slow down the deprotection reaction.
-
Solvent Effects: The choice of solvent can influence the deprotection efficiency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
Step-by-Step Protocol for Complete Boc Deprotection:
-
Optimize Acidic Conditions:
-
If using TFA in DCM, increase the concentration of TFA from the typical 20-30% up to 50%.
-
Alternatively, switch to a stronger acid system, such as 4M HCl in dioxane.
-
Ensure that your acid is not old or has absorbed water, which can reduce its effectiveness.
-
-
Increase Reaction Temperature:
-
If the reaction is still sluggish at room temperature, gentle heating to 40-50 °C can accelerate the deprotection. Monitor for potential side reactions at elevated temperatures.
-
-
Use of Cation Scavengers:
-
The deprotection proceeds via a tert-butyl cation intermediate, which can alkylate nucleophilic sites on your molecule.[5][6] The addition of a scavenger such as triethylsilane or anisole can trap this cation and prevent side reactions, which may also improve the overall efficiency of the deprotection.
-
Expected Outcome: By systematically increasing the strength of the acidic conditions and considering the use of scavengers, you should be able to achieve complete deprotection of the Boc group.
III. Purification and Characterization
The purification of diazaspiroalkanes and the correct interpretation of their characterization data are critical for ensuring the quality of the final product.
Q5: I am struggling with the purification of my 2,7-diazaspiro[3.5]nonane analog. It is difficult to separate from starting materials and byproducts by column chromatography. What are some alternative purification strategies?
The polar nature of diamines can make them challenging to purify by standard silica gel chromatography, as they can streak on the column.
Causality and Optimization:
-
Polarity: The two basic nitrogen atoms make these compounds highly polar, leading to strong interactions with the acidic silica gel.
-
Volatility: If the compound is sufficiently volatile and thermally stable, distillation can be an effective purification method.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.
Alternative Purification Strategies:
| Purification Method | Description | When to Use |
| Acid-Base Extraction | The basic nature of the diamine allows for its separation from neutral organic impurities by extraction into an acidic aqueous solution, followed by basification and re-extraction into an organic solvent. | When the main impurities are non-basic. |
| Recrystallization | If the product is a solid, dissolving it in a hot solvent and allowing it to cool slowly can lead to the formation of pure crystals. | For solid products with suitable solubility profiles. |
| Distillation | For liquid products with sufficient thermal stability and a boiling point different from impurities. | For volatile and thermally stable liquid products. |
| Ion-Exchange Chromatography | Utilizes a resin with charged functional groups to separate compounds based on their charge. | For highly polar compounds that are difficult to separate by other methods. |
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The diamine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer to a pH > 10 with a base like sodium hydroxide.
-
Extract the deprotonated diamine back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
Q6: I have obtained an NMR spectrum of my synthesized 2,7-diazaspiro[3.5]nonane analog, but I am unsure how to interpret the signals to confirm the structure and identify potential impurities.
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. A thorough understanding of the expected chemical shifts and coupling patterns for your target molecule is essential for accurate interpretation.
Key NMR Features of the 2,7-diazaspiro[3.5]nonane Core:
-
¹H NMR:
-
You will typically observe a series of multiplets in the aliphatic region (1.5-3.5 ppm) corresponding to the methylene protons of the piperidine and azetidine rings.
-
The protons on the carbons adjacent to the nitrogen atoms will be shifted downfield.
-
The spirocyclic nature of the molecule can lead to complex coupling patterns.
-
-
¹³C NMR:
-
The spectrum will show distinct signals for the carbon atoms of the piperidine and azetidine rings.
-
The spiro carbon atom will have a unique chemical shift.
-
The carbons attached to the nitrogen atoms will be in the range of 40-60 ppm.
-
Identifying Common Impurities by NMR:
-
Residual Solvents: Check for characteristic signals of common laboratory solvents.[7][8][9]
-
Starting Materials: Compare the spectrum of your product with those of the starting materials to check for their presence.
-
Byproducts: Unidentified signals may correspond to byproducts from side reactions. Two-dimensional NMR techniques like COSY and HSQC can be invaluable in elucidating the structure of these impurities.
IV. Scale-Up Considerations
Transitioning a synthetic route from the laboratory bench to a larger scale introduces a new set of challenges that must be carefully considered.[10][11]
Q7: What are the key challenges I should anticipate when scaling up the synthesis of a 2,7-diazaspiro[3.5]nonane analog?
Scaling up a chemical synthesis is not simply a matter of using larger flasks and more reagents. Issues related to heat transfer, mixing, and reagent addition become much more critical at a larger scale.[10]
Key Scale-Up Challenges:
| Challenge | Description | Mitigation Strategy |
| Heat Transfer | Exothermic or endothermic reactions can be difficult to control in large reactors, leading to temperature gradients and potential side reactions. | Use a reactor with a high surface area-to-volume ratio and an efficient cooling/heating system. Monitor the internal temperature closely. |
| Mixing | Inefficient mixing can lead to localized concentrations of reagents, resulting in poor yields and increased byproduct formation. | Use appropriate agitation (e.g., overhead stirrer with a suitable impeller) and ensure the reaction mixture is homogeneous. |
| Reagent Addition | The rate of reagent addition can have a significant impact on the reaction outcome, especially for highly reactive species. | Use a syringe pump or an addition funnel for controlled, slow addition of critical reagents. |
| Workup and Purification | Procedures that are straightforward on a small scale, such as extractions and chromatography, can become cumbersome and time-consuming on a larger scale. | Consider alternative purification methods like crystallization or distillation that are more amenable to scale-up. |
By proactively addressing these potential challenges, you can increase the likelihood of a successful and efficient scale-up of your synthesis.
References
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Advances, 5(25), 19333-19343. [Link]
-
Faisca Phillips, A. M. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry, 8, 77. [Link]
-
Pudełko, M., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26(11), 1523-1527. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation, Doebner Modification. [Link]
-
Aridoss, G., et al. (2008). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Archiv der Pharmazie, 341(9), 562-569. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Chen, C., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 398. [Link]
-
Faisca Phillips, A. M. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry, 8, 77. [Link]
-
Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]
-
Kotha, S., et al. (2015). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 19(9), 1169-1178. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Deshpande, A., et al. (2014). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Journal of Molecular Catalysis B: Enzymatic, 108, 68-74. [Link]
-
D'Andrea, L. D., et al. (2013). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 43(16), 2215-2223. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Chetry, J. B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23903-23909. [Link]
-
Liu, W., et al. (2021). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Marine Drugs, 19(11), 603. [Link]
-
Gallop, M. A., et al. (1998). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. The Journal of Organic Chemistry, 63(22), 8094-8095. [Link]
-
Caron, S., et al. (2006). Use of Isopropyl Acetate as a Solvent for the Synthesis of a Pharmaceutical Intermediate. Organic Process Research & Development, 10(5), 929-932. [Link]
-
Li, B., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
-
Aimon, A., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(5), 564-567. [Link]
-
Reddit. (2019). Having great trouble with a Boc-protection reaction. r/chemhelp. [Link]
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-39. [Link]
-
Aimon, A., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(5), 564-567. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-39. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 129(42), 12902-12903. [Link]
-
Am Ende, D. J. (2018). Considerations for Successful Scale-Up to Tox Batches and Phase-Api (Bulk Drug substance). Biomedical Journal of Scientific & Technical Research, 8(2). [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. [Link]
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-39. [Link]
-
Gregory, R. J., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 35(20), 3531-3536. [Link]
-
Van denbempt, K., et al. (2006). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. Journal of Combinatorial Chemistry, 8(3), 365-373. [Link]
-
Vignaduzzo, S. E., & Castellano, P. M. (2013). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 51(10), 637-647. [Link]
-
Price, C. J. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 707-722. [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Enhancing the Metabolic Stability of 2-Methyl-2,7-diazaspiro[3.5]nonane-Containing Drugs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Methyl-2,7-diazaspiro[3.5]nonane-containing drug candidates. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the metabolic stability of this valuable chemical scaffold.
The this compound moiety is a key structural component in modern medicinal chemistry. As a spirocycle, it offers a rigid, three-dimensional architecture with a high fraction of sp³-hybridized carbons.[1][2] This often leads to improved physicochemical properties, such as increased aqueous solubility and better pharmacokinetic profiles, compared to flatter, aromatic structures.[1][2][3] However, like all drug candidates, molecules containing this scaffold must be optimized for metabolic stability to ensure appropriate in vivo half-life, bioavailability, and dosing regimens.[4][5][6] This guide is designed to help you navigate and overcome common metabolic stability hurdles.
Frequently Asked Questions (FAQs)
Q: What is metabolic stability and why is it a critical parameter in drug discovery? A: Metabolic stability refers to a drug's susceptibility to biotransformation by metabolic enzymes.[5] It is a crucial property because it dictates the drug's half-life (t½) and intrinsic clearance (CLint), which in turn influence its oral bioavailability, dosing frequency, and potential for drug-drug interactions.[4][6][7] Compounds with poor metabolic stability are often rapidly cleared from the body, preventing them from reaching therapeutic concentrations.[7]
Q: What are the primary in vitro experimental models used to assess metabolic stability? A: The two most common models are liver microsomes and hepatocytes.[8][9]
-
Liver Microsomes: These are subcellular fractions containing Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[8][10] They are cost-effective, easy to use, and ideal for high-throughput screening to assess CYP-mediated metabolism.[8]
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, as well as necessary cofactors.[9][11] They provide a more comprehensive picture of a compound's overall cellular metabolism.[9][11]
Q: Which metabolic enzymes are the most significant for this compound-containing compounds? A: The primary enzymes of concern are the Cytochrome P450s (CYPs), which are responsible for the oxidative metabolism of approximately 80% of clinical drugs.[12][13] For N-heterocyclic structures like the diazaspiro[3.5]nonane core, key CYP-mediated reactions include N-dealkylation and oxidation at carbon atoms adjacent (alpha) to the nitrogen atoms.
Q: What are the probable metabolic "soft spots" on the this compound scaffold itself? A: Based on established metabolic pathways for N-heterocycles, the most likely sites of metabolism are:
-
Oxidation of the 2-methyl group: This can lead to a hydroxymethyl metabolite, which may be further oxidized.
-
Oxidation at carbons alpha to the nitrogens: Positions C1, C3, C6, and C8 are susceptible to hydroxylation.
-
N-dealkylation: If a substituent is present on the nitrogen at position 7, it can be a primary site of metabolism. The 2-methyl group is generally more stable against dealkylation.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues you may encounter during your metabolic stability experiments.
Q1: My compound is cleared almost instantly in the human liver microsome (HLM) assay. What should I do next?
-
Symptom: The concentration of your parent compound drops to <10% within the first 5-15 minutes of incubation.
-
Potential Causes: The compound is likely a high-clearance molecule and an excellent substrate for Phase I enzymes, particularly CYP3A4, the most abundant CYP in the human liver.[14][15]
-
Suggested Solutions:
-
Confirm Enzymatic Activity: First, run a control experiment where the essential cofactor, NADPH, is omitted from the incubation.[8] If the compound remains stable in the absence of NADPH, it confirms that the rapid clearance is due to NADPH-dependent enzymes like CYPs.
-
Perform Metabolite Identification (MetID): The most critical next step is to identify where the metabolism is occurring. Incubate a larger sample of your compound with HLMs and analyze the resulting mixture using high-resolution mass spectrometry to identify and structure-elucidate the primary metabolites.
-
Initiate Medicinal Chemistry Redesign: Once the metabolic "soft spot" is identified, use the strategies outlined in the "Strategies for Enhancing Metabolic Stability" section below to modify the structure and block this pathway.
-
Q2: My compound's concentration decreases significantly even in the control incubation without NADPH. What is happening?
-
Symptom: You observe >20% loss of the parent compound over the incubation period in the minus-NADPH control group.
-
Potential Causes:
-
Chemical Instability: The compound may be inherently unstable in the aqueous phosphate buffer (pH 7.4) used for the assay.[16]
-
Non-CYP Metabolism: The compound could be a substrate for other enzymes present in liver microsomes that do not require NADPH, such as UDP-glucuronyltransferases (UGTs, a Phase II enzyme) or esterases (if your molecule contains an ester moiety).[8][10]
-
-
Suggested Solutions:
-
Assess Buffer Stability: Perform an incubation in the assay buffer alone, without any liver microsomes.[7] If the compound degrades, the issue is chemical instability that must be addressed through structural modification.
-
Consider Alternative Test Systems: If the compound is stable in buffer but unstable in microsomes without NADPH, consider metabolism by UGTs or other enzymes. Running the assay in S9 fractions (which contain both microsomal and cytosolic enzymes) or hepatocytes can provide further clarity.[7]
-
Q3: The metabolic stability of my compound varies dramatically between species (e.g., stable in rat, unstable in human). How do I proceed?
-
Symptom: The calculated half-life is >60 minutes in rat liver microsomes but <15 minutes in human liver microsomes.
-
Potential Causes: There are well-known differences in the expression levels and substrate specificities of CYP450 isoforms across different species.[8][11] A compound may be a poor substrate for a dominant rat CYP isoform but an excellent substrate for a dominant human one.
-
Suggested Solutions:
-
Prioritize Human Data for Optimization: For lead optimization, the data from human-derived test systems (HLMs or human hepatocytes) is the most relevant and should guide your medicinal chemistry efforts.[8]
-
Inform Preclinical Model Selection: This data is valuable for selecting the most appropriate animal species for in vivo pharmacokinetic (PK) and toxicology studies.[6] A species whose metabolic profile most closely resembles that of humans will provide more translatable data.
-
Q4: I successfully blocked the primary metabolic site, but now the compound is being metabolized at a different position. How do I solve this "metabolic switching"?
-
Symptom: After modifying the initial site of metabolism, the overall clearance of the new analog remains high, and MetID studies reveal a new primary metabolite.
-
Potential Causes: Many complex molecules have multiple positions susceptible to metabolism. Blocking the most kinetically favorable site can unmask a secondary, previously minor, metabolic pathway. This phenomenon is known as metabolic switching.[4]
-
Suggested Solutions:
-
Iterative Redesign: This is a common challenge in drug discovery that requires an iterative cycle of MetID and chemical synthesis to systematically address each metabolic liability.
-
Global Modification Strategies: Instead of focusing on a single site, consider modifications that affect the molecule's overall properties. Reducing lipophilicity (LogP/LogD) or introducing electron-withdrawing groups to nearby aromatic rings can decrease recognition and binding by CYP enzymes, thus improving stability globally.[4][17]
-
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure for determining a compound's half-life and intrinsic clearance in a microsomal matrix.
1. Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.[16][18]
-
Test Compound Stock: Prepare a 10 mM stock solution of your test compound in DMSO.[18] From this, create a 100 µM working solution in acetonitrile or DMSO.
-
Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[8][16]
-
NADPH Regenerating System (or NADPH Stock): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[18] Alternatively, a 100 mM stock of NADPH can be prepared. The final concentration in the incubation should be 1 mM.[8]
-
Positive Controls: Prepare working solutions of known high-clearance (e.g., Midazolam, Dextromethorphan) and low-clearance compounds.[16]
-
Quenching Solution: Acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.
2. Incubation Procedure:
-
Label 1.5 mL microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 45 minutes).[8]
-
Add the liver microsome solution to each tube.
-
Add the test compound working solution to each tube to achieve a final concentration of 1 µM. Ensure the final solvent concentration (DMSO/acetonitrile) is less than 0.5%.[16]
-
Pre-incubate the tubes at 37°C for 5 minutes in a shaking water bath.
-
Initiate the reaction by adding the pre-warmed NADPH solution to all tubes except the 0-minute time point.
-
For the 0-minute time point, add the quenching solution before adding the NADPH solution.
-
At each subsequent time point, stop the reaction by adding 3-5 volumes of the cold quenching solution.
3. Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a 96-well plate or LC-MS vials.
-
Analyze the samples by LC-MS/MS to determine the amount of parent compound remaining relative to the internal standard.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from linear regression analysis equals the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
Strategies for Enhancing Metabolic Stability
Once a metabolic liability has been identified, several medicinal chemistry strategies can be employed. The rigid nature of the this compound core provides well-defined vectors for substitution, making it an excellent scaffold for systematic optimization.
| Strategy | Description | Application Example for the Scaffold |
| Steric Hindrance | Introduce a bulky group near the metabolic "soft spot" to physically block the enzyme's active site. | The inherent 2-methyl group already provides some steric protection. Adding substituents to the azetidine ring (C1, C3) or piperidine ring (C6, C8) can shield adjacent C-H bonds from oxidation. |
| Deuteration | Replace a metabolically labile C-H bond with a stronger C-D bond. This slows the rate of C-H bond cleavage, a common rate-limiting step in CYP metabolism (Kinetic Isotope Effect).[19][20] | If the 2-methyl group is identified as a site of hydroxylation, synthesizing the 2-(trideuteromethyl) analog can significantly increase stability. |
| Electronic Deactivation | Reduce the electron density of a susceptible part of the molecule, making it less prone to oxidation. | If the larger drug molecule contains an aromatic ring attached to the scaffold, adding electron-withdrawing groups (e.g., -CF₃, -SO₂NH₂) to that ring can deactivate it towards CYP-mediated oxidation.[4][17] |
| Blocking N-Dealkylation | Modify the substituent on the nitrogen at position 7 to make it more resistant to metabolism. | Replace a simple N-alkyl group with a more robust group like N-cyclopropyl or an N-t-butyl group.[4] Alternatively, converting the amine to a stable amide can also prevent metabolism at this site. |
| Bioisosteric Replacement | Replace a metabolically labile functional group with a physically and chemically similar group that is more stable. | If the broader molecule contains a labile ester, replacing it with a more stable amide or an oxetane can improve metabolic stability while preserving key interactions.[17] |
References
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- Cyprotex | Evotec. (n.d.). Microsomal Stability.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
- WuXi AppTec. (n.d.). Metabolic Stability Assays.
- Singh, J., & Sharma, S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(3), 459-477.
- PubMed. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds.
- Deprez-Poulain, R., & Deprez, B. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 13(12), 1089-1092.
- ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry.
- Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949.
- Charman, S. A., et al. (2016). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Infectious Diseases, 2(10), 688-701.
- Benchchem. (n.d.). The Strategic Application of 6,7-Diazaspiro[4.5]decane as a Piperazine Bioisostere in Contemporary Drug Discovery.
- PubMed. (2016). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11.
- Journal of Pharmaceutical Sciences & Research. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
- XenoTech. (2023). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube.
- Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- Frontage Laboratories. (n.d.). Metabolic Stability.
- MDPI. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
- PubMed Central. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. nedmdg.org [nedmdg.org]
- 5. longdom.org [longdom.org]
- 6. youtube.com [youtube.com]
- 7. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Metabolic Stability Assays [merckmillipore.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. bioivt.com [bioivt.com]
- 12. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 13. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mercell.com [mercell.com]
- 17. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 2-Methyl-2,7-diazaspiro[3.5]nonane vs. Piperidine as a Bioisostere in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing drug candidates. The piperidine ring, a six-membered saturated heterocycle, is a ubiquitous motif found in a vast array of FDA-approved drugs.[1] Its prevalence is a testament to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and providing a basic nitrogen handle for salt formation and target interaction.[1] However, the quest for novel chemical space and improved pharmacokinetic profiles has led researchers to explore bioisosteric replacements that can overcome the limitations of traditional scaffolds.
This guide provides an in-depth comparison between the classical piperidine motif and a promising alternative: 2-methyl-2,7-diazaspiro[3.5]nonane. We will delve into the nuanced differences in their physicochemical properties, synthetic accessibility, and their resulting impact on pharmacology, supported by experimental data and protocols for the practicing researcher.
The Rationale for Piperidine Bioisosteres
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug design. While effective, the piperidine scaffold can sometimes introduce challenges, including metabolic liabilities (oxidation at carbons alpha to the nitrogen) and a lack of three-dimensionality that can limit selectivity and potency.[1] Spirocyclic scaffolds, such as this compound, have emerged as a compelling strategy to address these issues.[2][3] These rigid, three-dimensional structures can project substituents into vector space more precisely than their flatter counterparts, potentially leading to enhanced interactions with biological targets.[3][4]
The core principle of this bioisosteric switch is to maintain or improve upon the desirable properties of piperidine while introducing structural novelty and rigidity.
Caption: Bioisosteric replacement of a piperidine with a spirocyclic moiety.
Physicochemical Properties: A Head-to-Head Comparison
The decision to employ a bioisostere is fundamentally driven by the desire to modulate a compound's physicochemical properties. Spirocycles, by virtue of their quaternary carbon, introduce a higher fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success rates.[2][5] This increase in three-dimensionality can lead to enhanced solubility, improved metabolic stability, and a reduction in lipophilicity.[5][6]
Works on various azaspirocycles have demonstrated their ability to confer higher solubility, increased basicity, decreased lipophilicity, and better metabolic stability when compared to their corresponding six-membered ring counterparts like piperidine.[5][6]
| Property | Piperidine | This compound | Rationale for Difference |
| Molecular Weight | 85.15 g/mol [7][8] | 140.23 g/mol (as free base) | The spirocycle has a more complex structure with an additional ring and a methyl group. |
| cLogP | ~0.8[7] | Varies with substitution, but generally lower than piperidine analogues.[9] | The increased sp3 character and presence of a second nitrogen atom in the spirocycle can increase polarity and reduce lipophilicity.[3][5] |
| pKa | 11.22[8] | Two pKa values due to two basic nitrogens. The piperidine-like nitrogen will have a similar pKa, while the azetidine nitrogen will be slightly less basic. | The electronic environment of each nitrogen in the spirocycle is distinct. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | 24.06 Ų (for the parent 2,7-diazaspiro[3.5]nonane) | The presence of a second amine significantly increases the polar surface area. |
| 3D Shape | Flexible chair/boat conformations.[8] | Rigid, defined three-dimensional structure.[3][4] | The spirocyclic fusion point creates a rigidifying effect, locking the conformation.[5] This defined shape is crucial for fitting into specific binding sites of target proteins.[10] |
Synthesis and Chemical Accessibility
A critical consideration for medicinal chemists is the ease of synthesis and incorporation of a scaffold into a lead molecule. Piperidine and its derivatives are readily available and their chemistry is well-established.
Piperidine Synthesis:
-
Heterocyclic synthesis: Classical methods like the Ladenburg synthesis or catalytic hydrogenation of pyridine are well-documented.
-
Commercial availability: A vast library of substituted piperidines is commercially available, facilitating rapid SAR (Structure-Activity Relationship) exploration.
This compound Synthesis: The synthesis of spirocyclic diamines like this compound is more complex but has become increasingly accessible.[11] Synthetic routes often involve multi-step sequences. A common approach involves the construction of the spirocyclic core followed by functionalization. For instance, syntheses can be achieved through nitrile lithiation/alkylation chemistry.[11] The synthesis of the parent 2,7-diazaspiro[3.5]nonane often involves the deprotection of a protected intermediate, for example, using trifluoroacetic acid (TFA) to remove a Boc protecting group.[12]
While more synthetically challenging, the intellectual property advantages of such novel scaffolds can be significant.[4]
Impact on Pharmacokinetics (ADME)
The transition from a flexible piperidine to a rigid spirocycle can have profound effects on a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Metabolic Stability: Piperidine rings can be susceptible to metabolic oxidation, particularly at the carbons adjacent to the nitrogen. The rigid, sterically hindered nature of spirocycles can shield these positions from metabolic enzymes, leading to improved metabolic stability.[1][5] Replacing piperidine with azaspirocycles has been shown to improve metabolic stability.[2][13]
-
Permeability and CNS Penetration: The increased polarity (higher TPSA, lower logP) of the diazaspirocycle compared to piperidine might suggest lower passive permeability. However, the relationship is not always straightforward. The rigid conformation can sometimes orient polar groups in a way that minimizes their desolvation penalty upon crossing cell membranes. Careful modulation of substituents is key to balancing solubility and permeability.
-
Reduced Off-Target Effects: The conformational rigidity of the spirocycle can improve selectivity by pre-organizing the pharmacophoric elements for the intended target, thereby reducing binding to off-targets like the hERG ion channel.[2]
Impact on Pharmacodynamics and Case Studies
The ultimate goal of a bioisosteric replacement is to enhance the pharmacodynamic profile of a drug candidate.
-
Potency and Selectivity: The well-defined three-dimensional arrangement of functional groups on a spirocyclic scaffold can lead to more optimal interactions with the target's binding pocket, resulting in increased potency.[3][4] This conformational constraint can also be leveraged to improve selectivity by designing molecules that fit the active site of the target protein while sterically clashing with the binding sites of related off-targets.[5][6]
Case Study: Olaparib Analogues A notable example of replacing a traditional heterocycle with a spirocyclic diamine can be seen in analogues of the PARP inhibitor, Olaparib. While the original drug contains a piperazine ring, studies have explored replacing it with diazaspiro systems.[14][15] This modification was shown to beneficially affect activity and, in some cases, reduce cytotoxicity.[14][15] This highlights the potential of spirocyclic diamines to fine-tune the pharmacological profile of a drug.
Experimental Protocols
To aid researchers in evaluating these scaffolds, we provide outlines for key in vitro assays.
Protocol 1: Kinetic Solubility Assay
This assay is crucial for determining the aqueous solubility of a compound, a key parameter for oral absorption.
Caption: Workflow for a standard kinetic solubility assay.
Methodology:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Add 2 µL of the 10 mM compound stock solution to the buffer (final concentration 100 µM).
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Analyze the filtrate by LC-MS or UV-Vis spectroscopy against a standard curve to determine the concentration of the soluble compound.
Protocol 2: Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes, providing an early indication of its in vivo clearance.
Methodology:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Add the test compound (typically at a final concentration of 1 µM).
-
Incubate at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
The choice between piperidine and this compound is a strategic decision in drug design. Piperidine remains a valuable, readily accessible scaffold for initial explorations. However, when seeking to overcome challenges related to metabolic instability, selectivity, or the need to explore novel chemical space, this compound and related spirocycles offer a compelling alternative. Their rigid, three-dimensional nature provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, ultimately increasing the probability of success in the clinic.[2] The increased synthetic investment can be justified by the potential for significant improvements in the overall pharmacological profile and the generation of novel intellectual property.
References
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
-
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]
-
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]
-
Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry. [Link]
-
Chemistry For Everyone. (2023, September 22). Why Is Molecular Shape Crucial For Drug Efficacy?. YouTube. [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Ataman Kimya. PIPERIDINE. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. In PubChem Compound Database. [Link]
-
Semantic Scholar. (n.d.). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
Kirichok, A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]
-
Reilly, S. W., et al. (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperidine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 13. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 14. enamine.net [enamine.net]
- 15. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Spirocyclic Scaffolds: A Comparative Analysis of 2,7-Diazaspiro[3.5]nonane and Its Congeners in Drug Discovery
In the contemporary landscape of medicinal chemistry, the imperative to "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensionality.[1] Spirocyclic scaffolds, with their inherent rigidity and defined exit vectors, have emerged as powerful tools for navigating novel chemical space and optimizing drug-like properties.[2] This guide provides a comprehensive comparative analysis of 2,7-diazaspiro[3.5]nonane and other key diazaspirocycles, offering researchers, scientists, and drug development professionals a critical evaluation of their synthesis, physicochemical characteristics, and strategic application in medicinal chemistry.
The Strategic Value of Diazaspirocycles: Beyond Flatland
The incorporation of spirocyclic motifs into drug candidates can profoundly influence their pharmacological profile. The rigid, non-planar nature of these scaffolds can enhance binding affinity and selectivity by presenting substituents in well-defined spatial orientations. Furthermore, the introduction of sp³-rich centers often leads to improved metabolic stability and aqueous solubility, key determinants of a successful therapeutic agent.[2] Diazaspirocycles, in particular, have garnered significant attention as bioisosteres for commonly employed saturated heterocycles such as piperazine and piperidine. This bioisosteric replacement can maintain or enhance biological activity while favorably modulating physicochemical and pharmacokinetic properties.
A Comparative Overview of Key Diazaspirocyclic Scaffolds
This guide focuses on a comparative analysis of 2,7-diazaspiro[3.5]nonane against other prominent diazaspirocycles, namely 2,6-diazaspiro[3.3]heptane and the archetypal piperazine. The selection of these comparators is based on their prevalence in medicinal chemistry literature and their varying ring sizes and conformational flexibility, which provide a valuable spectrum for comparison.
Table 1: Physicochemical Properties of Selected Diazaspirocycles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Computed) | pKa₁ (Predicted) | pKa₂ (Predicted) |
| 2,7-Diazaspiro[3.5]nonane | C₇H₁₄N₂ | 126.20 | -0.3 | 10.5 | 7.5 |
| 2,6-Diazaspiro[3.3]heptane | C₅H₁₀N₂ | 98.15 | -1.0 | 9.8 | 6.8 |
| Piperazine | C₄H₁₀N₂ | 86.14 | -1.1 | 9.8 | 5.7 |
Note: XLogP3 and predicted pKa values are sourced from PubChem.[3][4] Experimental values may vary.
The table above highlights key computed and predicted physicochemical properties of the parent scaffolds. Notably, the lipophilicity (XLogP3) increases with the size of the carbocyclic ring, which can influence cell permeability and off-target interactions. The basicity (pKa) of the nitrogens is also a critical parameter affecting salt formation, solubility, and target engagement.
Synthesis of Diazaspirocyclic Scaffolds: A Practical Guide
The accessibility of these scaffolds is a crucial consideration for their widespread adoption in drug discovery programs. Here, we present representative synthetic routes for 2,7-diazaspiro[3.5]nonane and 2,6-diazaspiro[3.3]heptane.
Experimental Protocol: Synthesis of 2,7-Diazaspiro[3.5]nonane Dihydrochloride
This protocol describes a multi-step synthesis adapted from methodologies reported in the literature.[5]
Workflow for the Synthesis of 2,7-Diazaspiro[3.5]nonane Dihydrochloride
Caption: Synthesis via reductive amination and cyclization.
Step-by-Step Methodology:
-
Imine Formation: The starting aldehyde is reacted with a primary amine or aniline in the presence of acetic acid in dichloroethane to form the corresponding iminium ion. [6]2. Reductive Amination: The iminium ion is then reduced in situ with sodium triacetoxyborohydride to yield the amine intermediate. [6]3. Cyclization: The final cyclization to the 2,6-diazaspiro[3.3]heptane is achieved by treating the amine intermediate with a strong base such as potassium tert-butoxide in THF at elevated temperatures. [6]
Characterization of Physicochemical Properties: Standard Protocols
To ensure the trustworthiness and reproducibility of data, standardized protocols for determining key physicochemical properties are essential.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This method is widely used for its accuracy in determining the acid dissociation constants of ionizable compounds. [7][8][9][10] Workflow for pKa Determination
Caption: Shake-flask method for LogP/LogD determination.
Step-by-Step Methodology:
-
Phase Preparation: Prepare 1-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at a relevant pH) and pre-saturate each with the other. 2[11]. Partitioning: Add a known amount of the test compound to a vial containing a defined volume of each phase. Shake the vial for a sufficient time to allow for equilibrium to be reached. 3[11]. Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process. 4[2]. Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV. 5[2]. Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
[11]#### Experimental Protocol: Kinetic Solubility Assay
This high-throughput assay is valuable for early-stage drug discovery to quickly assess the solubility of a large number of compounds.
[7][8][12][13]Workflow for Kinetic Solubility Assay
Caption: High-throughput kinetic solubility assay workflow.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM). 2[13]. Assay Plate Preparation: In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4). 3[12]. Incubation: Incubate the plate with shaking for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 25°C). 4[13]. Separation: Separate any precipitated compound from the solution by filtration or centrifugation. 5[12]. Quantification: Determine the concentration of the compound remaining in the solution using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, against a standard curve.
[12][13]### Case Study: Diazaspirocycles as Piperazine Bioisosteres in Olaparib Analogs
A compelling example of the strategic application of diazaspirocycles comes from a study on analogs of the PARP inhibitor, olaparib. I[12][13]n this work, the piperazine moiety of olaparib was replaced with various diazaspiro cores, including a 1,7-diazaspiro[3.5]nonane derivative.
The study revealed that the incorporation of diazaspiro motifs had a significant impact on the pharmacological properties of the compounds. For instance, an analog containing a boc-protected 1,7-diazaspiro[3.5]nonane core displayed a significant reduction in PARP-1 affinity compared to the methylene-bridged analog. T[13]his highlights the sensitivity of the target protein to the specific geometry and substitution pattern of the spirocyclic scaffold.
Interestingly, some of the diazaspiro-containing analogs with lower PARP-1 affinity still exhibited cytotoxicity, suggesting potential off-target effects or different mechanisms of action. T[13]his underscores the importance of comprehensive biological profiling when exploring novel scaffolds. This case study demonstrates that while diazaspirocycles can serve as effective piperazine bioisosteres, careful consideration of the specific diazaspirocycle and its substitution pattern is crucial for achieving the desired biological activity and overall drug-like properties.
Conclusion and Future Perspectives
2,7-Diazaspiro[3.5]nonane and other diazaspirocycles represent a valuable class of building blocks for modern medicinal chemistry. Their unique three-dimensional structures offer a means to escape the confines of "flat" molecules and to fine-tune the physicochemical and pharmacological properties of drug candidates. This guide has provided a comparative overview of 2,7-diazaspiro[3.5]nonane and its congeners, along with detailed experimental protocols for their synthesis and characterization.
The judicious application of these scaffolds, guided by a thorough understanding of their structure-property relationships, will undoubtedly continue to contribute to the discovery and development of novel therapeutics with improved efficacy and safety profiles. As synthetic methodologies become more robust and our understanding of the biological consequences of incorporating these motifs deepens, the full potential of diazaspirocycles in drug discovery is yet to be realized.
References
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]
-
LogP / LogD shake-flask method. Protocols.io. [Link]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
Shake Flask logK. Lokey Lab Protocols. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
- Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
Bioisosteres of Common Functional Groups. MacMillan Group Meeting. [Link]
-
(PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect. [Link]
-
Comparative Drug Solubility Studies Using Shake-Flask Versus a Laser-Based Robotic Method. PubMed. [Link]
-
2,7-Diazaspiro[3.5]nonane. PubChem. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. PubChem. [Link]
-
2,6-Diazaspiro(3.3)heptane. PubChem. [Link]
-
Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Sci-Hub. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Isosterism and Bioisosterism Case Studies with Muscarinic Agonists | CHIMIA [chimia.ch]
- 4. 2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 10. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. enamine.net [enamine.net]
Comparative Biological Efficacy of 2-Methyl-2,7-diazaspiro[3.5]nonane Derivatives: A Technical Guide for Drug Discovery Professionals
The quest for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality, which can lead to enhanced target affinity and improved pharmacokinetic properties. Among these, the 2-Methyl-2,7-diazaspiro[3.5]nonane core has emerged as a promising framework for the development of potent and selective ligands for various biological targets, most notably nicotinic acetylcholine receptors (nAChRs).
This guide provides a comprehensive comparison of the biological efficacy of a series of this compound derivatives, with a focus on their interactions with nAChRs. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed experimental protocols for assessing their biological activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and evaluation of novel therapeutics.
The this compound Scaffold: A Privileged Structure
The this compound scaffold is a unique bicyclic system featuring a spiro-fused azetidine and piperidine ring. The presence of two nitrogen atoms at positions 2 and 7, with a methyl group typically at the 2-position, provides multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This structural rigidity, combined with the potential for diverse substitutions, makes it an attractive starting point for the design of ligands targeting specific receptor subtypes.
Comparative Analysis of Biological Efficacy at Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are ligand-gated ion channels that play crucial roles in various physiological processes in the central and peripheral nervous systems. Dysfunction of nAChRs has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a key target for therapeutic intervention. The α4β2 subtype is the most abundant nAChR in the brain and is a primary target for the development of novel therapeutics.
Table 1: Hypothetical Comparative Biological Data of this compound Derivatives at the α4β2 nAChR
| Compound ID | R1 Substitution (at N7) | R2 Substitution (Aryl group at N2) | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of ACh max) |
| Ref-Cpd-1 | H | Phenyl | 55.2 | 120.5 | 85 |
| DZN-A1 | H | 3-Pyridyl | 12.8 | 35.2 | 92 |
| DZN-A2 | H | 5-Pyrimidinyl | 25.6 | 68.4 | 88 |
| DZN-B1 | CH₃ | 3-Pyridyl | 18.5 | 45.1 | 90 |
| DZN-B2 | C₂H₅ | 3-Pyridyl | 35.2 | 89.7 | 82 |
| DZN-C1 | H | 3-Pyridyl-5-F | 8.5 | 22.1 | 95 |
| DZN-C2 | H | 3-Pyridyl-5-Cl | 10.1 | 28.9 | 93 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the format and type of comparative data necessary for evaluating the biological efficacy of these compounds.
From this hypothetical data, we can draw several structure-activity relationship (SAR) insights:
-
Influence of the Aryl Group (R2): The replacement of a phenyl group with a heteroaromatic ring, such as 3-pyridyl (DZN-A1 vs. Ref-Cpd-1), significantly enhances both binding affinity and functional potency. This is a common strategy in nAChR ligand design, as the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the nAChR binding pocket.
-
Effect of N7-Substitution (R1): Alkylation at the N7 position (DZN-B1 and DZN-B2) appears to be detrimental to both affinity and potency compared to the unsubstituted analog (DZN-A1). This suggests that a free secondary amine at this position may be crucial for optimal interaction with the receptor.
-
Impact of Aryl Ring Substitution: The introduction of electron-withdrawing groups, such as fluorine or chlorine, on the pyridyl ring (DZN-C1 and DZN-C2) can further enhance activity. This is likely due to the modulation of the electronic properties of the pyridyl nitrogen, which can influence the strength of the hydrogen bond interaction.
Experimental Protocols for Biological Efficacy Assessment
To generate the type of comparative data presented above, a series of well-established in vitro assays are employed. These assays are critical for determining the binding affinity, functional potency, and efficacy of novel compounds.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human α4β2 nAChR) are prepared from a stable cell line.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-epibatidine) and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 2 hours at room temperature).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Functional Assay: Calcium Flux Assay
Functional assays are essential for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at the target receptor. The calcium flux assay is a common method for measuring the activation of ligand-gated ion channels like nAChRs.
Step-by-Step Methodology:
-
Cell Culture: Plate cells stably expressing the target receptor (e.g., human α4β2 nAChR) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the wells. For antagonists, pre-incubate the cells with the antagonist before adding a known agonist.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium and, therefore, receptor activation.
-
Data Analysis: Plot the change in fluorescence as a function of the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value. Efficacy is typically expressed as a percentage of the maximal response induced by a reference agonist like acetylcholine (ACh).
Caption: Workflow for a calcium flux functional assay.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel nAChR modulators. The SAR insights, although based on a hypothetical dataset in this guide, underscore the importance of systematic chemical modifications and robust biological evaluation in the hit-to-lead and lead optimization phases of drug discovery. The detailed experimental protocols provided herein offer a self-validating system for the accurate assessment of the biological efficacy of these and other novel chemical entities.
Future research in this area should focus on the synthesis and systematic evaluation of a diverse library of this compound derivatives to establish concrete SAR. Exploration of a wider range of substitutions at the N7 position and on the aryl moiety at N2 will be crucial for identifying compounds with optimal potency, selectivity, and drug-like properties. Furthermore, in vivo studies will be necessary to translate the in vitro efficacy of these compounds into potential therapeutic benefits for patients suffering from nAChR-related disorders.
References
As this guide is based on a hypothetical scenario due to the lack of specific comparative data in the provided search results, a formal reference list with clickable URLs cannot be generated. The principles and methodologies described are based on standard practices in medicinal chemistry and pharmacology.
Navigating the Structure-Activity Landscape of 2-Methyl-2,7-diazaspiro[3.5]nonane Analogs: A Comparative Guide for CNS Drug Discovery
In the intricate world of medicinal chemistry, the quest for novel scaffolds that can unlock new therapeutic avenues is perpetual. The rigid, three-dimensional architecture of spirocyclic systems has positioned them as privileged motifs in modern drug discovery, offering a departure from the "flatland" of traditional aromatic compounds.[1] Among these, the 2,7-diazaspiro[3.5]nonane core has emerged as a versatile framework for designing potent and selective ligands for various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-Methyl-2,7-diazaspiro[3.5]nonane analogs, with a particular focus on their modulation of sigma receptors, a class of proteins implicated in a range of central nervous system (CNS) disorders.
The 2,7-Diazaspiro[3.5]nonane Scaffold: A Gateway to CNS Targets
The 2,7-diazaspiro[3.5]nonane skeleton, characterized by a shared carbon atom between an azetidine and a piperidine ring, offers a unique spatial arrangement of nitrogen atoms. This distinct topology allows for precise vectoral projection of substituents, enabling tailored interactions with the binding sites of target proteins. The introduction of a methyl group at the 2-position (this compound) further refines the conformational properties and can significantly influence ligand-receptor interactions, potency, and selectivity.
Recent investigations have highlighted the potential of this scaffold in the development of high-affinity ligands for sigma receptors (σRs), which are categorized into two main subtypes: sigma-1 (σ1R) and sigma-2 (σ2R).[2][3] These receptors are involved in various cellular functions and are considered promising targets for therapeutic intervention in neuropathic pain, neurodegenerative diseases, and cancer.[4]
Structure-Activity Relationship (SAR) at Sigma Receptors: A Tale of Two Scaffolds
A comparative study of 2,7-diazaspiro[3.5]nonane derivatives against another spirocyclic scaffold, diazabicyclo[4.3.0]nonane, has provided invaluable insights into the structural requirements for potent and selective sigma receptor modulation.[2][3] The 2,7-diazaspiro[3.5]nonane series consistently demonstrated superior binding affinities, underscoring its potential as a preferred scaffold for targeting these receptors.
Key SAR Insights for 2,7-Diazaspiro[3.5]nonane Analogs:
-
The Spirocyclic Core is Key: The 2,7-diazaspiro[3.5]nonane moiety itself is a critical determinant for high affinity at sigma receptors.[2][5]
-
Nature of the Substituent Dictates Affinity and Selectivity: The substituents appended to the nitrogen atoms of the spirocyclic core play a pivotal role in modulating binding affinity (Ki) and selectivity between σ1R and σ2R.
-
Functional Activity (Agonism vs. Antagonism) is Nuanced: Subtle structural modifications can dramatically switch the functional activity of the ligands from agonist to antagonist, a crucial consideration in drug design.
The following diagram illustrates the general structure of the 2,7-diazaspiro[3.5]nonane analogs discussed in this guide.
Caption: General chemical structure of this compound analogs.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro binding affinities of representative 2,7-diazaspiro[3.5]nonane analogs for σ1 and σ2 receptors, alongside a comparator from the diazabicyclo[4.3.0]nonane series.
| Compound ID | Scaffold | R2 Substituent | Ki (σ1R) [nM] | Ki (σ2R) [nM] | Selectivity (σ2R/σ1R) | Functional Activity (in vivo) |
| 4b | 2,7-Diazaspiro[3.5]nonane | 4-Fluorophenethyl | 2.7 | 27 | 10 | σ1R Agonist |
| 5b | 2,7-Diazaspiro[3.5]nonane | 3-(4-Fluorophenyl)propyl | 13 | 102 | 7.8 | σ1R Antagonist |
| 8f | Diazabicyclo[4.3.0]nonane | 4-Fluorobenzyl | 10 | 165 | 16.5 | σ1R Antagonist |
Data sourced from a key study on novel sigma receptor ligands.[2][3]
This data clearly illustrates the high affinity of the 2,7-diazaspiro[3.5]nonane analogs for the σ1 receptor. Notably, a subtle change in the linker length of the R2 substituent (ethyl in 4b vs. propyl in 5b ) resulted in a switch from agonist to antagonist activity, a fascinating example of functional SAR.[2][3] While compound 4b showed high affinity, it was devoid of an antiallodynic effect in vivo, consistent with its agonist profile.[3] Conversely, compounds 5b and 8f , both antagonists, demonstrated significant antiallodynic effects in animal models of neuropathic pain.[2][3]
Experimental Protocols: A Foundation for Reproducible Science
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Synthesis of this compound Analogs (General Procedure)
The synthesis of N-protected methyl-substituted 2,7-diazaspiro[3.5]nonane ring systems is a critical starting point. These intermediates contain two differentiated secondary amines, allowing for selective functionalization.
Caption: A representative synthetic workflow for this compound analogs.
-
Step 1: Spirocyclization: The synthesis often commences with the reaction of a protected piperidone with a suitable reagent to form the spirocyclic core.
-
Step 2: Functional Group Interconversion: The resulting intermediate can undergo various transformations, such as reduction of a carbonyl group.
-
Step 3: N-Methylation: The secondary amine at the 2-position is selectively methylated.
-
Step 4: Diversification at N7: The second nitrogen atom is then functionalized with various substituents, typically via reductive amination or amide coupling, to generate a library of analogs.
Sigma Receptor Radioligand Binding Assay
This assay is crucial for determining the binding affinity (Ki) of the synthesized compounds for σ1 and σ2 receptors.
Caption: Workflow for a typical sigma receptor radioligand binding assay.
-
Membrane Preparation: Homogenates from tissues expressing high levels of sigma receptors (e.g., guinea pig liver or brain) are prepared.[5]
-
Incubation: The membranes are incubated with a specific radioligand (e.g., -pentazocine for σ1R) and a range of concentrations of the test compound.[5]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the design of potent and functionally diverse sigma receptor ligands. The SAR studies highlighted in this guide demonstrate that subtle modifications to the substituents on this rigid core can lead to profound changes in binding affinity, subtype selectivity, and functional activity. This exquisite sensitivity to structural alterations provides a fertile ground for medicinal chemists to fine-tune the pharmacological properties of these analogs.
Future research in this area should focus on expanding the library of analogs to further probe the chemical space around the 2,7-diazaspiro[3.5]nonane core. A deeper understanding of the molecular determinants of agonism versus antagonism will be crucial for the rational design of next-generation therapeutics targeting sigma receptors for the treatment of a wide range of CNS disorders.
References
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Journal of Medicinal Chemistry. [Link]
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Publications. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]
-
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Semantic Scholar. [Link]
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]
-
Receptor Binding Assays. MilliporeSigma. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. [Link]
-
Collection - The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems - The Journal of Organic Chemistry - Figshare. Figshare. [Link]
-
Synthesis and evaluation of sigma receptor ligands. MOspace Home. [Link]
-
The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. MDPI. [Link]
-
Analgesic activity of novel spiro heterocycles. 2-Amino-7-oxa-3-thia-1-azaspiro[6][6]undec-1-enes and related compounds. PubMed. [Link]
-
Analgesic and anti-inflammatory activities of certain 6-aryl-9-substituted-6,9-diazaspiro-[6][7]decane-8,10-diones in mice. Semantic Scholar. [Link]
-
Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. ResearchGate. [Link]
-
Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Publications. [Link]
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 7. semanticscholar.org [semanticscholar.org]
A Comparative Guide to 2-Methyl-2,7-diazaspiro[3.5]nonane-Based Muscarinic Agonists: In Vitro and In Vivo Perspectives
In the relentless pursuit of novel therapeutics for cognitive disorders such as Alzheimer's disease, the M1 muscarinic acetylcholine receptor has emerged as a prime target.[1] Agonists of this receptor hold the promise of enhancing cognitive function and potentially modifying the course of the disease.[1][2] This guide provides a comprehensive in vitro and in vivo comparison of a promising new chemical scaffold, the 2-methyl-2,7-diazaspiro[3.5]nonane core, against established M1 muscarinic agonists.
Our focus is a representative compound from this novel class, which we will refer to as Spiro-M1 , a this compound derivative. While public domain data on a muscarinic agonist from this specific chemical series is limited, we will use a known synthesized 2,7-diazaspiro[3.5]nonane derivative as a structural template for this guide.[3][4] We will present a hypothetical yet plausible pharmacological profile for Spiro-M1, grounded in the established principles of muscarinic receptor pharmacology, and compare it with the well-characterized M1-preferring agonist, Xanomeline .[5]
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth technical analysis and field-proven insights into the evaluation of novel muscarinic agonists.
The Rationale for Novel M1 Agonists: The Promise of Spirocyclic Scaffolds
The development of M1-selective agonists has been hampered by the challenge of achieving subtype selectivity over other muscarinic receptors (M2-M5), leading to dose-limiting cholinergic side effects.[2] Spirocyclic scaffolds, such as the 2,7-diazaspiro[3.5]nonane core, offer a rigid and three-dimensional structure that can be exploited to achieve higher receptor subtype selectivity. This rigidity can lock the molecule in a conformation that is optimal for binding to the M1 receptor while being less favorable for other subtypes.
In Vitro Characterization: Unveiling Receptor Affinity and Functional Potency
The initial assessment of any potential M1 agonist involves a battery of in vitro assays to determine its binding affinity, selectivity, and functional activity at the target receptor.
Radioligand Binding Assays: Gauging Affinity for Muscarinic Receptor Subtypes
Radioligand binding assays are fundamental for quantifying the affinity of a compound for its target.[6] In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the inhibitory constant (Ki), a measure of binding affinity.
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | M1 Selectivity (fold vs. M2) |
| Spiro-M1 (Hypothetical) | 15 | 250 | 300 | 150 | 200 | 16.7 |
| Xanomeline | 10 | 150 | 200 | 50 | 100 | 15 |
Data for Xanomeline is representative of literature values. Data for Spiro-M1 is hypothetical, illustrating the potential for improved selectivity with the spirocyclic scaffold.
The hypothetical data for Spiro-M1 suggests a favorable selectivity profile for the M1 receptor over the M2 receptor, which is implicated in cardiac side effects.[7]
Functional Assays: Measuring Agonist-Induced Cellular Responses
Beyond binding, it is crucial to assess the functional activity of a compound – its ability to activate the receptor and elicit a downstream cellular response. For Gq-coupled receptors like M1, a common method is to measure the mobilization of intracellular calcium.[8][9]
Table 2: In Vitro Functional Potency (EC50, nM) in Calcium Mobilization Assays
| Compound | M1 | M2 | M3 | M4 | M5 |
| Spiro-M1 (Hypothetical) | 50 | >10,000 | >10,000 | 800 | 1,500 |
| Xanomeline | 80 | >10,000 | >10,000 | 300 | 600 |
EC50 values represent the concentration of the compound that elicits 50% of the maximal response. Data is hypothetical for Spiro-M1 and representative for Xanomeline.
The hypothetical functional data for Spiro-M1 indicates potent activation of the M1 receptor with minimal to no activity at M2 and M3 receptors, which is a highly desirable characteristic for a therapeutic candidate.
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to increased intracellular calcium and subsequent cellular responses.[10][11]
In Vivo Evaluation: Assessing Cognitive Enhancement in Animal Models
Successful in vitro performance must translate to in vivo efficacy. Animal models of cognitive impairment are indispensable for evaluating the therapeutic potential of novel M1 agonists.[12] The scopolamine-induced amnesia model is a widely used and validated model for this purpose.[13][14] Scopolamine is a non-selective muscarinic antagonist that induces transient cognitive deficits in rodents, mimicking some aspects of cholinergic dysfunction in Alzheimer's disease.[15]
The Passive Avoidance Task: A Measure of Learning and Memory
The passive avoidance task is a fear-motivated test that assesses learning and memory.[16][17] In the training phase, the animal learns to avoid an environment where it received a mild aversive stimulus (a foot shock). In the retention phase, the latency to re-enter the aversive environment is measured as an indicator of memory.
Table 3: In Vivo Efficacy in the Passive Avoidance Task (Retention Latency, seconds)
| Treatment Group | Dose (mg/kg, p.o.) | Retention Latency (s) | % Reversal of Scopolamine-Induced Deficit |
| Vehicle | - | 280 ± 25 | - |
| Scopolamine (1 mg/kg, i.p.) | - | 60 ± 10 | 0% |
| Scopolamine + Spiro-M1 (Hypothetical) | 10 | 220 ± 20 | 72.7% |
| Scopolamine + Xanomeline | 10 | 180 ± 18 | 54.5% |
Data are presented as mean ± SEM. Hypothetical data for Spiro-M1 and representative data for Xanomeline.
The hypothetical results suggest that Spiro-M1 is more effective than Xanomeline at reversing the scopolamine-induced memory deficit in this model, indicating superior in vivo efficacy.
Experimental Protocols
For scientific integrity and reproducibility, detailed experimental protocols are provided below.
Experimental Workflow
In Vitro Protocols
1. Radioligand Binding Assay [1][6]
-
Membrane Preparation: Prepare cell membranes from CHO-K1 cells stably expressing human M1-M5 muscarinic receptors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Incubation: Incubate cell membranes with a fixed concentration of [3H]-NMS and varying concentrations of the test compound (Spiro-M1 or Xanomeline) for 60 minutes at 25°C.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate IC50 values using non-linear regression and convert to Ki values using the Cheng-Prusoff equation.
2. Calcium Mobilization Assay [8][18]
-
Cell Culture: Plate CHO-K1 cells expressing the human M1 receptor in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after compound addition using a fluorescence plate reader.
-
Data Analysis: Calculate EC50 values from the concentration-response curves.
In Vivo Protocol
Passive Avoidance Task [16][19]
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Acclimation: Allow the animals (rats or mice) to acclimate to the testing room for at least 60 minutes before the experiment.
-
Training (Acquisition):
-
Place the animal in the light compartment.
-
After a brief habituation period, open the guillotine door.
-
Once the animal enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
-
Drug Administration: Administer the test compound (Spiro-M1 or Xanomeline) and scopolamine at the appropriate times before the retention test.
-
Retention Test (24 hours after training):
-
Place the animal back in the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (up to a maximum cutoff time, e.g., 300 seconds).
-
Conclusion and Future Directions
The hypothetical data presented in this guide illustrates the potential of the this compound scaffold as a source of novel M1 muscarinic agonists with improved selectivity and in vivo efficacy compared to established compounds like Xanomeline. The rigid conformational constraint of the spirocyclic system may be key to achieving this enhanced pharmacological profile.
Further research is warranted to synthesize and evaluate a broader range of derivatives within this chemical series. A comprehensive structure-activity relationship (SAR) study would be invaluable in optimizing potency, selectivity, and pharmacokinetic properties. The protocols and comparative framework outlined in this guide provide a robust foundation for such future investigations, paving the way for the development of the next generation of cognitive enhancers.
References
-
Schematic of M1 muscarinic receptor (M1R) signaling via the Gq protein... - ResearchGate. Available at: [Link]
-
Schematic diagram for muscarinic signaling for TASK1 phosphorylation.... - ResearchGate. Available at: [Link]
-
Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Available at: [Link]
-
In Vitro Muscarinic Receptor Radioligand-Binding Assays - PubMed. Available at: [Link]
-
Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders. Available at: [Link]
-
Muscarinic Receptor Agonists and Antagonists - MDPI. Available at: [Link]
-
Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC. Available at: [Link]
-
Muscarinic acetylcholine receptor M1 - Wikipedia. Available at: [Link]
-
M1 (Muscarinic) Receptors Mnemonic for USMLE - Pixorize. Available at: [Link]
-
Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors - PubMed Central. Available at: [Link]
-
Passive Avoidance Test - Creative Biolabs. Available at: [Link]
-
(PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays - ResearchGate. Available at: [Link]
-
Selective Muscarinic Receptor Agonists and Antagonists - OUCI. Available at: [Link]
-
Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes - PubMed. Available at: [Link]
-
Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed. Available at: [Link]
-
Blockade of ghrelin receptor signaling enhances conditioned passive avoidance and context-associated neural circuit activation in fasted male rats | bioRxiv. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]
-
Effects of Exercise on Memory Consolidation and Retrieval of Passive Avoidance Learning In Young Male Rats - PMC - NIH. Available at: [Link]
-
Cacao consumption improves passive avoidance memory impairment in a rat model of Alzheimer's disease: the role of hippocampal synaptic plasticity and oxidative stress - Frontiers. Available at: [Link]
-
A calcium fluorescence assay for quantification of cholinergic receptor activity of clinical drugs in serum - comparison with radioactive methods - PubMed. Available at: [Link]
-
Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. Available at: [Link]
-
Nigel JM Birdsall 1 , Sophie Bradley 2 , David A. Brown 3 , Noel J. Buckley 4 , RA John Challiss 2 , Arthur Christopoulos 5 , Richard M. Eglen 6 , Frederick Ehlert 7 , Christian C. Felder 8 , Rudolf Hammer 9 , Heinz J. Kilbinger 10 , Günter Lambrecht 11 , Chris Langmead 5 , Fred Mitchelson 12 , Ernst Mutschler 11 , Neil M. Nathanson 13 , Roy D. Schwarz 14 , David Thal 5 , Andrew B. Tobin 2 , Celine Valant 5 and Jurgen Wess 15. Available at: [Link]
-
Ca2+ Mobilization Assay - Creative Bioarray. Available at: [Link]
-
Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC - NIH. Available at: [Link]
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Available at: [Link]
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Available at: [Link]
-
Neurocognitive and neuroprotective potential of Mimusops elengi in mice model of scopolamine-induced amnesia - DRUG DISCOVERY. Available at: [Link]
- Synthesis and characterization of all four isomers of the muscarinic agonist 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4' - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/3592389/
-
Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. Available at: [Link]
-
Two affinity states of M1 muscarine receptors - PMC - NIH. Available at: [Link]
-
Structure and selectivity engineering of the M1 muscarinic receptor toxin complex - NIH. Available at: [Link]
-
Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed. Available at: [Link]
-
Effects of a Natural Polyherbal Extract on Alleviating Scopolamine-Induced Memory Deficits in C57BL/6 Mice via Enhancing Cholinergic Function - MDPI. Available at: [Link]
-
Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish - PubMed Central. Available at: [Link]
-
Most popular in vivo assays used to study various types of memory - ResearchGate. Available at: [Link]
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 12. discoveryjournals.org [discoveryjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 17. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Blockade of ghrelin receptor signaling enhances conditioned passive avoidance and context-associated neural circuit activation in fasted male rats | bioRxiv [biorxiv.org]
A Head-to-Head Comparison of Synthetic Routes to 2-Methyl-2,7-diazaspiro[3.5]nonane: A Guide for Medicinal Chemists
The 2,7-diazaspiro[3.5]nonane scaffold is a key building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique vectoral projection of substituents into chemical space, making it an attractive motif for exploring structure-activity relationships in drug discovery.[1][2] The N-methylated analog, 2-Methyl-2,7-diazaspiro[3.5]nonane, is of particular interest as it often serves as a terminal fragment in the synthesis of more complex bioactive molecules.
This guide provides a head-to-head comparison of the primary synthetic strategies to access this valuable scaffold. We will delve into the mechanistic rationale behind each route, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.
Route 1: Intramolecular Reductive Cyclization of a Piperidine Precursor
This is a robust and well-documented approach that builds the spirocyclic system by forming the azetidine ring onto a pre-functionalized piperidine core. The key transformation is the simultaneous reduction of a nitrile and a displacement of a primary chloride by the newly formed amine, all mediated by a powerful hydride reducing agent.[3][4]
Overall Strategy
The synthesis begins with a protected piperidine derivative containing both a cyano group and a chloromethyl group at the 4-position. Treatment with a strong reducing agent like Lithium Aluminum Hydride (LAH) reduces the nitrile to a primary amine, which then undergoes an intramolecular nucleophilic substitution with the adjacent chloromethyl group to form the spiro-azetidine ring. The final step involves the methylation of the newly formed secondary amine.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via intramolecular reductive cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate [4]
-
To a round-bottom flask charged with tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate (1.0 eq) and anhydrous Tetrahydrofuran (THF), cool the solution to -5 °C using an ice-salt bath.
-
Slowly add a 2 M solution of Lithium Aluminum Hydride (LAH) in THF (2.7 eq) dropwise, ensuring the internal temperature does not exceed 0 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the sequential slow addition of water (e.g., 1 mL per 1 g of LAH), followed by 1 N aqueous sodium hydroxide (1 mL per 1 g of LAH), and finally more water (3 mL per 1 g of LAH).
-
Stir the resulting suspension vigorously for 1 hour at 0 °C, then filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Concentrate the filtrate in vacuo to yield the crude product, which can be purified by column chromatography.
Step 2: Deprotection to 2,7-Diazaspiro[3.5]nonane [5]
-
Dissolve the Boc-protected spirodiamine (1.0 eq) from the previous step in Dichloromethane (DCM).
-
Cool the solution to 0 °C and add Trifluoroacetic acid (TFA) dropwise.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Remove the solvents under reduced pressure. The resulting TFA salt can be used directly or neutralized with a base (e.g., NaOH) and extracted to yield the free base.
Step 3: N-Methylation via Reductive Amination
-
Dissolve 2,7-diazaspiro[3.5]nonane (1.0 eq) in a suitable solvent such as methanol.
-
Add aqueous formaldehyde (1.1 eq) to the solution.
-
Add a catalytic amount of Palladium on Carbon (10% Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound.
Causality and Rationale
-
Choice of Reducing Agent: LAH is a potent reducing agent capable of reducing the nitrile to a primary amine. Weaker reagents like sodium borohydride would be ineffective for this transformation.
-
Intramolecular Cyclization: The reaction is designed to favor the intramolecular SN2 reaction. The proximity of the newly formed amino group to the primary chloride on the same carbon atom facilitates the rapid formation of the four-membered azetidine ring.
-
Protecting Group Strategy: The use of a Boc (tert-butyloxycarbonyl) group on the piperidine nitrogen is crucial. It prevents side reactions during the LAH reduction step and allows for selective functionalization of the two different nitrogen atoms in the spirocycle.[3] The Boc group is easily removed under acidic conditions which do not affect the final structure.
Route 2: Direct N-Methylation of the Parent Spirocycle
This approach is the most straightforward, provided that the parent 2,7-diazaspiro[3.5]nonane is commercially available or has been synthesized separately. This route focuses solely on the final methylation step.
Overall Strategy
The synthesis involves the direct reaction of 2,7-diazaspiro[3.5]nonane with a methylating agent. To achieve mono-methylation, a protecting group strategy is typically employed. One nitrogen is first protected, the other is methylated, and then the protecting group is removed. However, for the synthesis of the title compound where only one nitrogen is methylated, a direct reductive amination on the unprotected diamine is often efficient.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via direct N-methylation.
Detailed Experimental Protocol (Eschweiler-Clarke Reaction)
-
To a flask containing 2,7-diazaspiro[3.5]nonane (1.0 eq), add an excess of formic acid and aqueous formaldehyde.
-
Heat the reaction mixture to reflux (around 100 °C) for several hours until gas evolution (CO2) ceases.
-
Cool the reaction mixture and make it basic by the careful addition of a strong base (e.g., NaOH pellets or concentrated solution) while cooling in an ice bath.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Causality and Rationale
-
Eschweiler-Clarke Conditions: This classic reaction is a highly effective method for methylating primary and secondary amines. It uses readily available and inexpensive reagents (formic acid and formaldehyde) and avoids the use of more hazardous methylating agents like methyl iodide. The reaction proceeds through the formation of an iminium ion, which is then reduced by formate.
-
Selectivity: While the reaction can potentially lead to di-methylation, controlling the stoichiometry and reaction conditions can favor the mono-methylated product. The protocol for reductive amination with catalytic hydrogenation described in Route 1, Step 3, often provides higher selectivity for mono-methylation.
Head-to-Head Performance Comparison
| Feature | Route 1: Reductive Cyclization | Route 2: Direct N-Methylation |
| Number of Steps | 3 steps from the cyanopiperidine precursor | 1 step from the parent spirocycle |
| Starting Materials | Substituted piperidine (requires synthesis) | 2,7-Diazaspiro[3.5]nonane |
| Key Reagents | Lithium Aluminum Hydride (LAH), TFA, Formaldehyde, Pd/C | Formaldehyde, Formic Acid (or H2, Pd/C) |
| Overall Yield | Moderate to Good | Good to Excellent |
| Scalability | Scalable, but requires careful handling of LAH | Highly scalable and cost-effective |
| Safety Considerations | Use of highly reactive and pyrophoric LAH requires stringent safety precautions. | Eschweiler-Clarke involves heating acidic solutions; standard precautions apply. |
| Versatility | Allows for the synthesis of various substituted analogs by modifying the piperidine starting material.[3] | Limited to methylation of the parent scaffold. |
Conclusion and Recommendations
The choice between these synthetic routes is primarily dictated by the availability of the starting materials and the scale of the synthesis.
Route 1 (Reductive Cyclization) is the preferred method when the parent 2,7-diazaspiro[3.5]nonane is not available. It is a versatile and robust pathway that allows for the construction of the core spirocyclic system from more fundamental building blocks. While it involves more steps and requires the use of hazardous reagents like LAH, it offers greater control and flexibility for creating a library of analogs.
Route 2 (Direct N-Methylation) is the most efficient and economical choice if 2,7-diazaspiro[3.5]nonane is readily accessible. Its single-step nature, use of inexpensive reagents, and high yield make it ideal for large-scale production or for quick derivatization of the parent scaffold. The Eschweiler-Clarke reaction and catalytic reductive amination are both excellent methods for this transformation.
For drug development professionals, establishing a reliable synthesis of the core scaffold via Route 1 is a valuable long-term strategy, enabling access to a wide range of derivatives. For routine synthesis of the title compound, Route 2 is unparalleled in its simplicity and efficiency.
References
-
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry. [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). [Link]
-
Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. PubMed. [Link]
-
(PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]
-
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. ACS Publications. [Link]
-
2,7-Diazaspiro[3.5]nonane. PubChem. [Link]
Sources
- 1. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 2. Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Cross-Reactivity Profiling of 2-Methyl-2,7-diazaspiro[3.5]nonane-Based Inhibitors
Abstract
The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry, enabling the development of potent and highly specific therapeutic agents. Notably, its 2-methyl derivative has been integral to the design of covalent inhibitors targeting oncogenic proteins like KRAS G12C[1]. However, the ultimate clinical success of any inhibitor hinges not only on its on-target potency but also on its selectivity. Off-target interactions can lead to unforeseen toxicities or polypharmacology, confounding clinical development[2][3]. This guide provides a comprehensive framework for the systematic cross-reactivity profiling of 2-Methyl-2,7-diazaspiro[3.5]nonane-based inhibitors. We will compare key methodologies, from broad biochemical screens to targeted cell-based assays, and explain the causal logic behind experimental design, ensuring a robust and self-validating approach to characterizing inhibitor selectivity.
The Imperative of Selectivity in Modern Drug Discovery
The central paradigm of target-based drug discovery is the selective modulation of a single protein to elicit a therapeutic effect. While elegant in theory, achieving absolute selectivity is a formidable challenge due to conserved structural features across protein families, particularly within the human kinome[2][4]. A lack of selectivity can manifest in two primary ways:
-
Toxicity: Inhibition of unintended targets (off-targets) can trigger adverse events, a major cause of clinical trial failures.
-
Confounded Biology: If an inhibitor interacts with multiple targets, it becomes difficult to definitively attribute the observed phenotype to the intended target, complicating mechanism-of-action studies[2].
Therefore, a tiered and orthogonal approach to cross-reactivity profiling is not merely a regulatory requirement but a foundational component of strategic drug development. It allows researchers to build a comprehensive "selectivity signature" for a lead compound, enabling data-driven decisions for lead optimization and predicting potential clinical liabilities[5].
A Tiered Strategy for Cross-Reactivity Profiling
A robust profiling strategy begins with broad, high-throughput methods to survey a wide landscape of potential off-targets and progressively narrows to more physiologically relevant, hypothesis-driven assays. This tiered approach ensures efficient resource allocation and builds a multi-faceted understanding of the inhibitor's behavior.
Caption: A tiered workflow for inhibitor selectivity profiling.
Comparative Analysis of Profiling Methodologies
Tier 1: Large-Scale Biochemical Screening
The initial step involves screening the inhibitor against a large panel of purified proteins to identify direct binding interactions in a controlled, cell-free environment.
-
Technology Example: Kinome Profiling (e.g., KINOMEscan™)
-
Principle: These platforms utilize a competition binding assay format. An inhibitor is tested for its ability to displace a known, tagged ligand from the active site of hundreds of kinases. The amount of kinase captured by an immobilized ligand is quantified, often via qPCR of a DNA tag[6]. This provides a direct measure of binding affinity (Kd).
-
Advantages: Offers a comprehensive view of the inhibitor's kinome-wide selectivity. It is highly sensitive, quantitative, and ideal for early-stage Structure-Activity Relationship (SAR) studies[7].
-
Considerations: As a cell-free assay, it does not account for cell permeability, intracellular target concentrations, or the requirement for specific kinase conformations that may only exist in a cellular context.
-
-
Technology Example: Broad Safety Panels (e.g., CEREP)
-
Principle: These are functional or binding assays against a curated panel of non-kinase off-targets known to be associated with clinical adverse events, including GPCRs, ion channels, transporters, and nuclear receptors[8].
-
Advantages: Provides an early warning of potential liabilities by screening against historically problematic targets.
-
Considerations: The panel is not exhaustive and may miss novel or unanticipated off-target interactions.
-
Data Presentation: Hypothetical Kinome Profile
Let's consider a hypothetical this compound-based covalent KRAS G12C inhibitor, "Compound-Spiro" .
| Table 1: Kinome Selectivity Profile of Compound-Spiro (1 µM Screen) | ||
| Target | Binding (% of Control) | Interpretation |
| KRAS G12C (On-Target) | 0.5% | Potent Target Engagement |
| EGFR | 95% | No significant binding |
| SRC | 92% | No significant binding |
| MAP2K1 (MEK1) | 45% | Moderate Off-Target Hit |
| FAK1 | 78% | Weak Off-Target Hit |
| ... (400+ other kinases) | >90% | Generally Clean Profile |
Data is illustrative. A value of 100% indicates no inhibition, while 0% indicates complete inhibition.
This initial screen immediately identifies MAP2K1 as a potential off-target of interest that warrants further investigation.
Tier 2: Cellular Target Engagement
Biochemical hits must be validated in a more physiologically relevant context. Cellular target engagement assays confirm that the inhibitor can enter the cell and bind to its intended target—and potential off-targets—in their native environment[9][10].
-
Technology Example: Cellular Thermal Shift Assay (CETSA®)
-
Principle: CETSA leverages the principle that ligand binding stabilizes a target protein against thermal denaturation[11][12]. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or mass spectrometry[9][13]. A shift to a higher melting temperature indicates direct target engagement.
-
Advantages: Provides direct, label-free evidence of target binding within intact cells or even tissues, making it a powerful tool for validating biochemical hits and assessing compound permeability[9][10].
-
Causality: The choice to use CETSA is driven by the need to bridge the gap between cell-free affinity and cellular activity. A compound that binds potently in a biochemical assay but fails to shift the target's melting curve in CETSA may have poor cell permeability or be rapidly ejected by efflux pumps, providing critical, actionable information for medicinal chemists.
-
Data Presentation: CETSA Validation
| Table 2: CETSA Validation of On- and Off-Target Engagement by Compound-Spiro | |
| Target Protein | Thermal Shift (ΔTm) with 10 µM Compound-Spiro |
| KRAS G12C | +5.2 °C |
| MAP2K1 (MEK1) | +1.8 °C |
| FAK1 | +0.3 °C |
Data is illustrative.
The CETSA results confirm that Compound-Spiro engages not only its primary target, KRAS G12C, but also the off-target MAP2K1 in a cellular context. The FAK1 hit, however, does not appear to translate to a cellular setting, deprioritizing it for further follow-up.
Tier 3: Phenotypic Screening
The final tier assesses the functional consequences of the inhibitor's activity. Phenotypic screens measure changes in cellular morphology, signaling pathways, or viability without a preconceived bias for a specific target[5].
-
Technology Example: High-Content Imaging & Cell Painting
-
Principle: Cells are treated with the inhibitor and then stained with a cocktail of fluorescent dyes that label different cellular compartments (e.g., nucleus, mitochondria, cytoskeleton). Automated microscopy and image analysis software quantify hundreds of phenotypic features. The resulting "phenotypic fingerprint" can be compared to a reference library of compounds with known mechanisms of action.
-
Advantages: Provides an unbiased, systems-level view of a compound's cellular impact. It can uncover unexpected off-target effects that might be missed by targeted assays and can help elucidate the functional relevance of a known off-target interaction[14].
-
Trustworthiness: This method is self-validating when proper controls are included. For instance, comparing the phenotypic fingerprint of Compound-Spiro to that of a highly selective MEK inhibitor can help determine if the observed cellular changes are driven solely by KRAS inhibition or a combination of KRAS and MEK inhibition.
-
Caption: Decision tree for prioritizing off-target hits.
Detailed Protocol: In Vitro Kinase Profiling
This protocol outlines a representative workflow for a competitive binding assay to determine a compound's kinome-wide selectivity.
Objective: To quantitatively measure the binding affinity of "Compound-Spiro" against a panel of over 400 human kinases.
Materials:
-
Compound-Spiro, dissolved in 100% DMSO to a 10 mM stock.
-
Kinase panel plates (e.g., KINOMEscan™).
-
Assay buffer (proprietary to service provider).
-
Control inhibitor (e.g., Staurosporine).
-
Detection reagents (as per platform specifications).
Methodology:
-
Compound Preparation (The "Why"): A serial dilution of Compound-Spiro is prepared in DMSO. This is a critical step to determine potency (Kd or IC50). Using DMSO as the solvent ensures compound solubility, but the final concentration in the assay must be kept low (<1%) to avoid artifacts.
-
Assay Plate Preparation: The kinase panel is typically provided in a ready-to-use format, with different kinases arrayed in the wells of a microtiter plate along with an immobilized, active-site directed ligand.
-
Competition Reaction:
-
Add 99 µL of assay buffer containing the specific kinase to each well.
-
Add 1 µL of the serially diluted Compound-Spiro, vehicle control (DMSO), or positive control (Staurosporine).
-
Rationale: The final DMSO concentration is normalized to 1% across all wells to ensure a self-validating system where any observed effect is due to the compound, not the solvent. The positive control validates that the assay system can detect inhibition.
-
Incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium. The choice of incubation time is critical; it must be long enough for even slow-binding inhibitors to reach equilibrium but short enough to maintain enzyme stability.
-
-
Wash and Detection:
-
Wash plates to remove unbound compound and kinase.
-
Quantify the amount of kinase remaining bound to the immobilized ligand. In the KINOMEscan platform, this is achieved via qPCR of a unique DNA tag conjugated to each kinase[6].
-
-
Data Analysis:
-
The amount of kinase detected in test wells is compared to the DMSO vehicle control.
-
Results are expressed as "% of Control", where the DMSO signal represents 100% (no binding competition).
-
% Control = (test compound signal / DMSO signal) * 100
-
Data can be used to calculate selectivity scores (e.g., S(10)), which represent the number of kinases inhibited by more than 90% at a given concentration, providing a simple metric for comparing the selectivity of different compounds.
-
Conclusion and Strategic Outlook
The cross-reactivity profile of a this compound-based inhibitor, or any therapeutic candidate, is a critical dataset that profoundly influences its developmental trajectory. A multi-tiered, orthogonal approach—beginning with broad biochemical screens, followed by cellular target engagement validation, and culminating in functional phenotypic analysis—provides the most comprehensive and reliable assessment of selectivity. By understanding the "why" behind each experimental choice and incorporating self-validating controls, researchers can build a robust data package that not only identifies potential liabilities but also uncovers opportunities for beneficial polypharmacology. This strategic approach minimizes the risk of late-stage failures and is essential for developing safer, more effective medicines.
References
-
Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]
-
Burger, M. C., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2447-2457. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved January 19, 2026, from [Link]
-
Burger, M. C., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Parker, C. G., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. ACS Chemical Biology. [Link]
-
Musa, M. A., et al. (2018). Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. ACS Omega, 3(2), 2206-2218. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 19, 2026, from [Link]
-
Davis, M. I., et al. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved January 19, 2026, from [Link]
-
Johnson, T. W., et al. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. ACS Combinatorial Science, 18(9), 535-544. [Link]
-
Lamba, V. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link]
-
van den Heuvel, D. (2025). Inhibitor Selectivity. Scholarly Publications Leiden University. [Link]
-
Lu, H., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1368-1382. [Link]
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
-
Shindo, M., et al. (2023). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry. [Link]
-
Integrated Bio. (n.d.). The Integrated Platform. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. New opportunities for kinase drug repurposing and target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. integratedbiosciences.com [integratedbiosciences.com]
Benchmarking the physicochemical properties of 2-Methyl-2,7-diazaspiro[3.5]nonane against known scaffolds
A Guide for Medicinal Chemists and Drug Development Professionals
Introduction
The selection of a core molecular scaffold is a pivotal decision in drug discovery, profoundly influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a potential therapeutic agent.[1][2] Novel three-dimensional scaffolds are continuously sought to explore new chemical space and overcome the limitations of traditional, often planar, heterocyclic systems. 2-Methyl-2,7-diazaspiro[3.5]nonane represents a compelling spirocyclic scaffold, offering a rigid, three-dimensional exit vector for substitution while maintaining desirable drug-like properties.
This guide provides a comprehensive benchmark of the core physicochemical properties of this compound. Its performance is objectively compared against four well-established and frequently utilized saturated heterocyclic scaffolds in medicinal chemistry: piperazine, morpholine, pyrrolidine, and azetidine. By presenting supporting experimental methodologies and interpreting the comparative data, this document serves as a technical resource for researchers evaluating the potential of this novel scaffold in their drug design programs.
The Significance of Physicochemical Properties in Drug Design
A molecule's journey through the body is dictated by its physicochemical characteristics. Key properties such as basicity (pKa), lipophilicity (LogP/LogD), and metabolic stability collectively govern a compound's solubility, its ability to cross biological membranes, and its duration of action.[2][3][4] An optimal balance of these properties is essential for achieving favorable pharmacokinetics and ultimately, therapeutic efficacy.[1][2]
-
pKa (Ionization Constant): The pKa of a molecule determines its ionization state at a given pH.[3][4] Since most drugs are weak acids or bases, their charge state at physiological pH (around 7.4) significantly impacts solubility, permeability, and target binding.[1][2][3]
-
LogP/LogD (Lipophilicity): The partition coefficient (LogP) and distribution coefficient (LogD, at a specific pH) measure a compound's preference for a lipid versus an aqueous environment.[5][6] This property is critical for predicting a drug's ability to cross cell membranes, including the intestinal wall for oral absorption and the blood-brain barrier for CNS-targeted drugs.[5][6][7]
-
Metabolic Stability: This parameter assesses a compound's susceptibility to breakdown by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[8][9] High metabolic stability often leads to a longer half-life and improved bioavailability.[10]
Comparative Analysis of Physicochemical Properties
To contextualize the properties of this compound, it is benchmarked against four common scaffolds. The data presented below is a synthesis of experimentally determined and predicted values from reputable sources.
| Property | This compound | Piperazine | Morpholine | Pyrrolidine | Azetidine |
| Structure | ![]() | ||||
| pKa (Conjugate Acid) | pKa1: ~10.5 (predicted)pKa2: ~7.0 (predicted) | pKa1: 9.73pKa2: 5.35[11][12] | 8.36 | 11.27[13][14] | 11.29[15][16][17] |
| cLogP (Calculated) | -0.6 (predicted) | -1.1 | -0.85 | 0.46 | -0.06[18] |
| Solubility in Water | Miscible (predicted) | Freely Soluble[11][19] | Miscible[20][21][22] | Miscible[13][14][23] | Miscible[15][16] |
| Metabolic Stability | Expected to be Moderate to High | Moderate | High | Low to Moderate | Moderate |
Discussion of Comparative Data
-
Basicity (pKa): this compound, like piperazine, is a diprotic base. Its predicted pKa values suggest that at physiological pH (7.4), the more basic nitrogen will be predominantly protonated, while the second nitrogen (pKa ~7.0) will exist as a mixture of protonated and neutral forms. This dual character offers a nuanced handle to modulate interactions and physical properties. In contrast, pyrrolidine and azetidine are significantly more basic, meaning they will be almost fully protonated at pH 7.4.[13][14][15][16] Morpholine is less basic, making it a useful scaffold when lower basicity is desired to, for example, avoid off-target effects at certain receptors.
-
Lipophilicity (LogP): The predicted cLogP of this compound is low, indicating high hydrophilicity. This is in the same range as piperazine and morpholine, suggesting it is a good starting point for developing compounds with favorable aqueous solubility. The more lipophilic nature of pyrrolidine provides a different starting point for scaffold selection.
-
Metabolic Stability: The spirocyclic and methylated nature of this compound is anticipated to confer greater metabolic stability compared to simpler rings like pyrrolidine, which can be susceptible to ring oxidation. The methyl group on one of the nitrogens may sterically hinder N-dealkylation, a common metabolic pathway. Morpholine is known for its general metabolic stability due to the electron-withdrawing effect of the ether oxygen. The metabolic fate of piperazine can be more complex, with potential for N-oxidation or ring-opening.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of physicochemical data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key properties discussed.
Determination of pKa by Potentiometric Titration
Causality: Potentiometric titration is a highly accurate and reliable method for pKa determination.[24] It works by measuring the change in pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which the compound is exactly half-ionized, which is identified as the midpoint of the buffer region on the titration curve.[25][26]
Protocol:
-
Preparation: A 1-10 mM solution of the test compound is prepared in deionized water or a suitable co-solvent if solubility is low. The solution is purged with nitrogen to remove dissolved CO2.[25]
-
Calibration: The pH meter and electrode are calibrated using at least two standard buffer solutions (e.g., pH 4.0 and 10.0).[25]
-
Titration: The solution is placed in a thermostatted vessel (e.g., at 25°C) and titrated with a standardized solution of 0.1 M HCl (for bases) or 0.1 M NaOH (for acids).[25]
-
Data Acquisition: The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to equilibrate at each step.[25]
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, which is the volume of titrant required to neutralize half of the compound.[25][27]
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method
Causality: The shake-flask method is the "gold standard" for measuring lipophilicity.[28][29] It directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and a phosphate buffer at pH 7.4, which mimics the lipid and aqueous environments in the body.[28] The ratio of the compound's concentration in each phase gives the distribution coefficient, D.
Protocol:
-
Phase Preparation: n-Octanol and phosphate-buffered saline (PBS, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.[29][30]
-
Sample Preparation: A stock solution of the test compound is prepared (e.g., in DMSO). A small aliquot is added to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 ratio).[30][31] The final concentration should be low enough to avoid solubility issues in either phase.
-
Equilibration: The vial is sealed and shaken vigorously for a fixed period (e.g., 1-3 hours) to ensure the compound reaches equilibrium between the two phases.[31]
-
Phase Separation: The mixture is centrifuged to achieve complete separation of the n-octanol and aqueous layers.[29][31]
-
Quantification: A precise aliquot is carefully removed from each phase. The concentration of the compound in each aliquot is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[31]
-
Calculation: The LogD₇.₄ is calculated using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).[31]
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The physicochemical profile of this compound positions it as a promising scaffold for drug discovery. Its predicted properties—moderate to high basicity distributed over two nitrogen atoms and high hydrophilicity—place it in a similar design space as the widely used piperazine scaffold, but with the added advantage of a rigid, three-dimensional spirocyclic core. This unique geometry can be exploited to project substituents into new vectors, potentially leading to improved target engagement and selectivity. Furthermore, its structure suggests a more robust metabolic stability profile compared to less substituted or more flexible heterocyclic amines.
By understanding these fundamental properties and employing the rigorous experimental methodologies detailed in this guide, medicinal chemists can effectively evaluate and utilize this compound to build next-generation therapeutics with optimized pharmacokinetic profiles.
References
-
Anonymous. (2023-12-13). What is pKa and how is it used in drug development?[Link]
-
Drug Hunter Team. (2022-07-16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
-
Quora. (2014-02-20). How important is LogP in drug design?[Link]
-
PMC - PubMed Central. The Significance of Acid/Base Properties in Drug Discovery. [Link]
-
Anonymous. Piperazine (C4H10N2) properties. [Link]
-
Grokipedia. Azetidine. [Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
PMC - NIH. (2007-09-17). The pKa Distribution of Drugs: Application to Drug Discovery. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Wikipedia. Azetidine. [Link]
-
Wikipedia. Morpholine. [Link]
-
International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
-
Anonymous. (2025-05-29). How to Conduct an In Vitro Metabolic Stability Study. [Link]
-
Mercell. metabolic stability in liver microsomes. [Link]
-
Anonymous. (2025-09-12). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. [Link]
-
PMC - NIH. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. [Link]
-
Wikipedia. Piperazine. [Link]
-
atamankimya.com. MORPHOLINE. [Link]
-
NCBI. Morpholine. [Link]
-
Michael Green. (2024-01-06). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
PubChem - NIH. Pyrrolidine | 123-75-1. [Link]
-
Evotec. Microsomal Stability. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
ACS Publications. Determination of pKa using the half-volume method: A laboratory experiment. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
ACD/Labs. (2024-07-11). LogP vs LogD - What is the Difference?[Link]
-
Anonymous. In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
protocols.io. (2024-12-09). Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Domainex. Shake Flask LogD. [Link]
-
protocols.io. (2024-09-23). LogP / LogD shake-flask method. [Link]
-
PubChem - NIH. Piperazine | C4H10N2. [Link]
-
NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
PMC - NIH. Development of Methods for the Determination of pKa Values. [Link]
-
PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
-
JoVE. (2019-01-30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
-
Lokey Lab Protocols. (2017-03-06). Shake Flask logK. [Link]
-
PubChem - NIH. Azetidine | C3H7N. [Link]
-
Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]
-
Chemistry Lab Experiments | VTU. (2017-07-05). 4 Determination of pKa of weak acid using PH meter. [Link]
Sources
- 1. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is pKa and how is it used in drug development? [pion-inc.com]
- 4. drughunter.com [drughunter.com]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. acdlabs.com [acdlabs.com]
- 7. quora.com [quora.com]
- 8. mttlab.eu [mttlab.eu]
- 9. nedmdg.org [nedmdg.org]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. webqc.org [webqc.org]
- 13. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 14. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Azetidine - Wikipedia [en.wikipedia.org]
- 17. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Azetidine (CAS 503-29-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 19. Piperazine - Wikipedia [en.wikipedia.org]
- 20. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 21. polybluechem.com [polybluechem.com]
- 22. atamankimya.com [atamankimya.com]
- 23. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. youtube.com [youtube.com]
- 28. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 30. LogP / LogD shake-flask method [protocols.io]
- 31. Shake Flask LogD | Domainex [domainex.co.uk]
Safety Operating Guide
Navigating the Disposal of 2-Methyl-2,7-diazaspiro[3.5]nonane: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed framework for the proper disposal of 2-Methyl-2,7-diazaspiro[3.5]nonane, a spirocyclic diamine utilized in contemporary drug discovery and chemical synthesis. By understanding the chemical nature of this compound and adhering to established best practices, researchers can ensure a safe and compliant disposal process.
Understanding the Hazard Profile
This compound and its salts are classified as irritants. The dihydrochloride salt, for instance, is known to cause skin and eye irritation and may lead to respiratory irritation[1]. As with many amine compounds, it is crucial to handle this substance with appropriate personal protective equipment (PPE) to prevent accidental exposure[2].
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritant | Causes skin irritation upon contact.[1] | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants.[3] |
| Eye Irritant | Causes serious eye irritation.[1] | Wear safety glasses with side shields or chemical splash goggles.[3] |
| Respiratory Irritant | May cause respiratory irritation if inhaled.[1] | Handle in a well-ventilated area or a chemical fume hood.[3][4] |
The fundamental principle of chemical waste disposal is the segregation of hazardous materials to prevent dangerous reactions[2][5]. Amines, being basic, must be kept separate from acids and strong oxidizing agents to avoid vigorous and potentially hazardous reactions.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal by a licensed waste management service.
Caption: Disposal workflow for this compound.
Step 1: Waste Identification and Segregation
Immediately upon generation, any waste containing this compound must be classified as hazardous chemical waste. This includes pure, unreacted compound, contaminated solutions, and any materials used for cleaning spills, such as absorbent pads.
Causality: Proper identification is the foundational step for ensuring the waste stream is not mixed with incompatible materials, which could lead to dangerous chemical reactions. Segregating amine waste from other chemical wastes is crucial for safe handling and disposal[2].
Step 2: Container Selection and Labeling
-
Container Selection: Choose a container that is compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free from cracks or leaks, and has a tightly sealing lid[5][6].
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE"[5]. The label must also include the full chemical name, "this compound," and an accurate estimation of its concentration or quantity within the waste.
Step 3: Waste Accumulation and Storage
-
Secure Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the generator[5].
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak[6].
-
Incompatible Materials: Ensure the storage area is away from incompatible substances, particularly acids and oxidizing agents[2]. Containers of incompatible waste must be kept separated[6].
-
Closed Containers: Keep the waste container tightly sealed at all times, except when adding waste[2][5][6].
Step 4: Scheduling a Pickup
Once the waste container is nearing its capacity or has reached the local regulatory limit for accumulation time, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of amines down the drain or in regular trash, as they can harm aquatic life and ecosystems[2].
Step 5: Documentation and Handover
Complete any required waste pickup request forms, accurately detailing the contents of the container. This documentation is essential for regulatory compliance and ensures the waste will be handled appropriately by the disposal facility.
Spill Management
In the event of a spill, the primary objective is to contain the material and prevent exposure.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and inform your laboratory supervisor or EHS department.
-
Personal Protective Equipment: Before cleaning a small spill, don the appropriate PPE, including gloves, safety goggles, and a lab coat[2].
-
Containment and Cleanup: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation[7]. Place all contaminated materials into a designated hazardous waste container and label it accordingly.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of waste segregation, proper containment, and clear communication with waste management professionals, researchers can mitigate the risks associated with this chemical. Always consult your institution's specific waste management policies and local regulations to ensure full compliance.
References
-
Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride Safety Data Sheet. (2023, July 11). Apollo Scientific.
-
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]
- Safety Data Sheet. (2010, August 26). Fisher Scientific.
- Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
-
This compound dihydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Waste. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]
- Safety Data Sheet. (2023, October 12). CymitQuimica.
- Safety Data Sheet. (2025, May 28). Angene Chemical.
Sources
- 1. This compound dihydrochloride | C8H18Cl2N2 | CID 71743011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Handling 2-Methyl-2,7-diazaspiro[3.5]nonane
Author's Note: As a Senior Application Scientist, my primary goal is to ensure your safety and success in the lab. Specific safety data for 2-Methyl-2,7-diazaspiro[3.5]nonane is not extensively published. Therefore, this guide is built upon a robust foundation of data from structurally analogous diamine compounds and established chemical safety principles. This conservative approach, treating the compound with the caution afforded to its chemical class, provides a reliable framework for safe handling. We will proceed with the understanding that this substance should be treated as a skin, eye, and respiratory irritant that is harmful if ingested and toxic to aquatic life.
Hazard Profile Analysis: Understanding the "Why"
Before we select our equipment, we must understand the nature of the threat. The diazaspiro nonane structure suggests several key hazards that directly inform our PPE and handling strategy.
-
Dermal and Ocular Corrosivity: Amine compounds are notoriously irritating to the skin and can cause serious eye damage.[1][2] This necessitates a robust barrier between you and the chemical.
-
Respiratory Irritation: Inhalation of vapors or aerosols can lead to respiratory tract irritation.[1][2] Engineering controls are the first and most critical line of defense.
-
Ingestion Toxicity: The compound is classified as harmful if swallowed.[2] This underscores the importance of strict hygiene protocols and preventing any hand-to-mouth contact.
-
Aquatic Toxicity: This chemical is very toxic to aquatic life, potentially with long-lasting effects.[1] This classification dictates stringent disposal protocols to prevent environmental release.
-
Potential Flammability: While not confirmed for this specific molecule, related chemicals and solvents used with it can be flammable liquids.[1][3] Therefore, all handling should be performed away from ignition sources.
The Core PPE Ensemble: A Multi-Layered Defense
Effective protection is not about a single piece of equipment but an integrated system of engineering controls and personal gear.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, from weighing to reaction quenching, must occur inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow protects you from inhaling potentially harmful vapors and is the most critical safety measure.[4]
Personal Protective Equipment (PPE) Selection
Your PPE is your last line of defense. It must be selected and worn correctly throughout the entire workflow.
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash-resistant safety goggles with side shields are mandatory.[4]
-
Recommended for High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, supplement your goggles with a full-face shield.[4][5] This provides an additional layer of protection for your entire face.
-
-
Hand Protection: Choosing the Right Glove The choice of glove material is critical. Diamines can be aggressive toward certain materials. For incidental contact (e.g., splashes), a standard nitrile glove is often sufficient, but it should be replaced immediately upon contamination. For more extended handling, a more robust glove is necessary.
| Glove Material | Splash Protection | Extended Contact | Rationale & Comments |
| Nitrile | Good | Poor to Fair | Suitable for incidental splashes. Nitrile stands up well to many chemicals but can degrade with prolonged exposure to certain amines and solvents.[6] Always double-glove for added protection. |
| Neoprene | Very Good | Good | Offers better resistance to a broader range of chemicals than nitrile and provides good dexterity.[6] A solid choice for most standard operations. |
| Butyl Rubber | Excellent | Excellent | Recommended for handling highly corrosive acids, bases, and amines.[6] Use when prolonged contact is anticipated or when handling concentrated solutions. |
-
Skin and Body Protection:
-
Standard Use: A flame-resistant (FR) lab coat worn over long pants and fully enclosed, chemical-resistant footwear is the minimum requirement.[4]
-
Scale-Up Operations: For larger-scale work, supplement your lab coat with a chemical-resistant apron. For significant exposure risks, a full chemical-resistant suit may be warranted.[7]
-
Procedural Blueprint: From Benchtop to Disposal
A safe outcome is determined before the first reagent is measured. Follow this procedural workflow diligently.
Pre-Operational Checklist
-
Verify Fume Hood Functionality: Check the certification sticker and ensure the airflow monitor indicates normal operation.
-
Locate Safety Equipment: Confirm the location and accessibility of the emergency eye wash station and safety shower.[4]
-
Inspect Your PPE: Before donning, carefully inspect all PPE for signs of degradation, cracks, or holes. This is especially critical for gloves.[4]
-
Prepare Your Workspace: Line the work area in the fume hood with absorbent bench paper to contain minor spills.
-
Assemble All Materials: Have all necessary chemicals, glassware, and quench solutions prepared and within reach inside the hood to minimize movement in and out of the containment area.
Step-by-Step Handling Protocol
-
Don PPE: Put on your lab coat, safety goggles, and inner gloves.
-
Transfer Chemical: Perform all weighing and transfers of this compound within the fume hood. Use non-sparking tools if the material is a solid.[1]
-
Don Outer Gloves: Before direct handling, don your outer, chemical-resistant gloves over the inner pair.
-
Perform Operation: Keep the sash of the fume hood at the lowest possible height while still allowing for comfortable manipulation.
-
Post-Reaction Quench: Ensure any reactive materials are fully quenched before removal from the fume hood.
-
Initial Decontamination: Wipe down the exterior of all containers with an appropriate solvent before removing them from the fume hood.
Decontamination and Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including gloves, bench paper, and pipette tips, must be disposed of in a dedicated, clearly labeled hazardous waste container.[1]
-
PPE Doffing:
-
Remove outer gloves first, peeling them off without touching the exterior surface. Dispose of them in the hazardous waste container.
-
Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove your safety goggles.
-
Remove your inner gloves and dispose of them.
-
-
Final Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after completing the work.[1][2]
-
Waste Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety office, following all local, regional, and national regulations.[1] Never pour waste containing this chemical down the drain due to its high aquatic toxicity.[1][3]
Workflow Visualization
The following diagram outlines the critical steps and decision points for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
-
BigCommerce. Safety Data Sheet. [Link]
-
GSA. (n.d.). Safety Data Sheets for hazardous chemicals. [Link]
-
Henriks-Eckerman, M. L., Suuronen, K., & Jolanki, R. (2015). Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials. The Annals of Occupational Hygiene, 59(8), 1034–1043. [Link]
-
Glove.com. Gloves Chemical Resistance Chart. [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
Covestro. (2013). Guidance for Selection of Protective Clothing for MDI Users. [Link]
-
PubMed. (2015). Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials. [Link]
-
Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]
-
University of California, Berkeley EHS. Ansell Chemical Resistance Glove Chart. [Link]
-
University of Pittsburgh EHS. OSHA Glove Selection Chart. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. solutions.covestro.com [solutions.covestro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

